2,6-Dichloro-4-phenylquinoline
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
2,6-dichloro-4-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNVFMEUXPATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401944 | |
| Record name | 2,6-dichloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-30-4 | |
| Record name | 2,6-Dichloro-4-phenylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dichloro-4-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Physicochemical Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive analysis of 2,6-dichloro-4-phenylquinoline, a key halogenated heterocyclic intermediate in synthetic organic and medicinal chemistry. We delve into its core physicochemical properties, established synthetic and derivatization protocols, and modern spectroscopic characterization techniques. This document is intended for researchers, scientists, and drug development professionals, offering foundational data and field-proven insights to leverage this versatile chemical building block in complex molecular design and discovery pipelines.
Introduction and Strategic Importance
This compound is a substituted quinoline that serves as a pivotal precursor in the synthesis of a wide array of more complex molecules.[1] Its structure is characterized by a phenyl group at the C4 position and reactive chlorine atoms at the C2 and C6 positions of the quinoline core. These chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution, providing a versatile handle for introducing diverse functional groups such as amines and thiols.[1] This reactivity profile makes it an exceptionally valuable starting material for constructing libraries of quinoline-based compounds for biological screening and as an intermediate in the synthesis of targeted therapeutic agents, including a reported synthesis pathway for Alprazolam.[1][2]
The strategic placement of chloro-substituents also significantly influences the molecule's electronic properties and lipophilicity, factors that are critical in drug design for modulating target engagement, membrane permeability, and metabolic stability.[1] This guide synthesizes available data to provide a robust physicochemical profile, enabling informed decisions in experimental design and computational modeling.
Core Physicochemical and Structural Properties
A compound's identity and behavior are dictated by its fundamental properties. The key identifiers and computed physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 10352-30-4 | [1][3] |
| Molecular Formula | C₁₅H₉Cl₂N | [1][3] |
| Molecular Weight | 274.14 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [3] |
| InChI Key | FSVNVFMEUXPATP-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 5.4 | [3][4] |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
-
Insight: The high computed XLogP value of 5.4 suggests significant lipophilicity and, consequently, poor aqueous solubility.[1][3] While this complies with most of Lipinski's Rule of Five criteria, the high lipophilicity may present challenges in formulation and could potentially lead to rapid metabolism or high protein binding in vivo.[1]
Synthesis and Purification
The most frequently documented and reliable synthesis of this compound proceeds via the chlorination of a quinolinone precursor.[1] This transformation is a cornerstone for accessing this scaffold.
Primary Synthetic Pathway
The established route involves the reaction of 6-chloro-4-phenylquinolin-2(1H)-one with a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), under reflux conditions.[1][5] This reaction effectively converts the hydroxyl group of the quinolinone's enol tautomer into a chlorine atom at the C2 position.
Caption: Primary synthesis route for this compound.
Detailed Experimental Protocol: Synthesis
Causality: Phosphorus oxychloride is the reagent of choice due to its efficacy in converting lactams and ketones to their corresponding chlorides. The reaction is performed under reflux to provide the necessary activation energy for this transformation. Anhydrous conditions are crucial to prevent the hydrolysis of POCl₃.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 6-chloro-4-phenylquinolin-2(1H)-one (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The reaction is typically run neat or with a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux under a nitrogen atmosphere and maintain for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1]
-
Workup: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonium hydroxide) until pH > 8. The crude product will precipitate. Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid is then purified by column chromatography on silica gel to yield pure this compound.[1]
Chemical Reactivity and Derivatization
The chemical utility of this compound stems from the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SNAr) reactions.
-
C2-Position: The chlorine atom at the C2 position is significantly more reactive. It is activated by the adjacent electron-withdrawing quinoline nitrogen, making it a prime site for substitution by a wide range of nucleophiles.[1]
-
C6-Position: The chlorine at the C6 position, located on the carbocyclic ring, is far less reactive and typically requires more forcing conditions for substitution.[1]
This reactivity difference allows for selective functionalization at the C2 position while leaving the C6 position intact for potential subsequent transformations.
Caption: Differential reactivity in nucleophilic substitution.
Protocol: Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline
A well-documented example of selective C2 substitution is the reaction with hydrazine hydrate.[6][7]
-
Setup: Suspend this compound (1 equivalent, e.g., 2.7 g) in hydrazine hydrate (approx. 10 equivalents, e.g., 6.8 g) in a round-bottom flask.[6]
-
Reaction: Reflux the stirred mixture under a nitrogen atmosphere for 1 hour.[6]
-
Isolation: Concentrate the reaction mixture in vacuo to remove excess hydrazine hydrate.[6]
-
Purification: Suspend the resulting residue in warm water. Collect the solid product by filtration, wash with water, and dry.[6]
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.[6]
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques.
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight. The compound's monoisotopic mass is 273.0112 Da.[3] In positive ion mode, the primary observed species is the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 274.1.[1] The characteristic isotopic pattern of two chlorine atoms (a 3:2 ratio for [M] and [M+2] peaks) is a key diagnostic feature.
Table: Predicted Collision Cross Section (CCS) Data [4] CCS values provide information about the ion's shape in the gas phase and can aid in identification.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 274.01848 | 156.5 |
| [M+Na]⁺ | 296.00042 | 168.1 |
| [M]⁻ | 273.01175 | 159.7 |
| [M+HCOO]⁻ | 318.00940 | 169.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely published, the expected proton (¹H) and carbon (¹³C) NMR signals can be predicted based on its structure and known chemical shifts for similar quinoline derivatives.[8][9]
-
¹H NMR: Protons are expected in the aromatic region (δ 7.2–8.5 ppm). The protons of the 4-phenyl group would appear as a complex multiplet. The protons on the quinoline core (H3, H5, H7, H8) would appear as distinct signals (singlets, doublets, or doublet of doublets) based on their coupling patterns.
-
¹³C NMR: The spectrum would show 15 distinct carbon signals in the aromatic region (approx. δ 120-150 ppm), including several quaternary carbons which would be identifiable using techniques like DEPT-135.[8]
UV-Vis Spectroscopy
The quinoline core is a chromophore that absorbs in the UV region. Many quinoline-based compounds exhibit pronounced absorption between 230–380 nm.[10][11] UV-Vis spectroscopy is a valuable tool for quantitative analysis (e.g., in solubility or dissolution studies) by monitoring absorbance at a specific wavelength (λmax).
Protocol: General Method for Kinetic Solubility Assessment
Causality: Given the predicted low aqueous solubility, a high-throughput kinetic method is often employed in early drug discovery to rank compounds. This method measures the solubility of a compound from a DMSO stock solution upon dilution into an aqueous buffer, which mimics the conditions of many biological assays.
-
Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of phosphate-buffered saline, pH 7.4) in a 96-well plate.
-
Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C) to allow for precipitation to reach a pseudo-equilibrium.
-
Measurement: Measure the turbidity of the solution at a non-absorbing wavelength (e.g., 680 nm) using a plate reader to detect precipitation. Alternatively, filter the plate to remove precipitate and measure the concentration of the soluble compound in the filtrate via HPLC-UV or LC-MS.
-
Quantification: Compare the measured concentration to a calibration curve to determine the kinetic solubility.
Conclusion
This compound is a highly valuable and versatile intermediate. Its well-defined synthesis and the differential reactivity of its chloro-substituents provide a robust platform for the creation of diverse molecular architectures. The physicochemical data and protocols outlined in this guide—from its high lipophilicity and predicted poor aqueous solubility to its characteristic spectroscopic signatures—offer a critical foundation for chemists and drug discovery professionals. A thorough understanding of these core properties is paramount for its effective application in designing next-generation therapeutics and complex organic materials.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C15H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. prepchem.com [prepchem.com]
- 7. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. In-Line UV-Vis Spectroscopy as a Fast-Working Process Analytical Technology (PAT) during Early Phase Product Development Using Hot Melt Extrusion (HME) - PMC [pmc.ncbi.nlm.nih.gov]
2,6-dichloro-4-phenylquinoline CAS number and structure
An In-depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Its history is deeply rooted in the development of antimalarial drugs, starting with the isolation of quinine in the 19th century and later the introduction of synthetic analogues like chloroquine in the 1940s.[1] Structure-activity relationship studies have consistently shown that the presence and position of halogen atoms on the quinoline ring can significantly influence a compound's biological activity.[1] Halogenation can enhance properties like lipophilicity, which is often beneficial for drug absorption and distribution.[1]
Within this important class of compounds, this compound emerges as a highly versatile research intermediate and building block.[1] Its structure, featuring two chlorine atoms at strategic positions and a phenyl group, provides multiple reactive sites for chemical modification. This guide offers an in-depth technical overview of this compound, covering its chemical identity, synthesis, spectroscopic characterization, reactivity, and key applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of all scientific research. This compound is unambiguously identified by its unique Chemical Abstracts Service (CAS) number and its structural representation.
CAS Number: 10352-30-4[1][2][3][4]
Molecular Formula: C₁₅H₉Cl₂N[2][3][4]
Molecular Weight: 274.15 g/mol [1][3][4]
The structural architecture of the molecule consists of a quinoline ring system substituted with chlorine atoms at positions 2 and 6, and a phenyl group at position 4.
Caption: Chemical Structure of this compound.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [4] |
| InChI | InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | [4] |
| InChIKey | FSVNVFMEUXPATP-UHFFFAOYSA-N | [1][4] |
| Appearance | Solid (Beige) | [5] |
| XlogP (Predicted) | 5.4 |[6] |
Synthesis and Manufacturing
The synthesis of this compound is most commonly achieved through the chlorination of a quinolinone precursor. This transformation is a robust and well-documented method in heterocyclic chemistry.
Primary Synthetic Route: Chlorination of 6-chloro-4-phenylquinolin-2(1H)-one
The standard laboratory-scale and industrial synthesis involves the treatment of 6-chloro-4-phenylquinolin-2(1H)-one with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃).[1] The rationale behind this choice is that POCl₃ effectively converts the C2-carbonyl group of the quinolinone (which exists in tautomeric equilibrium with its enol form) into a chloro group.[1]
Caption: Primary synthesis route for this compound.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, add 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq) to the flask. The reaction is typically run with POCl₃ serving as both the reagent and the solvent.
-
Reaction Conditions: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and cautiously pour the mixture onto crushed ice to quench the excess POCl₃. This is an exothermic process and must be done with care in a well-ventilated fume hood.
-
Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product.
The precursor, 6-chloro-4-phenylquinolin-2(1H)-one, can be synthesized via classic quinoline synthesis reactions such as the Conrad-Limpach or Friedländer condensation, typically starting from 4-chloroaniline and ethyl benzoylacetate.[1][2]
Spectroscopic Characterization
Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic techniques is employed for the comprehensive characterization of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for verifying the molecular weight and assessing purity. The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 274.1.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aromatic region, corresponding to the protons on the phenyl ring and the quinoline core. The integration of these signals should correspond to the 9 protons of the structure.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of 15 distinct carbon environments, including the characteristic shifts for carbons attached to chlorine and nitrogen atoms.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic quinoline system. The absence of a strong C=O stretch (around 1650-1700 cm⁻¹) confirms the successful conversion of the quinolinone precursor.
Chemical Reactivity and Derivatization
The utility of this compound as a synthetic intermediate stems from the differential reactivity of its two chlorine atoms.
-
C2-Cl Reactivity: The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution. This is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the substitution reaction.
-
C6-Cl Reactivity: The chlorine atom at the C6 position, being on the carbocyclic portion of the quinoline ring, is much less reactive and behaves more like a typical chloro-substituent on a benzene ring. It requires more forcing conditions to undergo substitution.[1]
This reactivity difference allows for selective functionalization at the C2 position, making it a powerful tool for building molecular complexity.
Caption: Differential reactivity of C2 and C6 chlorine atoms.
A prime example of this selective reactivity is the reaction with hydrazine hydrate, which selectively displaces the C2 chlorine to yield 6-chloro-2-hydrazino-4-phenylquinoline.[1][7][8] This product is a key intermediate in the synthesis of the anxiolytic drug Alprazolam.[7][8]
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but rather a crucial starting material for the synthesis of biologically active molecules.
Synthesis of Alprazolam
One of the most notable applications is in the synthesis of Alprazolam, a widely prescribed benzodiazepine for anxiety and panic disorders. The synthesis leverages the reactivity of the C2 position.
Caption: Key steps in the synthesis of Alprazolam from this compound.
This pathway involves the initial nucleophilic substitution with hydrazine, followed by cyclization to form the triazole ring, and subsequent oxidative ring opening and recyclization to form the final benzodiazepine structure.[7][8]
Scaffold for Novel Therapeutics
The versatile nature of the this compound scaffold allows for the creation of diverse chemical libraries for drug screening. Derivatives have been investigated in several therapeutic areas:
-
Oncology: The quinoline core is present in some anticancer agents. By modifying the C2 and C6 positions, researchers have developed derivatives that show potential as protein kinase inhibitors, exhibiting cytotoxic effects against various cancer cell lines.[1] Phenylquinoline derivatives have also been explored as histone deacetylase (HDAC) inhibitors.[9][10]
-
Infectious Diseases: Halogenated quinolines have a long history as antimalarial agents. Derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of Plasmodium species.[1] More recently, 2-phenylquinolines have been identified as having broad-spectrum anti-coronavirus activity.[11]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:
-
Skin Irritant (Category 2): Causes skin irritation.[4]
-
Eye Irritant (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[4]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][12]
-
Avoid generating dust.[5]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
Conclusion
This compound (CAS: 10352-30-4) is a pivotal intermediate in synthetic organic and medicinal chemistry. Its well-defined synthesis, coupled with the differential reactivity of its two chlorine substituents, provides a robust platform for creating diverse and complex molecules. Its established role in the synthesis of Alprazolam and its potential as a scaffold for developing new therapeutics in oncology and infectious diseases underscore its continued importance to the scientific community. Researchers utilizing this compound should adhere to strict safety protocols while exploring its vast potential in drug discovery and development.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. molbase.com [molbase.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. PubChemLite - this compound (C15H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 7. Alprazolam - Wikipedia [en.wikipedia.org]
- 8. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 9. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2,6-Dichloro-4-phenylquinoline in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,6-dichloro-4-phenylquinoline, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the fundamental principles of solute-solvent interactions. We delve into the molecular structure of this compound to forecast its behavior in a range of common organic solvents with varying polarities and hydrogen bonding capabilities. Furthermore, this guide presents a detailed, field-proven experimental protocol for the precise determination of its solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended to be an essential resource for researchers, chemists, and formulation scientists engaged in drug discovery and development, enabling informed solvent selection and optimization of reaction and purification conditions.
Introduction to this compound
This compound is a halogenated quinoline derivative with the molecular formula C₁₅H₉Cl₂N and a molecular weight of approximately 274.14 g/mol .[1] Its structure, featuring a rigid quinoline core, a phenyl substituent at the 4-position, and two chlorine atoms at the 2 and 6-positions, renders it a versatile building block in synthetic organic chemistry.[1] Notably, it serves as a crucial precursor in the synthesis of various more complex molecules, including therapeutic agents like alprazolam.[2][3][4] The chlorine atoms, particularly the one at the C2 position, are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[1]
The synthesis of this compound is most commonly achieved through the chlorination of its precursor, 6-chloro-4-phenylquinolin-2(1H)-one, using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5] Understanding the solubility of this intermediate is paramount for optimizing its synthesis, purification, and subsequent reactions.
Theoretical Framework for Predicting Solubility
The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[6][7][8] To predict the solubility of this compound, we must first analyze its molecular characteristics.
2.1. Solute Analysis: this compound
-
Polarity: The molecule possesses a large, nonpolar aromatic surface area due to the quinoline and phenyl rings. The nitrogen atom in the quinoline ring introduces a degree of polarity, as does the presence of the electronegative chlorine atoms, which create dipole moments. However, the overall molecule is expected to be predominantly nonpolar to weakly polar.
-
Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrogen atom, but it lacks hydrogen bond donor capabilities. This limits its ability to form strong hydrogen bond networks with protic solvents.[9]
2.2. Solvent Classification and Predicted Interactions
Organic solvents can be broadly categorized based on their polarity and hydrogen bonding ability.[10]
-
Nonpolar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Given the large nonpolar surface of this compound, it is predicted to have moderate to good solubility in these solvents. Aromatic solvents like toluene may exhibit slightly better solubility due to potential π-π stacking interactions with the quinoline and phenyl rings.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)): These solvents possess dipole moments but do not have hydrogen bond donating capabilities. They are effective at dissolving compounds with some polarity. We anticipate good solubility of this compound in these solvents, particularly those with a good balance of polarity and nonpolar character, such as dichloromethane and THF.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have dipole moments and can both donate and accept hydrogen bonds. The ability of this compound to act as a hydrogen bond acceptor may afford some solubility in alcohols like ethanol and methanol. However, its large hydrophobic structure will likely limit its solubility in highly polar and strongly hydrogen-bonding solvents like water.
2.3. Predicted Solubility Profile
Based on the analysis above, a qualitative prediction of the solubility of this compound in various organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Moderate to Good | "Like dissolves like"; dominated by dispersion forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Good to High | Favorable dipole-dipole interactions and dispersion forces. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited by the large hydrophobic structure, despite some hydrogen bonding. |
| Highly Polar Protic | Water | Very Low / Insoluble | The large nonpolar surface area outweighs the polar interactions. |
Experimental Determination of Solubility
To obtain quantitative solubility data, a robust experimental protocol is necessary. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[2][11]
3.1. The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the thermodynamic solubility of this compound.
Materials and Equipment:
-
High-purity this compound
-
Analytical grade organic solvents
-
Analytical balance
-
Scintillation vials or glass flasks with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration of the dissolved solid does not change between the later time points).
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any undissolved solid.
-
Clarify the supernatant by either:
-
Centrifuging the aliquot at high speed and taking the clear supernatant.
-
Filtering the aliquot through a chemically resistant syringe filter (e.g., PTFE for organic solvents).
-
-
-
Quantification by HPLC:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., dichloromethane or THF).
-
From the stock solution, prepare a series of calibration standards by serial dilution.
-
Accurately dilute the clarified saturated solution samples with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted samples by HPLC.[12][13]
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the organic solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
3.2. Experimental Workflow and Data Management
The following diagrams illustrate the key workflows for the synthesis of the precursor and the experimental determination of solubility.
Tabulated Physicochemical Properties of Common Organic Solvents
The choice of solvent is critical, and a clear understanding of their properties is essential for predicting solubility.[3][6][14][15][16][17]
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant | Polarity | Hydrogen Bonding |
| Nonpolar Solvents | ||||||
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 1.9 | Nonpolar | None |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | Nonpolar | None |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 4.3 | Nonpolar | Acceptor |
| Polar Aprotic Solvents | ||||||
| Dichloromethane | CH₂Cl₂ | 40 | 1.326 | 9.1 | Polar | None |
| Acetone | C₃H₆O | 56 | 0.790 | 21.0 | Polar | Acceptor |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.894 | 6.0 | Polar | Acceptor |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.886 | 7.5 | Polar | Acceptor |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 36.7 | Polar | Acceptor |
| Polar Protic Solvents | ||||||
| Methanol | CH₄O | 65 | 0.791 | 32.7 | Polar | Donor & Acceptor |
| Ethanol | C₂H₆O | 78 | 0.789 | 24.6 | Polar | Donor & Acceptor |
Conclusion
References
- 1. scitechnol.com [scitechnol.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 5. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Using a simple high-performance liquid chromatography separation and fraction collection methodology to achieve compound-specific isotopic analysis for dissolved organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cambridge Polymer Group :: HPLC [campoly.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. scispace.com [scispace.com]
2,6-dichloro-4-phenylquinoline molecular weight and formula
An In-Depth Technical Guide to 2,6-dichloro-4-phenylquinoline: Synthesis, Characterization, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic intermediate in modern synthetic organic chemistry and medicinal chemistry. We will delve into its fundamental properties, established synthetic routes, robust characterization methodologies, and its significant role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's utility and application.
Core Physicochemical and Structural Properties
This compound is a halogenated quinoline derivative whose structure is primed for subsequent chemical modification.[1] The presence of two chlorine atoms at distinct positions (C2 and C6) on the quinoline core, coupled with a phenyl group at the C4 position, imparts a unique reactivity profile that is highly valuable for building molecular complexity.[1] The C2 chlorine is particularly susceptible to nucleophilic substitution, a feature extensively exploited in synthetic chemistry.[1]
A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₉Cl₂N | [2][3][4] |
| Molecular Weight | ~274.1 g/mol | [1][2] |
| CAS Number | 10352-30-4 | [1][2][5] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | [2] |
| InChIKey | FSVNVFMEUXPATP-UHFFFAOYSA-N | [1][2] |
| XLogP3-AA (Lipophilicity) | 5.4 | [1] |
Synthesis and Mechanistic Considerations
The most prevalent and reliable synthesis of this compound involves the chlorination of a quinolinone precursor.[1] This transformation is a cornerstone reaction for accessing this di-halogenated scaffold.
Pillar of Expertise: Why this Method? The choice of phosphorus oxychloride (POCl₃) is deliberate and mechanistically significant. The hydroxyl group of the 6-chloro-4-phenylquinolin-2(1H)-one tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a reactive intermediate that is subsequently attacked by a chloride ion, leading to the substitution of the hydroxyl group with a chlorine atom and the formation of the aromatic quinoline ring. This method is highly effective and a standard procedure in heterocyclic chemistry for converting keto-groups to chloro-groups in such ring systems.
Synthetic Workflow: From Precursor to Product
Caption: General synthetic pathway for this compound.
The synthesis begins with the construction of the quinolinone core, often via classic reactions like the Conrad-Limpach or Friedländer synthesis, which condense anilines with β-ketoesters.[1] The resulting 6-chloro-4-phenylquinolin-2(1H)-one is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) under reflux conditions to yield the final product.[1]
Spectroscopic Validation: A Self-Validating System
Confirming the identity and purity of the synthesized this compound is a critical, non-negotiable step. A multi-pronged spectroscopic approach ensures the trustworthiness of the material for subsequent applications.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for verifying the molecular weight.[1] For this compound, the expected monoisotopic mass is approximately 273.01 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of ~274.1.[1] The characteristic isotopic pattern of the two chlorine atoms (a ~2:1 ratio for [M+2]/[M] and a ~1:6 ratio for [M+4]/[M]) provides definitive confirmation of the dichloro-substitution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise molecular structure.
-
¹H NMR: The spectrum would show distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the nine protons on the phenyl and quinoline rings. The integration of these signals should sum to 9H.
-
¹³C NMR: The spectrum would reveal 15 distinct carbon signals, confirming the presence of all carbon atoms in the molecule's asymmetric structure. The chemical shifts of carbons attached to chlorine (C2 and C6) would be significantly affected.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. The spectrum would be characterized by aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N aromatic stretching vibrations (typically in the 1600-1450 cm⁻¹ region), and C-Cl stretching vibrations (usually below 800 cm⁻¹).
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile research intermediate.[1] The differential reactivity of its chlorine atoms allows for selective and sequential functionalization, making it a powerful starting point for generating diverse molecular libraries.
-
Oncology: The quinoline scaffold is a well-established pharmacophore in anticancer drug design.[1] Derivatives of this compound have been investigated as inhibitors of protein kinases, which are crucial regulators of cancer cell proliferation.[1] Furthermore, some derivatives have shown potent cytotoxic effects against various cancer cell lines.[1] The introduction of novel functional groups at the C2 and C6 positions can modulate the compound's interaction with biological targets like histone deacetylases (HDACs).[6][7]
-
Infectious Diseases: Building on the legacy of quinoline-based antimalarials like chloroquine, this scaffold continues to be explored for new anti-infective agents.[1] The di-chloro substitution pattern offers a unique template for developing novel compounds aimed at overcoming drug resistance in pathogens.
-
Neuroscience: Derivatives have been studied as potential inhibitors of monoamine oxidase A (MAO-A) and B (MAO-B), enzymes implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.[1]
-
Key Intermediate in Pharmaceutical Synthesis: A notable application is its use as a starting material in an alternative synthesis of Alprazolam, a widely prescribed anxiolytic drug.[8][9] This pathway leverages the high reactivity of the C2 chlorine atom.
Experimental Protocol: Selective Nucleophilic Substitution
This protocol details a reliable method for the synthesis of 6-chloro-2-hydrazino-4-phenylquinoline, a key downstream intermediate for compounds like Alprazolam, demonstrating the selective reactivity of this compound.[1][9]
Objective: To selectively substitute the C2 chlorine of this compound with a hydrazino group.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (excess, e.g., 5-10 eq)
-
Solvent (e.g., Ethanol or Xylene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add hydrazine hydrate (5-10 eq) to the solution. The use of excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (reaction progress can be monitored by Thin Layer Chromatography, TLC).
-
Causality Insight: The C2 position is more electron-deficient than the C6 position due to the inductive effect of the ring nitrogen, making it significantly more electrophilic and thus more reactive towards nucleophiles like hydrazine.[1] Refluxing provides the necessary activation energy for the substitution to occur efficiently.
-
-
Work-up:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess hydrazine hydrate and other water-soluble impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 6-chloro-2-hydrazino-4-phenylquinoline.
-
-
Validation: Confirm the structure and purity of the final product using the spectroscopic methods described in Section 3 (MS, NMR, IR). The molecular weight should correspond to C₁₅H₁₂ClN₃.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal and synthetic chemists. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its predictable and selective reactivity make it an invaluable starting point for the discovery of novel molecules with therapeutic potential. From oncology to neuroscience, derivatives originating from this scaffold continue to populate the landscape of modern drug discovery, underscoring the enduring importance of versatile heterocyclic intermediates.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound [oakwoodchemical.com]
- 5. molbase.com [molbase.com]
- 6. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 7. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alprazolam - Wikipedia [en.wikipedia.org]
- 9. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
Spectroscopic Elucidation of 2,6-dichloro-4-phenylquinoline: A Technical Guide for Synthetic Chemists
Abstract
This technical guide provides an in-depth analysis of the spectroscopic signature of 2,6-dichloro-4-phenylquinoline (CAS No. 10352-30-4), a key intermediate in synthetic organic chemistry.[1] As a halogenated quinoline derivative, its structure presents a unique combination of a phenyl group at the 4-position and reactive chlorine atoms at the 2- and 6-positions, making it a versatile precursor for the synthesis of more complex molecules, including potential inhibitors for fatty acid-binding proteins (FABPs) and precursors for triazole-containing compounds.[2] This document offers a detailed examination of its mass spectrometry, infrared, and nuclear magnetic resonance data. While experimental mass spectral data is readily confirmed, this guide presents a predictive yet expertly grounded analysis of the IR and NMR spectra, based on established principles and comparative data from closely related analogs. Detailed experimental protocols for data acquisition are provided, alongside expert interpretation to facilitate the unambiguous structural confirmation required in research and drug development settings.
Introduction: The Chemical Identity of this compound
This compound is a solid organic compound with the molecular formula C₁₅H₉Cl₂N and a molecular weight of approximately 274.1 g/mol .[1][3] Its structural integrity is foundational to its role as a chemical building block. The chlorine atoms at the C2 and C6 positions are particularly susceptible to nucleophilic substitution, offering synthetic handles for derivatization.[2] Accurate and comprehensive spectroscopic characterization is therefore not merely a procedural step but a critical checkpoint for verifying molecular identity and purity, ensuring the success of subsequent synthetic transformations. This guide details the multi-faceted spectroscopic approach necessary for its complete elucidation.
Mass Spectrometry: Confirming Molecular Integrity
Mass spectrometry serves as the primary technique for confirming the molecular weight of this compound. The presence of two chlorine atoms imparts a characteristic isotopic pattern that is a key diagnostic feature.
Predicted Mass Spectrometry Data
Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for this analysis. The expected data, based on the compound's molecular formula, is summarized below.
| Adduct/Ion | Calculated m/z | Expected Isotopic Pattern (Relative Intensity) | Notes |
| [M+H]⁺ | 274.0185 | M (100%), M+2 (65%), M+4 (10%) | The protonated molecular ion is typically the most abundant peak in ESI+. The pattern is due to the presence of ³⁵Cl and ³⁷Cl isotopes. |
| [M]⁺ | 273.0112 | M (100%), M+2 (65%), M+4 (10%) | The molecular ion may be observed in techniques like Electron Ionization (EI). |
Table 1: Predicted Mass Spectrometry Data for this compound.
Interpretation of Mass Spectrum
The key to confirming the identity of this compound via mass spectrometry is the observation of the [M+H]⁺ ion at approximately m/z 274.1.[1] Critically, the isotopic cluster associated with this peak must be scrutinized. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) dictates that a molecule containing two chlorine atoms will exhibit a characteristic triplet of peaks. The [M+H]⁺ peak (containing two ³⁵Cl atoms) will be the most intense. The [M+2+H]⁺ peak (containing one ³⁵Cl and one ³⁷Cl) will have an intensity of approximately 65% relative to the base peak, and the [M+4+H]⁺ peak (containing two ³⁷Cl atoms) will have an intensity of about 10%. The observation of this specific m/z value and the corresponding isotopic pattern provides unambiguous confirmation of the compound's elemental composition.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation) to separate the compound from any impurities.
-
Mass Spectrometry Detection: Interface the HPLC eluent with an electrospray ionization (ESI) source operating in positive ion mode.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the product. Verify the m/z of the base peak against the calculated value for [M+H]⁺ and analyze the isotopic cluster for the characteristic pattern of a dichloro-substituted compound.
Caption: Workflow for LC-MS analysis and data interpretation.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups and structural features within a molecule. For this compound, the IR spectrum is dominated by vibrations associated with its aromatic core.
Predicted Infrared (IR) Absorption Bands
While a specific experimental spectrum for the title compound is not widely published, a detailed prediction can be made based on the known absorption regions of its constituent parts and data from similar compounds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group / Moiety | Expected Intensity |
| 3100 - 3000 | C-H Stretching (ν C-H) | Aromatic rings (Quinoline, Phenyl) | Medium to Weak |
| 1600 - 1450 | C=C & C=N Stretching (ν C=C, ν C=N) | Aromatic ring skeletal vibrations | Strong to Medium |
| 1400 - 1000 | In-plane C-H Bending (δ C-H) | Aromatic rings | Medium |
| 900 - 675 | Out-of-plane C-H Bending (γ C-H) | Aromatic substitution patterns | Strong |
| ~830 | γ C-H | 1,2,4-trisubstituted benzene ring | Strong |
| ~770 & ~700 | γ C-H | Monosubstituted benzene ring (Phenyl) | Strong |
| ~1100 - 1000 | C-Cl Stretching (ν C-Cl) | Aryl chloride | Medium |
Table 2: Predicted FT-IR Data for this compound.
Interpretation of the IR Spectrum
The diagnostic value of the IR spectrum lies in a few key regions. The absence of strong absorptions above 3100 cm⁻¹ confirms the lack of O-H or N-H bonds. The "aromatic fingerprint" region between 1600-1450 cm⁻¹ will show a series of sharp bands characteristic of the quinoline and phenyl rings.[4] The most informative region is below 900 cm⁻¹. Strong absorptions around 830 cm⁻¹ are indicative of the adjacent hydrogens on the dichlorinated benzene portion of the quinoline core. Furthermore, two strong bands, typically around 770 cm⁻¹ and 700 cm⁻¹, are highly characteristic of the monosubstituted phenyl ring at the C4 position. The C-Cl stretching vibrations are expected in the 1100-1000 cm⁻¹ region but can be less distinct.[4]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Background Collection: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
References
The Pharmacological Potential of Substituted Phenylquinolines: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. Its rigid structure and ability to intercalate with DNA have made it a recurring motif in a vast array of therapeutic agents. The introduction of a phenyl substituent onto this scaffold dramatically expands its chemical space and biological activity profile. These substituted phenylquinolines have emerged as a promising class of compounds with a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[1] This guide provides an in-depth technical overview of these biological activities, focusing on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental protocols essential for their evaluation.
I. Anticancer Activity: Targeting the Engines of Cell Proliferation
Substituted phenylquinolines have demonstrated significant potential as anticancer agents, with several derivatives exhibiting potent antiproliferative activity against a range of cancer cell lines.[2][3][4] A key mechanism of action for some of these compounds is the targeting of G-quadruplexes, which are non-canonical nucleic acid structures that play a crucial role in cancer cell proliferation.[1][2][3]
Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition
G-quadruplexes are four-stranded DNA structures that form in guanine-rich regions of the genome, such as telomeres and oncogene promoter regions. The stabilization of these structures by small molecules can inhibit the activity of telomerase, an enzyme responsible for maintaining telomere length and a key factor in cellular immortality, a hallmark of cancer. By binding to and stabilizing G-quadruplexes, certain phenylquinoline derivatives can effectively "cap" the telomeres, leading to telomere shortening, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][3]
Structure-Activity Relationship (SAR) Insights
The anticancer activity of substituted phenylquinolines is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.[1]
-
Position of the Phenyl Group: Studies have shown that substitution at the 6-position of the quinoline ring can enhance antiproliferative activity.[1]
-
Aminomethyl Side Chains: The presence of aminomethylphenyl side chains, particularly those with terminal dimethylaminopropylamino groups, has been shown to be crucial for potent anticancer effects.[1][2]
-
Lipophilicity: A direct relationship has been observed between the lipophilicity of 2-arylquinolines and their cytotoxic effects, with more lipophilic compounds generally exhibiting greater activity against cell lines such as HeLa and PC3.[5]
| Compound/Derivative | Substitution Pattern | Target Cell Line(s) | IC50 (µM) | Reference |
| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | 6-phenyl, bis(3-dimethylaminopropyl)aminomethylphenyl side chains | HeLa | 0.50 | [2] |
| Substituted 2-phenylquinolines | C-6 substituted 2-phenylquinolines | PC3, HeLa | 8.3 - 34.34 | [5] |
Experimental Protocol: In Vitro Antiproliferative Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted phenylquinoline compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.
II. Antimicrobial Activity: A Renewed Offensive Against Resistant Pathogens
The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6] Substituted phenylquinolines have emerged as a promising scaffold in this area, demonstrating activity against a range of Gram-positive and Gram-negative bacteria.[6][7]
Mechanism of Action
While the exact mechanisms are still under investigation for many derivatives, it is believed that phenylquinolines may exert their antimicrobial effects through various pathways, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. Their planar aromatic structure also allows for intercalation into bacterial DNA, disrupting cellular processes.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of phenylquinoline derivatives is influenced by the substitution patterns on the heterocyclic and phenyl rings.[1]
-
Substituents on the Phenyl Ring: The presence of rigid cyclic amino groups at the 2-phenyl position appears to be favorable for activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[8] Conversely, flexible chain amino groups at the same position can enhance activity against Gram-negative bacteria such as Escherichia coli.[8]
-
Quinoline Ring Substitutions: The presence and nature of substituents on the quinoline ring itself can also modulate the antimicrobial activity.[1]
| Compound/Derivative | Substitution Pattern | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 5a4 | Rigid cyclic amino group at 2-phenyl | S. aureus | 64 | [8] |
| Compound 5a7 | Flexible chain amino group at 2-phenyl | E. coli | 128 | [8] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][9]
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.[9] Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[9]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][9]
III. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[10] Phenylquinoline derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[11][12][13]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
Several substituted phenylquinolines have been found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[12][13] They can also suppress the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of mitogen-activated protein kinases (MAPKs), key signaling molecules in the inflammatory cascade.[12][13] Some derivatives have also been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, which are key mediators of inflammation and pain.[11]
Structure-Activity Relationship (SAR) Insights
-
COX-2 Inhibition: For 2-(4-phenylquinoline-2-yl)phenol derivatives, substitutions on the phenol and phenyl rings significantly impact COX-2 inhibitory activity. For instance, compounds with a hydroxyl group at R1 and a 3-chloro substitution at R2, or those with a formyl-containing alkanol and ether group at R1 and a 4-fluoro, 4-bromo, or 4-methoxy group at R2 have demonstrated potent anti-inflammatory effects.[11]
-
Inhibition of NO Production: 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline and 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline have been identified as potent inhibitors of NO production in LPS-activated macrophages.[12]
| Compound/Derivative | Substitution Pattern | In Vitro Assay | IC50 | Reference |
| 4h | -CHO containing alkanol/ether at R1, -4F at R2 | COX-2 Inhibition | 0.026 µM | [11] |
| 4f | -OH at R1, -3Cl at R2 | HRBC Membrane Stabilization | 0.064 µM | [11] |
Experimental Protocol: In Vitro Anti-inflammatory Screening using LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in response to an inflammatory stimulus.[10][14]
Step-by-Step Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., THP-1 or J774A.1) in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the phenylquinoline derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 4-24 hours) to allow for cytokine production.[14]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Determine the dose-dependent inhibition of cytokine production by the test compounds.
IV. Neuroprotective Activities: A Frontier in Neurological Drug Discovery
While research is still emerging, some quinoline derivatives have shown promise as neuroprotective agents, which are crucial for combating neurodegenerative diseases.[15][16][17] The evaluation of these activities often involves both in vitro and in vivo models that simulate the pathological conditions of neurological disorders.[15][16][17]
Potential Mechanisms of Action
The neuroprotective effects of quinoline-based compounds may be attributed to their ability to mitigate oxidative stress, reduce glutamate-calcium excitotoxicity, and inhibit inflammatory processes within the central nervous system, all of which are key factors in neuronal cell death.
Experimental Models for Evaluation
A comprehensive assessment of neuroprotective effects requires a multi-faceted approach using both in vitro and in vivo models.[15][16][17]
-
In Vitro Models: Neuronal cell cultures can be used to assess the ability of compounds to protect against various neurotoxic insults.[15][16][17]
-
In Vivo Models: Animal models of neurological diseases, such as experimental models of ischemic stroke, are used to evaluate the in vivo efficacy of potential neuroprotective agents.[15][16] These models can reproduce key features of the clinical condition, including impaired motor activity and neurological deficits.[15][16][17]
V. Synthesis of Substituted Phenylquinolines
Several synthetic routes are available for the preparation of substituted phenylquinolines, with the choice of method often depending on the desired substitution pattern.
Common Synthetic Methodologies
-
Friedländer Synthesis: This is a classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[18]
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[18]
-
Pfitzinger Reaction: This method involves the reaction of isatin with a carbonyl compound to produce quinoline-4-carboxylic acids.[18]
-
Suzuki-Miyaura Cross-Coupling: This modern cross-coupling reaction is particularly useful for introducing the phenyl group and other aryl substituents onto the quinoline scaffold.[2]
Conclusion and Future Directions
Substituted phenylquinolines represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with the potential for extensive synthetic modification, make them an attractive area for further research and development. Future efforts should focus on elucidating the precise molecular targets and mechanisms of action for their various pharmacological effects. The development of more selective and potent derivatives, guided by robust structure-activity relationship studies and computational modeling, will be crucial for advancing these compounds from the laboratory to the clinic. The comprehensive experimental approaches outlined in this guide provide a solid framework for the continued exploration and optimization of substituted phenylquinolines as next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ir.vistas.ac.in [ir.vistas.ac.in]
- 11. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Introduction: From Bark to Bench—The Genesis of a Privileged Scaffold
An In-depth Technical Guide to the Historical Context of Halogenated Quinoline Derivatives in Research
The story of halogenated quinoline derivatives is not merely a chapter in the history of medicinal chemistry; it is a compelling narrative of serendipity, necessity, and relentless scientific inquiry. This guide provides a comprehensive exploration of the historical context of these remarkable compounds, tracing their evolution from a natural remedy to a cornerstone of synthetic drug discovery. For researchers and drug development professionals, understanding this history is crucial, as the challenges and breakthroughs of the past directly inform the strategies of the future.
The quinoline scaffold, a bicyclic aromatic heterocycle, was first isolated from coal tar in 1834.[1] However, its medicinal significance predates this discovery by centuries. Indigenous peoples of Peru used the bark of the Cinchona tree to treat fevers, a practice introduced to Europe in the 1600s.[2][3] It was not until 1820 that French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, from this bark.[2][4] For over a century, quinine was the only effective treatment for malaria, a disease that shaped human history.[5] The structural elucidation of quinine revealed the quinoline nucleus as its core, sparking the interest of chemists and paving the way for synthetic derivatives. The halogenated quinolines, in particular, would come to dominate the landscape of infectious disease treatment and beyond.
The Dawn of a Synthetic Era: World War and the Quest for Quinine Alternatives
The reliance on a single natural source for a critical medicine like quinine proved to be a precarious strategy. During World War I and II, control over the Cinchona plantations in Java became a major geopolitical issue, creating an urgent need for synthetic alternatives.[4] This necessity became the mother of invention, driving extensive research programs, particularly in Germany and the United States.
German scientists at Bayer, building on Paul Ehrlich's earlier work with synthetic dyes like methylene blue, synthesized a 4-aminoquinoline derivative named Resochin in 1934.[2][6] The scientist Hans Andersag was the first to synthesize this compound, which would later be known as chloroquine.[7] Initially, it was shelved, deemed too toxic for human use.[4] Concurrently, they developed a related analogue, Sontochin (3-methyl-chloroquine), which saw use by German forces.[2][7]
The turning point came during World War II when Allied forces captured a supply of Sontochin in Tunis.[2] American researchers analyzed the compound, which renewed interest in its non-methylated counterpart, Resochin. A subsequent government-sponsored clinical trial program re-evaluated the compound, finding it to be a highly effective and safe antimalarial.[7] Renamed chloroquine, it was introduced into clinical practice in 1947 and, alongside DDT, became a primary weapon in the global campaign to eradicate malaria.[2][7]
The introduction of a chlorine atom at the 7-position of the quinoline ring was a critical discovery. Early structure-activity relationship (SAR) studies revealed that this halogen was essential for potent antimalarial activity.[8] This finding solidified the importance of halogenation in the design of quinoline-based drugs.
Diagram: Timeline of Key Milestones
Caption: Key historical milestones in the development of quinoline derivatives.
Beyond Malaria: The Rise of Halogenated Hydroxyquinolines
While the 4-aminoquinolines were making history in the fight against malaria, another class of halogenated quinolines was being developed for different infectious diseases. The halogenated 8-hydroxyquinolines, most notably Iodoquinol (diiodohydroxyquinoline), became important therapeutic agents for intestinal amoebiasis caused by Entamoeba histolytica.[9][10]
Iodoquinol is poorly absorbed from the gastrointestinal tract, which makes it an effective luminal amebicide, acting directly on the parasites in the intestine.[10][11] Unlike the 4-aminoquinolines that target heme polymerization, the mechanism of action for iodoquinol is believed to involve the chelation of essential ferrous ions that are critical for the parasite's metabolism.[10][11] The introduction of two iodine atoms at the 5 and 7 positions of the 8-hydroxyquinoline core is crucial for its activity.
The development of iodoquinol demonstrated that the utility of halogenated quinolines was not limited to malaria and that different structural classes could possess unique mechanisms of action and therapeutic applications.
Diagram: Core Structures and Key Halogenation Sites
Caption: Comparison of key halogenated quinoline scaffolds.
The Inevitable Challenge: Drug Resistance
The widespread use of chloroquine inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum. The first case of chloroquine resistance was reported in 1957, just a decade after its introduction.[2] This marked a critical turning point in the history of antimalarials and underscored the relentless evolutionary pressure that pathogens face. Resistance to chloroquine is primarily associated with the parasite's increased capacity to expel the drug, preventing it from reaching the necessary concentration to inhibit heme polymerization.[12]
The rise of resistance spurred the development of new quinoline derivatives, such as mefloquine, and reinforced the need for combination therapies to slow the spread of resistant parasites.[2][13] The historical timeline of quinoline drug introduction and subsequent resistance development serves as a stark lesson in antimicrobial stewardship.
| Drug | Year Introduced | First Resistance Reported | Time to Resistance (Years) |
| Quinine | ~1632 | 1910 | ~278 |
| Chloroquine | 1945 | 1957 | 12 |
| Proguanil | 1948 | 1949 | 1 |
| Mefloquine | 1977 | 1982 | 5 |
| Data sourced from Medicines for Malaria Venture.[2] |
Foundational Synthetic Methodologies
The ability to synthetically produce quinolines and their derivatives on a large scale was fundamental to their success. Several classical name reactions were pivotal in the early exploration of this chemical space. Understanding these foundational methods provides insight into the experimental choices that enabled the discovery of key drugs.
Protocol: The Skraup Synthesis of Quinoline
The Skraup synthesis, discovered in 1880, is a classic method for synthesizing the quinoline core. It involves the reaction of an aniline with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.
Causality: The genius of this reaction lies in its ability to construct the entire bicyclic system in a one-pot process. The sulfuric acid serves both as a catalyst and a dehydrating agent, converting glycerol into acrolein in situ. The acrolein then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the aromatic quinoline ring.
Step-by-Step Methodology:
-
Preparation: In a large flask equipped with a reflux condenser, cautiously add 30 mL of concentrated sulfuric acid to a mixture of 24 g of aniline and 38 g of nitrobenzene.
-
Addition of Glycerol: Slowly add 87 g of glycerol to the mixture while stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Heating/Reflux: Heat the mixture gently in a fume hood. Once the reaction begins (indicated by a vigorous, exothermic phase), remove the heat source immediately. Once the initial vigorous reaction subsides, heat the mixture under reflux for 3 hours.
-
Work-up: Allow the mixture to cool. Carefully dilute with water and then neutralize with a sodium hydroxide solution until it is strongly alkaline.
-
Extraction: Perform a steam distillation to separate the quinoline and unreacted nitrobenzene from the reaction mixture. The quinoline can then be purified from the distillate by fractional distillation after removal of the nitrobenzene.
Diagram: Conceptual Workflow of the Skraup Synthesis
Caption: Simplified workflow of the Skraup synthesis of quinoline.
Modern Legacy and Future Directions
The historical journey of halogenated quinolines has brought them far beyond their origins as antimalarials. Today, these compounds are investigated for a wide range of therapeutic applications:
-
Anticancer Agents: Chloroquine and hydroxychloroquine are studied for their ability to sensitize cancer cells to chemotherapy and radiation.[6][7] Novel halogenated quinolines are also being synthesized and evaluated as direct antitumor agents.[14]
-
Antibacterial Agents: With the rise of antibiotic resistance, researchers are revisiting old scaffolds. Halogenated quinolines have shown potent activity against drug-resistant bacteria like MRSA and their biofilms.[15][16]
-
Anti-inflammatory and Immunomodulatory Roles: Hydroxychloroquine is a cornerstone therapy for autoimmune diseases like lupus erythematosus and rheumatoid arthritis.[3][6]
-
Antiviral Properties: Chloroquine and its derivatives have been investigated for activity against numerous viruses, demonstrating the versatility of the scaffold.[3]
The enduring relevance of halogenated quinolines is a testament to their privileged structure. The historical context—from the initial reliance on natural products to the challenges of synthesis and the constant battle against resistance—provides invaluable lessons for modern drug discovery. By understanding the causality behind past successes and failures, today's researchers are better equipped to design the next generation of quinoline-based therapeutics.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]
- 3. Hydroxychloroquine history and its cardiovascular safety - FPM [fpm.org.uk]
- 4. orfonline.org [orfonline.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 10. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Lynchpin of Innovation: 2,6-Dichloro-4-phenylquinoline as a Premier Building Block in Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate tapestry of medicinal chemistry, the quinoline scaffold stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design.[1][2] This bicyclic aromatic heterocycle is a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4] Within this esteemed class of compounds, 2,6-dichloro-4-phenylquinoline emerges as a particularly strategic and versatile building block. Its unique structural features—a reactive chlorine atom at the electron-deficient C2 position, a more stable chlorine at the C6 position, and a phenyl group at C4—provide a trifecta of opportunities for synthetic diversification and the development of novel, highly active pharmaceutical agents.[5]
This in-depth technical guide, curated from the perspective of a Senior Application Scientist, will navigate the synthesis, reactivity, and multifaceted applications of this compound in modern drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and explore the mechanistic underpinnings of the biological activities of its derivatives, offering a comprehensive resource for both seasoned researchers and those new to the field.
The Strategic Synthesis of a Versatile Core: Crafting this compound
The journey to harnessing the potential of this compound begins with its efficient and reliable synthesis. The most established and widely adopted route involves a two-step process commencing from readily available precursors.
From Acetanilide to Quinolone: The Conrad-Limpach-Knorr Foundation
The initial and crucial step is the construction of the quinolinone ring system. This is typically achieved through a cyclization reaction, with the Conrad-Limpach-Knorr synthesis being a favored method. This involves the reaction of an appropriately substituted acetanilide with a β-ketoester. In the context of our target molecule, the synthesis commences with 2'-benzoyl-4'-chloroacetanilide, which is cyclized under basic conditions to yield 6-chloro-4-phenyl-2(1H)-quinolone.
The Chlorination Step: Activating the Core for Diversification
With the quinolone precursor in hand, the subsequent and final step is the conversion of the hydroxyl group at the 2-position to a chlorine atom. This transformation is critical as it introduces a highly reactive site for subsequent nucleophilic substitution reactions. The reagent of choice for this chlorination is phosphorus oxychloride (POCl₃).[5]
Experimental Protocol: Synthesis of this compound
This protocol outlines the final chlorination step to yield the title compound.
Materials:
-
6-chloro-4-phenyl-2(1H)-quinolone
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, a mixture of 6-chloro-4-phenyl-2(1H)-quinolone and phosphorus oxychloride (POCl₃) is prepared.
-
The reaction mixture is heated under reflux for a period of 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully poured onto crushed ice with stirring. This will precipitate the crude product.
-
The solid precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Characterization:
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups.
The Art of Selective Reactivity: Harnessing the Dichotomy of the Chlorine Atoms
A key feature that makes this compound such a valuable building block is the differential reactivity of its two chlorine atoms. The chlorine atom at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atom at the C6 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which activates the C2 position for nucleophilic attack.[5] This disparity in reactivity allows for selective functionalization at the C2 position while leaving the C6 chlorine intact for potential subsequent modifications under more forcing conditions.
This selective reactivity is the cornerstone of its utility, enabling the introduction of a wide array of functional groups, including amines, hydrazines, thiols, and alkoxides, at the C2 position. This opens the door to the creation of vast libraries of derivatives with diverse physicochemical properties and biological activities.
A Gateway to Therapeutic Innovation: Applications of this compound in Drug Discovery
The true value of this compound is realized in its application as a starting material for the synthesis of a plethora of biologically active molecules.
Anxiolytics: The Synthesis of Alprazolam
One of the most well-documented applications of this compound is in an alternative synthesis of Alprazolam, a potent anxiolytic drug.[6][7] This synthetic route highlights the selective reactivity of the C2 chlorine.
Experimental Workflow: Synthesis of an Alprazolam Precursor
This workflow details the initial nucleophilic substitution reaction in the synthesis of an Alprazolam precursor.
Step 1: Nucleophilic Substitution with Hydrazine
A stirred mixture of this compound and hydrazine hydrate is refluxed under a nitrogen atmosphere for 1 hour. The excess hydrazine hydrate is then removed in vacuo. The resulting residue is suspended in warm water, and the solid product, 6-chloro-2-hydrazino-4-phenylquinoline, is collected by filtration, dried, and can be recrystallized.
Anticancer Agents: Targeting Kinase Signaling Pathways
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents, with many derivatives exhibiting potent inhibitory activity against various protein kinases.[8] Dysregulation of kinase signaling pathways, such as the PI3K/Akt/mTOR and EGFR pathways, is a hallmark of many cancers. Derivatives of this compound are being actively investigated as inhibitors of these crucial pathways.
The general strategy involves the nucleophilic substitution of the C2 chlorine with various substituted anilines or other nitrogen-containing heterocycles. The nature of the substituent on the incoming nucleophile can be fine-tuned to optimize binding affinity and selectivity for the target kinase.
PI3K/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers. Quinoline-based compounds have shown promise as inhibitors of key components of this pathway, particularly PI3Kα.
EGFR Pathway Inhibition:
The Epidermal Growth Factor Receptor (EGFR) is another key target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth and proliferation. Quinoline derivatives have been successfully developed as EGFR inhibitors.
| Derivative Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-based dihydrazones | CDK2 (predicted) | MCF-7 (Breast) | 7.016 - 7.05 | [9] |
| 4-Anilinoquinazoline derivatives | EGFR | A549 (Lung) | 0.011 - 0.867 | [10] |
| 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives | EGFR | NCI-H1975 (Lung) | 0.35 - 0.48 | [8] |
Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of new antimicrobial and antifungal agents.[11] The quinoline scaffold has a long history in the fight against infectious diseases, with chloroquine being a prime example.[5] Derivatives of this compound are being explored for their potential to combat bacterial and fungal infections. The introduction of various substituents at the C2 position can modulate the antimicrobial spectrum and potency of these compounds.
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [12] |
| Quinoline-based hydroxyimidazolium hybrids | Mycobacterium tuberculosis H37Rv | 10 | [12] |
| Quinoline-based hydroxyimidazolium hybrids | Cryptococcus neoformans | 15.6 | [12] |
| 2-Fluoro 9-oxime ketolides and carbamoyl quinolones hybrids | Streptococcus pneumoniae | ≤ 0.008 | [11] |
| Triazolyl-2-methyl-4-phenylquinoline-3-carboxylate derivatives | Leishmania infantum | Potent EC₅₀ values | [11] |
Future Perspectives and Conclusion
This compound has firmly established itself as a cornerstone building block in medicinal chemistry. Its straightforward synthesis, coupled with the predictable and selective reactivity of its chlorine substituents, provides a robust platform for the generation of diverse and complex molecular architectures. The demonstrated success of its derivatives in targeting a range of diseases, from anxiety to cancer and infectious diseases, underscores its immense therapeutic potential.
Future research will undoubtedly continue to leverage the unique properties of this versatile core. The exploration of novel nucleophiles for substitution at the C2 position, coupled with strategies for the late-stage functionalization of the C6 position, will undoubtedly lead to the discovery of new chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the application of modern drug design techniques, such as computational modeling and artificial intelligence, will further accelerate the identification of promising new drug candidates derived from this remarkable scaffold. For the medicinal chemist, this compound is not merely a chemical intermediate; it is a key that unlocks a world of therapeutic possibilities.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. jetir.org [jetir.org]
- 5. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 6. Alprazolam - Wikipedia [en.wikipedia.org]
- 7. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 8. Discovery of 4-((3,4-dichlorophenyl)amino)-2-methylquinolin-6-ol derivatives as EGFR and HDAC dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Discovery and Foundational Synthesis of 2,6-Dichloro-4-phenylquinoline: A Technical Guide for Chemical Researchers
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 2,6-dichloro-4-phenylquinoline, a halogenated quinoline derivative that has become a valuable intermediate in synthetic organic and medicinal chemistry. We will explore the historical context of its emergence, rooted in the broader investigation of quinoline-based compounds, and delve into the primary synthetic pathways established for its preparation. Particular focus will be given to the seminal methods for the synthesis of the key precursor, 6-chloro-4-phenylquinolin-2(1H)-one, and its subsequent conversion to the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, in-depth synthetic protocols.
Introduction: The Quinoline Scaffold and the Emergence of a Versatile Intermediate
The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, dating back to the isolation of quinine from cinchona bark in the 19th century. The success of early synthetic quinoline-based antimalarials like chloroquine in the 1940s spurred extensive research into halogenated quinoline derivatives, leading to a vast library of compounds with diverse biological activities.[1] It is within this rich historical context of drug discovery that this compound emerged, not as a therapeutic agent itself, but as a crucial and versatile building block for the synthesis of more complex molecules.
The strategic placement of chlorine atoms at the 2 and 6 positions, along with a phenyl group at the 4-position, imparts specific reactivity to the molecule. The chlorine at the 2-position is particularly susceptible to nucleophilic substitution, providing a convenient handle for the introduction of a wide array of functional groups. This reactivity has been exploited in the synthesis of various compounds, most notably in the development of anxiolytics such as alprazolam.[2]
This guide will illuminate the foundational synthetic work that made this compound readily accessible to the scientific community, thereby enabling its use in a multitude of research and development endeavors.
The Genesis of the Synthesis: Preparation of the Key Precursor, 6-Chloro-4-phenylquinolin-2(1H)-one
The most direct and established route to this compound proceeds through the chlorination of its corresponding quinolinone precursor, 6-chloro-4-phenylquinolin-2(1H)-one.[1] The synthesis of this key intermediate is, therefore, the critical first stage of the overall process. Classical quinoline synthesis methodologies, such as the Conrad-Limpach and Gould-Jacobs reactions, have been adapted to produce this substituted quinolinone.
Synthetic Strategy: The Conrad-Limpach/Gould-Jacobs Approach
The Conrad-Limpach and Gould-Jacobs reactions are cornerstone methods for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). These reactions typically involve the condensation of an aniline with a β-ketoester or a related derivative, followed by a high-temperature cyclization.
The logical workflow for the synthesis of 6-chloro-4-phenylquinolin-2(1H)-one via this approach is depicted below:
Caption: Generalized workflow for the synthesis of the quinolinone precursor.
Detailed Experimental Protocol: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one
The following protocol is a representative procedure based on the principles of the Conrad-Limpach/Gould-Jacobs reaction for the synthesis of 6-chloro-4-phenylquinolin-2(1H)-one.
Materials:
-
4-Chloroaniline
-
Ethyl benzoylacetate
-
High-boiling inert solvent (e.g., Dowtherm A or mineral oil)
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine equimolar amounts of 4-chloroaniline and ethyl benzoylacetate. Heat the mixture to 130-140°C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up of Intermediate: After cooling, the reaction mixture will likely solidify. Add cold ethanol and break up the solid. Collect the crude intermediate, ethyl 3-((4-chlorophenyl)amino)-3-phenylacrylate, by filtration and wash with cold ethanol.
-
Thermal Cyclization: Place the dried intermediate in a flask equipped for high-temperature reaction with an inert atmosphere (e.g., nitrogen or argon). Add a high-boiling solvent such as Dowtherm A. Heat the mixture rapidly to approximately 250°C and maintain this temperature for 30-60 minutes. Ethanol will distill from the reaction mixture as cyclization proceeds.
-
Isolation and Purification: Allow the reaction mixture to cool to below 100°C. Carefully add a non-polar solvent like hexane or petroleum ether to precipitate the product. Collect the solid by filtration and wash thoroughly with the non-polar solvent to remove the high-boiling reaction solvent. The crude 6-chloro-4-phenylquinolin-2(1H)-one can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.
The Final Transformation: Synthesis of this compound
The conversion of the quinolinone precursor to the final dichlorinated product is a pivotal step that introduces the reactive 2-chloro substituent. This transformation is most commonly and effectively achieved through treatment with a strong chlorinating agent.
The Drukker and Judd Method: The Foundational Chlorination
The initial, and still widely cited, method for the synthesis of this compound was reported by A. E. Drukker and C. I. Judd in the Journal of Heterocyclic Chemistry in 1966.[3] This method utilizes phosphorus oxychloride (POCl₃) as the chlorinating agent.
References
safety and handling precautions for 2,6-dichloro-4-phenylquinoline
An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-4-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
This compound is a halogenated aromatic heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a quinoline core with chlorine substituents at the 2 and 6 positions and a phenyl group at the 4-position, makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceutical agents like Alprazolam. The reactivity of the chlorine atoms, particularly at the C2 position, allows for nucleophilic substitution, enabling the introduction of diverse functional groups.
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and emergency responses required for the safe use of this compound in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are derived from its GHS classification and the toxicological profile of the quinoline scaffold.
1.1 GHS Classification
According to notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
The corresponding GHS pictogram is the Exclamation Mark.
1.2 Toxicological Assessment (Inference from Parent Compound)
Due to a lack of specific toxicological studies on this compound, a risk assessment must be informed by the properties of quinoline.
-
Carcinogenicity: Quinoline has demonstrated clear carcinogenic activity in animal studies, inducing liver neoplasms such as hepatocellular carcinomas and hemangiosarcomas in rats and mice. The State of California lists quinoline as a chemical known to cause cancer. It is prudent to handle this compound as a potential carcinogen.
-
Mutagenicity and Genotoxicity: Quinoline exhibits mutagenic activity in Salmonella typhimurium and induces unscheduled DNA synthesis in rat hepatocytes, indicating its potential to cause genetic defects.
-
Acute Toxicity: While no specific LD50 data for the title compound was found, the parent compound, quinoline, has an acute oral LD50 of 331 mg/kg in rats, indicating significant toxicity if ingested.
1.3 Physical and Chemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | |
| Molecular Weight | 274.15 g/mol | |
| Appearance | Solid (Beige) | |
| CAS Number | 10352-30-4 |
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Given the irritant nature of the compound and the carcinogenic potential of its core structure, engineering controls and a robust PPE plan are mandatory.
2.1 Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and exhausted.
2.2 Occupational Exposure Limits (OELs)
No specific OEL, such as an OSHA Permissible Exposure Limit (PEL) or an ACGIH Threshold Limit Value (TLV), has been established for this compound. However, based on the carcinogenicity of the parent compound, a highly conservative approach is necessary. The American Industrial Hygiene Association (AIHA) recommends a Workplace Environmental Exposure Limit (WEEL) for quinoline of 0.001 ppm averaged over an 8-hour workshift. This value underscores the need to maintain exposures at the lowest possible level.
2.3 Personal Protective Equipment (PPE)
A comprehensive PPE plan is the last line of defense against exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, which can lead to irritation. Check manufacturer's data for breakthrough times. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation. |
| Skin and Body | Fully buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Not required if work is performed within a certified chemical fume hood. | A NIOSH-approved respirator with organic vapor/particulate cartridges may be necessary for emergency situations or if engineering controls fail. |
Section 3: Safe Handling, Storage, and Disposal
Adherence to strict protocols during handling, storage, and disposal is critical to prevent exposure and environmental contamination.
3.1 Handling Procedures
The following workflow outlines the essential steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
3.2 Storage Requirements
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Keep in a dry, cool, and well-ventilated area designated for toxic and potentially carcinogenic materials. The storage area should be secure and accessible only to authorized personnel.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials identified for quinoline.
3.3 Disposal Procedures
The disposal of this compound and associated waste must be handled as hazardous waste.
-
Waste Segregation: As a halogenated aromatic compound, all waste containing this substance must be collected in a designated "Halogenated Organic Waste" container, separate from non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Procedure: Follow your institution's hazardous waste disposal protocols. Ensure the waste container is tightly sealed and stored in a designated satellite accumulation area before collection by Environmental Health and Safety (EHS) personnel.
Section 4: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists. |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
4.2 Spill and Leak Response
For small spills of solid this compound that can be managed by trained laboratory personnel:
Caption: Small Spill Cleanup Protocol for Solid this compound.
Key Spill Response Steps:
-
Alert and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Contain and Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite, sand, or a chemical spill powder to prevent it from becoming airborne.
-
Collect: Carefully sweep the material and absorbent into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a damp paper towel. Place the used towel into the waste container.
-
Dispose: Seal the container, label it appropriately as "Halogenated Hazardous Waste" with the chemical name, and place it in the satellite accumulation area for EHS pickup.
For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response (e.g., call 911 from a campus phone).
Section 5: Reactivity and Stability
Understanding the chemical stability and reactivity is crucial for safe storage and for planning experimental conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Based on the reactivity of quinoline and other halogenated aromatics, avoid contact with:
-
Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides)
-
Strong Acids: (e.g., sulfuric acid, nitric acid)
-
Strong Reducing Agents
-
-
Hazardous Decomposition Products: Thermal decomposition or combustion may produce toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas
-
The thermal decomposition of chlorinated aromatic compounds can lead to the formation of various hazardous substances. Therefore, experiments at elevated temperatures should be conducted with extreme caution and appropriate engineering controls.
Conclusion
This compound is a valuable research intermediate, but it demands a high level of respect and caution. The potential for skin, eye, and respiratory irritation, combined with the significant long-term health risks inferred from the carcinogenicity of the quinoline core, necessitates the strict implementation of the safety protocols outlined in this guide. By integrating these practices—from engineering controls and PPE to meticulous handling and emergency preparedness—researchers can mitigate the risks and ensure a safe laboratory environment for themselves and their colleagues. The foundation of a safe experimental workflow is a thorough understanding of the hazards, and for this compound, the guiding principle must be the precautionary minimization of all potential exposures.
Navigating the Synthetic Landscape: A Technical Guide to 2,6-Dichloro-4-phenylquinoline for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Dichlorinated Quinoline Scaffold
2,6-Dichloro-4-phenylquinoline is a halogenated quinoline derivative that has emerged as a pivotal building block in synthetic organic and medicinal chemistry.[1] Its molecular structure, characterized by a phenyl group at the 4-position and reactive chlorine atoms at the 2- and 6-positions, offers a versatile platform for the synthesis of more complex molecules.[1] The strategic placement of these chlorine atoms makes them susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups and the construction of diverse molecular architectures.[1] This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, offering a technical resource for researchers engaged in drug discovery and materials science.
Chemical and Physical Properties [2]
| Property | Value |
| CAS Number | 10352-30-4 |
| Molecular Formula | C₁₅H₉Cl₂N |
| Molecular Weight | 274.15 g/mol [3] |
| Appearance | Beige Solid |
| Solubility | Insoluble in water; soluble in alcohol, slightly soluble in chloroform and acetone.[4] |
| Melting Point | 228–229.5 °C[4] |
Commercial Availability and Procurement
This compound is available from a range of commercial suppliers, catering to research and development needs. Purity levels and available quantities can vary, so it is crucial to consult supplier specifications to meet the requirements of your specific application.
Table of Commercial Suppliers
| Supplier | Purity | Available Quantities |
| American Custom Chemicals Corporation | 96% | 10g, 500g[5] |
| Enamine | 90% | 1mg, 5mg[5] |
| ChemDiv, Inc. | 90% | 1mg, 3mg[5] |
| Fluorochem Ltd | 95% | - |
| Oakwood Chemical | - | - |
| Santa Cruz Biotechnology | - | - |
| Ambeed | - | - |
| Benchchem | - | Inquire for details[1] |
| UkrOrgSynthesis | 96% | 1g, 2.5g[5] |
| Ryan Scientific, Inc. | - | - |
Note: Availability and specifications are subject to change. Please verify with the supplier.
Synthesis of this compound: A Step-by-Step Protocol
The most common and well-established method for synthesizing this compound is through the chlorination of its precursor, 6-chloro-4-phenylquinolin-2(1H)-one, using phosphorus oxychloride (POCl₃).[1] This reaction effectively substitutes the hydroxyl group of the enol tautomer of the quinolinone with a chlorine atom.[1]
Reaction Workflow
Caption: Synthesis of this compound.
Detailed Experimental Protocol
A representative procedure based on established chemical literature.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloro-4-phenylquinolin-2(1H)-one (1 equivalent) with an excess of phosphorus oxychloride (POCl₃) (typically 5-10 equivalents). The reaction is generally performed neat, but a high-boiling inert solvent can be used.
-
Heating: The reaction mixture is heated to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This should be done in a well-ventilated fume hood due to the exothermic reaction and the evolution of HCl gas.
-
Neutralization and Extraction: The acidic aqueous solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until a precipitate forms. The solid product is collected by vacuum filtration. Alternatively, the product can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product is washed with water and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexanes, to yield pure this compound.
Applications in Drug Discovery and Medicinal Chemistry
The dichloro-phenylquinoline scaffold is a cornerstone in the development of novel therapeutic agents, owing to the reactivity of its chlorine atoms which allows for the synthesis of a diverse range of derivatives.[1]
Logical Flow of Application
Caption: Applications of this compound.
Precursor for Anxiolytic Drug Synthesis
A notable application of this compound is in the synthesis of alprazolam, a triazolobenzodiazepine anxiolytic.[4][6] The synthesis involves the reaction of this compound with hydrazine to form 6-chloro-2-hydrazino-4-phenylquinoline.[6][7] This intermediate then undergoes cyclization to form the triazole ring, a key structural feature of alprazolam.[6]
Anticancer Research
The quinoline scaffold is present in several anticancer agents, and derivatives of this compound have been investigated for their potential to inhibit protein kinases involved in cancer cell proliferation.[1] Research has demonstrated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.[1] The development of 2-phenylquinoline-4-carboxylic acid derivatives as histone deacetylase (HDAC) inhibitors is a promising area of cancer research.[8][9] Overexpression of HDACs is linked to tumorigenesis, making them a key therapeutic target.[8][9]
Infectious Diseases
Building on the historical success of quinoline-based antimalarial drugs like chloroquine, derivatives of this compound have shown potential antimalarial activity by inhibiting the growth of Plasmodium species.[1]
Enzyme Inhibition
Recent studies have explored the potential of halogenated quinoline derivatives as inhibitors of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes implicated in neurodegenerative conditions such as Parkinson's disease.[1] Furthermore, derivatives have been identified as potential inhibitors for fatty acid-binding proteins (FABPs), which are targets for metabolic disorders and inflammatory conditions.[1]
Safety and Handling
This compound is classified as an irritant.[2] The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10][11][12] Work should be conducted in a well-ventilated area or a fume hood.[10][11][12] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[10][11][12]
Conclusion
This compound is a versatile and valuable reagent for chemical synthesis and drug discovery. Its commercial availability and well-defined synthetic routes make it an accessible starting material for a wide range of research applications. The continued exploration of its derivatives is expected to yield novel compounds with significant therapeutic potential in oncology, infectious diseases, and neurology. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this important scaffold.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [oakwoodchemical.com]
- 4. Alprazolam - Wikipedia [en.wikipedia.org]
- 5. molbase.com [molbase.com]
- 6. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Synthetic Routes of Dichlorinated Phenylquinolines
Abstract
Dichlorinated phenylquinolines represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide array of biological activities and valuable photophysical properties. The strategic placement of two chlorine atoms and a phenyl group on the quinoline core allows for fine-tuning of molecular properties, making the development of efficient and regioselective synthetic routes a critical endeavor. This in-depth technical guide provides a comprehensive review of the primary synthetic strategies for accessing these target molecules. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the causality behind experimental choices, comparing convergent and sequential synthetic paradigms. Key classical methodologies, including the Friedländer, Combes, and Doebner-von Miller reactions, are analyzed alongside modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide integrates detailed mechanistic insights, step-by-step experimental protocols, comparative data tables, and process-flow visualizations to serve as a practical resource for the synthesis and strategic planning of dichlorinated phenylquinoline derivatives.
Introduction: The Strategic Importance of Dichlorinated Phenylquinolines
The quinoline ring system is a foundational heterocyclic motif in a multitude of natural products and synthetic compounds of significant therapeutic value, most notably the antimalarial drug quinine.[1] The introduction of specific substituents onto this core structure is a key strategy in drug discovery to modulate efficacy, selectivity, and pharmacokinetic properties. Dichlorinated phenylquinolines have emerged as particularly valuable targets. The phenyl group can engage in crucial π-stacking interactions with biological targets, while the two chlorine atoms can enhance binding affinity through halogen bonding, modulate electronic properties, and block sites of metabolic degradation, thereby improving the compound's overall drug-like characteristics.
The synthetic challenge lies in the precise and efficient installation of these three substituents onto the quinoline scaffold. The choice of synthetic strategy is paramount and is dictated by factors such as the desired substitution pattern (regioisomerism), the availability of starting materials, and the required scale of the synthesis. This guide will deconstruct these strategies into two primary paradigms:
-
Convergent Synthesis: Building the quinoline core from pre-functionalized precursors that already contain the necessary chloro and phenyl substituents.
-
Sequential Synthesis: Forming the quinoline scaffold first, followed by the stepwise introduction of the chlorine and/or phenyl groups.
Strategic Overview: Convergent vs. Sequential Pathways
The decision between a convergent and a sequential approach is a critical first step in planning the synthesis of a specific dichlorinated phenylquinoline isomer. Each strategy offers distinct advantages and is suited to different target molecules.
Figure 1: High-level overview of the primary synthetic paradigms for accessing dichlorinated phenylquinolines.
Convergent Synthesis: Building from Functionalized Precursors
Convergent strategies are often the most direct routes, constructing the final quinoline core in a single key step from precursors that already bear the required substituents. This approach can be highly efficient if the starting materials are readily available.
The Friedländer Annulation
The Friedländer synthesis is one of the most reliable methods for preparing substituted quinolines.[2] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] To synthesize a dichlorinated phenylquinoline, a 2-amino-dichlorobenzophenone is an ideal starting material, as it provides both the phenyl group and the two chlorine atoms.
Causality: The reaction is driven by the formation of a stable aromatic system. The initial step is typically an aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration. The choice of an acid or base catalyst depends on the reactivity of the substrates; bases facilitate the deprotonation of the α-methylene compound, while acids activate the carbonyl group of the 2-aminoaryl ketone.[3]
Figure 2: General mechanism of the Friedländer synthesis for dichlorinated phenylquinolines.
The primary challenge in this approach is often the synthesis of the requisite 2-amino-dichlorobenzophenone precursor.[5][6] However, once obtained, the Friedländer reaction can provide the target quinoline in high yield. Recent advancements have utilized various catalysts, including solid-supported acids like Amberlyst-15 and even microwave irradiation to improve reaction efficiency and yields, which can range from 77-95%.[5][6]
The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[7] For the synthesis of dichlorinated phenylquinolines, this would entail reacting a dichloroaniline with a phenyl-substituted β-diketone (e.g., benzoylacetone).
Causality: The reaction proceeds via the formation of an enamine intermediate from the aniline and one of the diketone's carbonyl groups.[8] Under strong acid catalysis (e.g., concentrated sulfuric acid), this intermediate undergoes an intramolecular electrophilic aromatic substitution, followed by dehydration to yield the quinoline. The regioselectivity of the cyclization is determined by which carbonyl of the enamine intermediate is protonated, and is influenced by steric and electronic factors of the substituents.[7]
Figure 3: General mechanism of the Combes synthesis.
The Doebner-von Miller Reaction
Also known as the Skraup-Doebner-von Miller synthesis, this reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[9][10] To access the target scaffold, a dichloroaniline would be reacted with a phenyl-substituted α,β-unsaturated ketone, such as benzalacetone (4-phenyl-3-buten-2-one).
Causality: The mechanism is complex and thought to proceed via a 1,4-Michael addition of the aniline to the unsaturated ketone.[9] This is followed by an acid-catalyzed intramolecular cyclization of the resulting aminoketone onto the aromatic ring. The dihydroquinoline intermediate is then oxidized to the final aromatic product. An oxidizing agent, often present in the reaction mixture or formed in situ, is required for this final aromatization step.[1]
Sequential Synthesis: Modifying the Quinoline Core
Sequential strategies involve first constructing a simpler quinoline derivative and then introducing the required substituents in subsequent steps. This approach offers greater flexibility and is particularly useful when the precursors for convergent methods are unavailable or when specific isomers are desired that are difficult to access directly.
Strategy A: Phenylation of a Dichloroquinoline via Suzuki-Miyaura Coupling
This modern and powerful strategy involves synthesizing a dichloroquinoline intermediate and then introducing the phenyl group using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12] This method is highly valued for its mild reaction conditions and broad functional group tolerance.[13]
Causality: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Cl bond of the dichloroquinoline. This is followed by transmetalation, where the phenyl group is transferred from the organoboron reagent (phenylboronic acid) to the palladium center. The final step is reductive elimination, which forms the C-C bond between the quinoline and phenyl rings and regenerates the Pd(0) catalyst.[13]
Figure 4: Key components of the Suzuki-Miyaura cross-coupling for phenylating a dichloroquinoline.
A key consideration in this reaction is regioselectivity . The different electronic environments of the chlorine atoms on the quinoline ring can lead to preferential reaction at one site. For example, in 4,7-dichloroquinoline, the C4-Cl bond is more activated towards oxidative addition than the C7-Cl bond. This allows for the selective synthesis of 7-chloro-4-phenylquinoline in high yield (78-98%), with only a small amount of the diphenyl-substituted byproduct.[11][12]
Strategy B: Dichlorination of a Phenylquinoline
This approach begins with the synthesis of a phenylquinoline, which is then subjected to dichlorination. The primary method for this transformation is electrophilic aromatic substitution.
Causality: Reagents like N-Chlorosuccinimide (NCS) can act as a source of electrophilic chlorine (Cl⁺), particularly in the presence of an acid catalyst.[14] The quinoline ring is an electron-deficient system, but the fused benzene ring can still undergo electrophilic substitution. The regioselectivity of the chlorination is directed by the existing phenyl group and the deactivating effect of the heterocyclic nitrogen. This can be a complex reaction to control, potentially leading to mixtures of isomers.
A more controlled method involves the conversion of a chloro-phenylquinolinone to its corresponding dichloro-phenylquinoline. The hydroxyl group of the quinolinone can be replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl₃). This is an effective method for synthesizing 2,6-dichloro-4-phenylquinoline from 6-chloro-4-phenylquinolin-2(1H)-one.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the desired final structure and available resources. The following table summarizes the key features of the discussed methodologies.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages & Challenges | Typical Yields |
| Friedländer Annulation | 2-Amino-dichlorobenzophenone, α-Methylene carbonyl compound | Acid or Base catalyst (e.g., H₂SO₄, KOtBu), Heat/Microwave | Often high-yielding, convergent, direct access to complex structures. | Synthesis of the 2-amino-dichlorobenzophenone precursor can be multi-step. | Good to Excellent (70-95%)[5][6] |
| Combes Synthesis | Dichloroaniline, Phenyl β-diketone | Strong acid (e.g., H₂SO₄, PPA), Heat | Utilizes readily available anilines. | Requires strongly acidic conditions; potential for side reactions. | Moderate to Good |
| Doebner-von Miller | Dichloroaniline, Phenyl-α,β-unsaturated carbonyl | Acid catalyst (e.g., HCl, Lewis Acids), Oxidant | One-pot procedure from simple precursors. | Mechanism is complex; can result in low yields and polymer formation.[1] | Variable, often moderate |
| Suzuki Coupling | Dichloroquinoline, Phenylboronic acid | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃), Solvent | Mild conditions, high functional group tolerance, excellent for late-stage functionalization. | Catalyst cost, potential for side products (e.g., diphenylation), requires pre-formed dichloroquinoline. | Good to Excellent (e.g., 78-98% for selective coupling)[11][12] |
| Direct Chlorination | Phenylquinoline | N-Chlorosuccinimide (NCS), Acid catalyst | Direct C-H functionalization. | Poor regioselectivity can lead to isomeric mixtures, requires activated substrates. | Variable |
| Chlorination of Quinolone | Chloro-phenylquinolinone | POCl₃, Heat | Good regioselectivity for converting the -OH to -Cl. | Requires synthesis of the quinolinone precursor. | Good (e.g., 62%) |
Detailed Experimental Protocols
The following protocols are representative examples of the synthetic strategies discussed. Researchers should consult the original literature and perform appropriate safety assessments before implementation.
Protocol 1: Synthesis of 7-Chloro-4-phenylquinoline via Suzuki Coupling[11][12]
This protocol demonstrates the selective phenylation of a dichloroquinoline.
-
Reaction Setup: In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent system (e.g., boiling water or a mixture of aqueous ethanol and benzene) and the palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 1-3 mol%).
-
Reaction: Heat the mixture to reflux and stir vigorously for the required time (typically 2-48 hours), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 7-chloro-4-phenylquinoline.
Protocol 2: Synthesis of this compound from a Quinolinone
This protocol exemplifies the chlorination of a quinolinone intermediate.
-
Reaction Setup: Place 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain the temperature for several hours until the starting material is consumed (monitor by TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Isolation: Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 3: Synthesis of 2,4-Dichloro-7,8-dimethylquinoline (Illustrative of Combes-type Precursor Synthesis)
This protocol shows the formation of a dichloroquinoline from a substituted aniline, which could be adapted for phenyl-containing analogues.
-
Reaction Setup: In a flask equipped with a reflux condenser and stirrer, combine 2,3-dimethylaniline (1.0 eq) and malonic acid (1.0 eq).
-
Reagent Addition: Add an excess of phosphorus oxychloride (POCl₃) to serve as both the chlorinating agent and the reaction medium.
-
Reaction: Heat the mixture under reflux with stirring for 5 hours.
-
Work-up: After cooling, pour the reaction mixture into crushed ice with vigorous stirring.
-
Isolation: Make the solution alkaline with 5 M sodium hydroxide. The crude product will precipitate.
-
Purification: Collect the solid by filtration and purify by column chromatography (hexane/ethyl acetate) to yield the pure product.
Conclusion
The synthesis of dichlorinated phenylquinolines can be approached through a variety of robust and versatile chemical reactions. The choice between a convergent strategy, such as the Friedländer annulation using a pre-formed 2-amino-dichlorobenzophenone, and a sequential strategy, like the highly efficient Suzuki-Miyaura coupling of a dichloroquinoline, is a critical decision driven by the target isomer and the availability of starting materials. Classical reactions like the Combes and Doebner-von Miller syntheses remain relevant for accessing specific substitution patterns from basic building blocks. By understanding the underlying mechanisms and the practical considerations of each route, chemists can strategically design and execute the synthesis of these valuable compounds for applications in drug discovery and materials science. Continued innovation in catalysis and reaction conditions will undoubtedly lead to even more efficient and sustainable methods for preparing this important class of heterocyclic compounds.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. iipseries.org [iipseries.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Chlorination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. 2,4-Dichloro-7,8-dimethylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-dichloro-4-phenylquinoline: An Application Note and Protocol for Researchers
Introduction: The Significance of Dichloroquinolines in Medicinal Chemistry
Quinolines and their derivatives are foundational scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic placement of halogen atoms on the quinoline ring system can significantly modulate a molecule's physicochemical properties and biological efficacy. 2,6-dichloro-4-phenylquinoline, in particular, serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals like Alprazolam.[1] Its preparation from the readily accessible 6-chloro-4-phenylquinolin-2(1H)-one is a key transformation for researchers in drug discovery and development.
This document provides a comprehensive guide to the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles, safety protocols, and methods for ensuring the trustworthiness of the results.
Chemical Principles and Mechanistic Insights
The conversion of 6-chloro-4-phenylquinolin-2(1H)-one to this compound is a deoxychlorination reaction. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[2][3]
The reaction proceeds through the conversion of the C2-carbonyl group of the quinolinone into a chloro group.[2] 6-chloro-4-phenylquinolin-2(1H)-one exists in tautomeric equilibrium with its enol form, 6-chloro-4-phenylquinolin-2-ol. Phosphorus oxychloride, a powerful chlorinating and dehydrating agent, reacts with the hydroxyl group of the enol tautomer.[2] The mechanism is believed to involve an initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of a chloride ion, leading to the displacement of the phosphate group and the formation of the desired 2-chloroquinoline derivative.[3][4][5]
This reaction is an application of the broader Vilsmeier-Haack type reaction conditions, where phosphorus oxychloride is a key reagent.[6][7][8][9] The presence of the electron-withdrawing phenyl group at the 4-position and the chloro group at the 6-position influences the reactivity of the quinolinone system.
Experimental Workflow Diagram
Figure 1. A schematic overview of the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 6-chloro-4-phenylquinolin-2(1H)-one | ≥98% | Commercially available | Ensure it is dry before use. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Commercially available | Handle with extreme caution in a fume hood.[10][11][12] |
| Ethanol | Anhydrous | Commercially available | For recrystallization. |
| Dichloromethane (DCM) | ACS grade | Commercially available | For TLC mobile phase. |
| Hexane | ACS grade | Commercially available | For TLC mobile phase. |
| Ethyl acetate | ACS grade | Commercially available | For extraction if needed. |
| Crushed ice | - | - | For quenching the reaction. |
| Saturated sodium bicarbonate solution | - | Prepared in-house | For neutralization during workup if necessary. |
| Anhydrous sodium sulfate | - | Commercially available | For drying organic layers. |
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser with a drying tube (filled with calcium chloride)
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Thermometer
-
Buchner funnel and filter flask
-
Vacuum source
-
Beakers and Erlenmeyer flasks
-
Glass funnel
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
-
LC-MS instrument
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube to the top of the condenser.
-
Charging the Flask: To the flask, add 6-chloro-4-phenylquinolin-2(1H)-one (1.0 equivalent). Carefully add phosphorus oxychloride (5-10 equivalents) to the flask. The reaction is typically run neat in an excess of POCl₃.[3]
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with stirring.[3] Maintain the reflux for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by carefully taking a small aliquot from the reaction mixture, quenching it with ice-water, and extracting with ethyl acetate. The organic layer can then be spotted on a TLC plate. A suitable mobile phase is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. In a separate large beaker, prepare a significant amount of crushed ice.
-
Quenching: Slowly and carefully pour the cooled reaction mixture onto the crushed ice with gentle stirring. This step is highly exothermic and will release HCl gas; therefore, it must be performed in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Stir the mixture for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid thoroughly with cold water to remove any remaining phosphoric acid and other water-soluble byproducts. A wash with a cold, dilute sodium bicarbonate solution can also be used to neutralize any residual acid, followed by another water wash.
-
Drying: Dry the crude product under vacuum or in a desiccator.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Quantitative Data Summary
| Parameter | Value |
| Molecular Formula of Starting Material | C₁₅H₁₀ClNO |
| Molecular Weight of Starting Material | 255.70 g/mol |
| Molecular Formula of Product | C₁₅H₉Cl₂N |
| Molecular Weight of Product | 274.14 g/mol [2][13] |
| Typical Molar Ratio (POCl₃:Starting Material) | 5:1 to 10:1 |
| Reaction Temperature | 105-110 °C |
| Typical Reaction Time | 2-4 hours |
| Expected Yield | 70-90% (after purification) |
Trustworthiness: Ensuring a Self-Validating System
To ensure the reliability and reproducibility of this synthesis, rigorous monitoring and characterization are essential.
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): As described in the protocol, TLC is a simple and effective way to monitor the consumption of the starting material and the formation of the product. The retention factor (Rf) values will differ significantly due to the change in polarity from the quinolinone to the dichloroquinoline.
Product Characterization:
-
Melting Point: A sharp melting point for the recrystallized product is a good indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a critical technique to confirm the molecular weight of the synthesized compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 275.1.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will confirm the aromatic structure of the product. The disappearance of the N-H proton signal from the starting material is a key indicator of a successful reaction.
-
¹³C NMR: The carbon NMR spectrum will show the correct number of carbon signals corresponding to the structure of this compound. The carbonyl carbon signal from the starting material (typically around 160-170 ppm) will be absent in the product spectrum.
-
Safety Precautions
Phosphorus Oxychloride (POCl₃) is a highly corrosive, toxic, and water-reactive substance.[10][14][15] Strict adherence to safety protocols is mandatory.
-
Handling: Always handle POCl₃ in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., neoprene or nitrile), and chemical splash goggles.[11][12] A face shield is also recommended.
-
Reactivity: POCl₃ reacts violently with water, releasing toxic hydrogen chloride gas and phosphoric acid.[10][12] Ensure all glassware is scrupulously dry. Avoid contact with alcohols, amines, and strong bases.[10]
-
Spills: In case of a small spill, absorb it with an inert material (e.g., vermiculite or sand) and dispose of it as hazardous waste. Do not use water to clean up spills.[12]
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[10][11]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Conclusion
The synthesis of this compound from 6-chloro-4-phenylquinolin-2(1H)-one using phosphorus oxychloride is a robust and efficient method. By understanding the underlying chemical principles, adhering to the detailed protocol, and implementing rigorous safety and characterization measures, researchers can reliably produce this valuable intermediate for further synthetic applications in drug discovery and materials science.
References
- 1. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 2. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines: Construction of diazepino quinoline heterocycles and their antimicrobial and cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
- 10. fishersci.com [fishersci.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lanxess.com [lanxess.com]
- 15. lobachemie.com [lobachemie.com]
Application Notes & Protocols: Strategic Chlorination of Quinolinone Precursors with Phosphorus Oxychloride (POCl₃)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chlorination of quinolinone precursors using phosphorus oxychloride (POCl₃), a cornerstone transformation in medicinal chemistry. The conversion of a lactam functionality within the quinolinone scaffold to a reactive chloro group unlocks a gateway to a vast chemical space. The resulting chloroquinolines are pivotal intermediates for synthesizing a diverse array of biologically active molecules through nucleophilic substitution reactions, finding applications in the development of anticancer, antimicrobial, and antiviral agents.[1][2][3][4][5] This document moves beyond a simple recitation of steps to provide a causal understanding of the reaction mechanism, proven protocols, and critical safety considerations.
The Underlying Chemistry: Mechanism of Action
The conversion of a quinolin-4-one to a 4-chloroquinoline is not a simple nucleophilic substitution. The lactam carbonyl is insufficiently electrophilic and the hydroxyl tautomer is a poor leaving group. Phosphorus oxychloride acts as a powerful activating agent, transforming the carbonyl oxygen into a highly effective leaving group.
The reaction proceeds in distinct stages, which can be controlled by temperature and the presence of a base.[6][7][8]
-
Phosphorylation (Activation): The reaction initiates with the nucleophilic attack of the quinolinone's carbonyl oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a key O-phosphorylated intermediate. In the presence of a suitable base (e.g., a tertiary amine), this initial step occurs readily at lower temperatures (t < 25 °C).[6][7][8] This activation is crucial as it converts the oxygen into a good leaving group (a dichlorophosphate moiety).
-
Nucleophilic Attack by Chloride: A chloride ion (Cl⁻), readily available from POCl₃, then acts as a nucleophile, attacking the C4 carbon.
-
Elimination and Aromatization: The attack of the chloride ion leads to the collapse of the tetrahedral intermediate, elimination of the dichlorophosphate group, and re-aromatization of the heterocyclic ring to yield the stable 4-chloroquinoline product. The formation of the aromatic ring is a significant thermodynamic driving force for the reaction.
Clean conversion of the phosphorylated intermediates to the final chloroquinoline product is typically achieved by heating the reaction mixture, often to temperatures between 70-90 °C.[6][7][8]
Caption: Mechanism of POCl₃-mediated quinolinone chlorination.
Application Notes: Guiding Principles for Success
Substrate & Reagent Considerations
-
Substrate Reactivity: The electronic nature of substituents on the quinolinone ring can influence reactivity. Electron-donating groups generally enhance the nucleophilicity of the carbonyl oxygen, facilitating the initial phosphorylation step. Conversely, strongly electron-withdrawing groups may require more forcing conditions (higher temperatures or longer reaction times).
-
Reagent Stoichiometry: It is standard practice to use POCl₃ in significant excess. In many protocols, it serves as both the chlorinating agent and the reaction solvent.[9] A minimum of one molar equivalent is required for the conversion, but using it as the solvent ensures the reaction goes to completion and maintains a fluid reaction mixture.[6][7]
-
Role of Additives: While the reaction often proceeds well with only POCl₃, the addition of a non-nucleophilic tertiary base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), can be beneficial. The base neutralizes the HCl generated in situ, preventing potential side reactions and accelerating the initial phosphorylation, especially with less reactive substrates.[10]
Optimizing Reaction Conditions
-
Temperature Control: The reaction is biphasic in terms of temperature. The initial phosphorylation can often be performed at a lower temperature, while the subsequent conversion to the chloroquinoline requires heating, typically to reflux (the boiling point of POCl₃ is 105.8 °C).[6][9][11] Careful temperature control can prevent the formation of pseudodimers and other byproducts.[6][7][8]
-
Reaction Time: Reaction times can vary from a few hours to overnight, depending on the substrate's reactivity. Progress should always be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of complete conversion.[9]
Experimental Protocols
Protocol 1: General Chlorination of a 4-Quinolinone Derivative
This protocol provides a generalized procedure adaptable for various substituted 4-quinolinone precursors.
Materials:
-
4-Quinolinone derivative (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (10-20 volumes)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a drying tube (filled with CaCl₂ or Drierite®) to the top of the condenser to protect the reaction from atmospheric moisture.
-
Reagent Addition: Charge the flask with the 4-quinolinone starting material (1.0 equiv). Carefully add phosphorus oxychloride (10-20 volumes) via a syringe or dropping funnel.
-
Heating: Heat the stirred suspension to reflux (approx. 100-110 °C) using a heating mantle.[9]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed (typically 3-6 hours).
-
Cooling: Once complete, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Workup (Quenching - CRITICAL STEP): Prepare a large beaker containing a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Slowly and carefully , add the reaction mixture dropwise to the ice/bicarbonate slurry. This "reverse quench" is highly exothermic and will produce gas (CO₂). Maintain the quenching temperature below 20°C by controlling the rate of addition.[12]
-
Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).[9]
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration & Purification: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product. Purify the residue by silica gel column chromatography or recrystallization as needed.
Caption: Experimental workflow for POCl₃-mediated chlorination.
Critical Safety Considerations
Phosphorus oxychloride is a hazardous chemical that demands stringent safety protocols. It is corrosive, highly toxic upon inhalation, and reacts violently with water.[11][13][14]
| Hazard Category | Description & Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage.[11] PPE: Always wear chemical splash goggles, a full-face shield, acid-resistant gloves (e.g., butyl rubber or Viton™), and a lab coat.[13][15] |
| Toxicity | Acutely toxic if inhaled, causing severe irritation to the respiratory system which can be delayed.[11][14] Handling: All manipulations must be performed in a certified chemical fume hood with proper ventilation.[13] |
| Reactivity | Reacts violently with water, alcohols, amines, and bases, releasing heat and toxic gases (HCl).[13][14] Handling: Ensure all glassware is scrupulously dry. Keep away from incompatible materials. The quenching procedure is highly hazardous and must be performed slowly with adequate cooling and ventilation. |
| First Aid | Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13][15] Eye Contact: Immediately flush eyes with water for at least 30 minutes.[15] Inhalation: Move the victim to fresh air.[13][15] In all cases of exposure, seek immediate medical attention. |
| Spills & Waste | Do not use water to clean up spills.[14] Use an inert absorbent material (e.g., vermiculite). Dispose of excess POCl₃ and reaction waste as hazardous chemical waste according to institutional guidelines. |
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. scielo.br [scielo.br]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - POCl3 Chlorination of 4-Quinazolones - The Journal of Organic Chemistry - Figshare [figshare.com]
- 8. POCl3 chlorination of 4-quinazolones. | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. lanxess.com [lanxess.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Protocol for Nucleophilic Substitution on 2,6-Dichloro-4-Phenylquinoline: A Guide to Regioselectivity and Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-4-phenylquinoline is a versatile heterocyclic scaffold that serves as a valuable starting material in medicinal chemistry and materials science.[1] Its two chlorine atoms are reactive sites for nucleophilic substitution, enabling the introduction of diverse functional groups to build molecular complexity.[1] This guide provides an in-depth analysis of nucleophilic substitution on this scaffold, focusing on the underlying mechanistic principles, regioselectivity challenges, and detailed experimental protocols for both classical and modern catalytic methods. We address the critical issue of substitution at the C2 versus the C6 position, offering field-proven insights to help researchers navigate the synthetic complexities and achieve desired outcomes.
Mechanistic Principles & The Challenge of Regioselectivity
The functionalization of this compound is primarily achieved through nucleophilic aromatic substitution (SNAr). This reaction class is fundamental for modifying electron-deficient aromatic systems.[2][3]
The SNAr Mechanism: Addition-Elimination
The SNAr reaction on a haloquinoline proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks one of the electron-deficient carbon atoms attached to a chlorine, breaking the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] In the second, typically faster step, the chloride ion is expelled as a leaving group, restoring the aromaticity of the quinoline ring.
Caption: The two-step addition-elimination mechanism of SNAr.
Regioselectivity: The C2 vs. C6 Position
A critical challenge in the chemistry of this compound is controlling the site of substitution. The electronic properties of the quinoline ring system dictate the reactivity of the two chlorine atoms.
-
C2 Position: The chlorine atom at the C2 position is generally more reactive towards nucleophiles. This is because the adjacent ring nitrogen is strongly electron-withdrawing, which significantly stabilizes the negative charge of the Meisenheimer complex formed during nucleophilic attack at C2.
-
C6 Position: The chlorine at the C6 position is part of the benzo-fused ring and is less activated. Its reactivity is more akin to a standard chlorobenzene derivative.
However, studies involving the amination of 2,6-dichloroquinoline have shown that the selectivity can be very low, often resulting in complex reaction mixtures that are difficult to separate.[5][6][7] This suggests that while the C2 position is electronically favored, the C6 position remains sufficiently reactive, leading to competition between the two sites and the potential for di-substitution, especially with aggressive reaction conditions or an excess of the nucleophile.[7] This contrasts with other dihalo-heterocycles like 2,4-dichloroquinazolines, where substitution at the C4 position is strongly favored.[8][9][10]
Experimental Protocols
Given the challenge of regioselectivity, the choice of methodology is paramount. A classical SNAr approach may suffice for some applications, but modern palladium-catalyzed methods often provide superior control and yield.
Protocol 1: Classical SNAr with an Amine Nucleophile
This protocol describes a general procedure for direct nucleophilic substitution. It is often performed at elevated temperatures and may yield a mixture of regioisomers. Careful monitoring and chromatographic purification are essential.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
|---|---|---|
| This compound | Starting Material | Santa Cruz Biotechnology[11] |
| Amine Nucleophile (e.g., Morpholine) | Nucleophile | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Non-nucleophilic Base | Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | High-boiling Polar Solvent | Sigma-Aldrich |
| Ethyl Acetate, Hexanes | Solvents for Chromatography | Fisher Scientific |
| Anhydrous Sodium Sulfate | Drying Agent | Fisher Scientific |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq).
-
Reagent Addition: Add the amine nucleophile (1.1 eq) and NMP as the solvent (approx. 0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 eq) to the mixture to act as a scavenger for the HCl generated during the reaction.
-
Heating: Heat the reaction mixture to 120-150 °C and stir under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
For greater control and often milder conditions, a palladium-catalyzed approach is recommended. The choice of ligand is crucial and can significantly influence the reaction's outcome.[5][6][7] This method is particularly useful for less reactive amines or when higher selectivity is required.
Materials and Reagents
| Reagent | Purpose | Supplier Example |
|---|---|---|
| This compound | Starting Material | Santa Cruz Biotechnology[11] |
| Amine Nucleophile (e.g., Aniline) | Nucleophile | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precatalyst | Strem Chemicals |
| DavePhos or BINAP | Phosphine Ligand | Strem Chemicals |
| Sodium tert-butoxide (NaOtBu) | Strong, Non-nucleophilic Base | Sigma-Aldrich |
| Toluene (Anhydrous) | Solvent | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, add NaOtBu (1.4 eq), the phosphine ligand (e.g., DavePhos, 4 mol%), and Pd₂(dba)₃ (2 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine nucleophile (1.2 eq).
-
Solvent Addition: Add anhydrous toluene.
-
Heating: Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 4-12 hours.
-
Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[12]
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Caption: General experimental workflow for nucleophilic substitution.
Data Summary and Method Comparison
The choice between a classical SNAr and a Pd-catalyzed reaction depends on the specific nucleophile and the desired outcome.
| Parameter | Classical SNAr | Pd-Catalyzed Amination |
| Temperature | High (120-150 °C) | Moderate (80-110 °C) |
| Reaction Time | Long (12-24 h) | Shorter (4-12 h) |
| Selectivity | Often low, risk of mixed products[5][7] | Generally higher, tunable with ligands[6] |
| Substrate Scope | Good for strong nucleophiles | Broader, effective for weaker nucleophiles |
| Cost & Complexity | Lower cost, simpler setup | Higher cost (catalyst/ligand), requires inert techniques |
Troubleshooting and Expert Insights
As a self-validating system, every protocol should be approached with an understanding of potential pitfalls.
-
Issue: Low or No Conversion
-
Plausible Cause: Insufficient temperature; impure reagents; catalyst deactivation (for Pd methods).
-
Recommendation: Ensure solvents are anhydrous, particularly for Pd-catalyzed reactions. Degas the solvent to remove oxygen. For classical SNAr, consider a higher boiling point solvent like DMSO or increasing the temperature.
-
-
Issue: Complex Product Mixture (Low Regioselectivity)
-
Plausible Cause: This is an inherent challenge with this substrate.[7] Both C2 and C6 positions are reactive. High temperatures and long reaction times can promote the formation of multiple products.
-
Recommendation: Use the minimum required temperature for the reaction to proceed. Use a slight excess (1.1-1.2 eq) of the nucleophile to avoid di-substitution. For Pd-catalyzed reactions, perform a ligand screen; bulkier ligands like DavePhos may favor substitution at the more accessible C6 position, while others might favor the electronically activated C2 position.[6]
-
-
Issue: Formation of Dark, Tarry Side Products
-
Plausible Cause: Decomposition of starting material or product at high temperatures. Potential side reactions like homocoupling have also been observed.[7]
-
Recommendation: Lower the reaction temperature and extend the reaction time. If possible, switch to a Pd-catalyzed method that runs under milder conditions. Ensure a proper inert atmosphere is maintained throughout the reaction.
-
Conclusion
The nucleophilic substitution of this compound is a powerful yet challenging transformation. While the C2 position is electronically activated, the reactivity of the C6 position often leads to issues with regioselectivity. Researchers can navigate this by carefully selecting their methodology, with classical high-temperature SNAr offering a straightforward approach for initial exploration and modern palladium-catalyzed methods providing a more controlled and often more selective alternative. By understanding the mechanistic principles and anticipating potential challenges, scientists can effectively leverage this versatile scaffold for the synthesis of novel compounds in drug discovery and beyond.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Alprazolam from 2,6-Dichloro-4-phenylquinoline
For: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for informational and research purposes only. The synthesis of alprazolam, a controlled substance, should only be carried out by qualified professionals in a legally sanctioned and appropriately equipped laboratory setting. All procedures involving hazardous materials should be performed with strict adherence to safety protocols.
Introduction: A Strategic Approach to Alprazolam Synthesis
Alprazolam, a potent triazolobenzodiazepine, is a widely prescribed anxiolytic medication. While several synthetic routes to alprazolam have been developed, the pathway commencing from 2,6-dichloro-4-phenylquinoline offers a distinct and efficient approach. This method, a variation of the renowned Upjohn process, strategically builds the triazole and benzodiazepine rings in a sequential manner. This guide provides a detailed technical overview and actionable protocols for this synthesis, emphasizing the causal relationships between reaction conditions and outcomes, and integrating critical safety and analytical validation steps.
The core of this synthetic strategy lies in the initial nucleophilic substitution on the quinoline ring, followed by the construction of the fused triazole ring system. Subsequent oxidative cleavage and a series of functional group interconversions culminate in the final intramolecular cyclization to yield alprazolam. Understanding the reactivity of the intermediates and the rationale behind the choice of reagents at each stage is paramount for a successful and safe synthesis.
Synthetic Pathway Overview
The multi-step synthesis of alprazolam from this compound can be visualized as a logical progression of chemical transformations. Each step is designed to selectively modify the molecule, bringing it closer to the final intricate structure of alprazolam.
Figure 1: Overall synthetic workflow from the starting material to Alprazolam.
Part 1: Synthesis of 6-Chloro-2-hydrazino-4-phenylquinoline
Principle and Causality
The initial step involves a nucleophilic aromatic substitution reaction. Hydrazine hydrate, a potent nucleophile, selectively displaces the chlorine atom at the 2-position of the quinoline ring. The C2 position is more activated towards nucleophilic attack than the C6 position due to the electron-withdrawing effect of the ring nitrogen. Refluxing the mixture ensures sufficient thermal energy to overcome the activation barrier of the reaction.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Hydrazine Hydrate (55-64%) | Reagent Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Skellysolve B (Hexanes) | ACS Grade | VWR |
| Round-bottom flask with reflux condenser | Standard | --- |
| Heating mantle | Standard | --- |
| Rotary evaporator | Standard | --- |
| Filtration apparatus | Standard | --- |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (e.g., 2.7 g, 0.01 mol) and hydrazine hydrate (e.g., 6.8 g)[1].
-
Reaction: Reflux the stirred mixture under a nitrogen atmosphere for 1 hour[1]. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, concentrate the reaction mixture in vacuo to remove excess hydrazine hydrate[1].
-
Purification: Suspend the resulting residue in warm water. Collect the solid by filtration and dry it. Recrystallize the crude product from a mixture of ethyl acetate and Skellysolve B (hexanes) to yield 6-chloro-2-hydrazino-4-phenylquinoline as a solid[1].
Self-Validation and Characterization
-
Melting Point: 156.5–157 °C[1].
-
1H NMR: The spectrum should show characteristic peaks for the aromatic protons and the hydrazine protons.
-
13C NMR: The spectrum will confirm the presence of the quinoline carbon skeleton with the attached phenyl and hydrazino groups.
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [1][2][3][4] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
The reaction should be conducted under an inert atmosphere (nitrogen) to prevent unwanted side reactions.
Part 2: Synthesis of 7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline
Principle and Causality
This step involves the construction of the triazole ring through a condensation and cyclization reaction. The hydrazino group of the intermediate from Part 1 reacts with triethyl orthoacetate. The orthoester serves as a one-carbon synthon, providing the methyl-substituted carbon of the triazole ring. The reaction is typically carried out in a high-boiling solvent like xylene to facilitate the elimination of ethanol and drive the cyclization to completion.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 6-Chloro-2-hydrazino-4-phenylquinoline | From Part 1 | --- |
| Triethyl Orthoacetate | ≥98% | Sigma-Aldrich |
| Xylene | Anhydrous | VWR |
| Round-bottom flask with reflux condenser | Standard | --- |
| Heating mantle | Standard | --- |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve 6-chloro-2-hydrazino-4-phenylquinoline in refluxing xylene[5].
-
Reaction: Add triethyl orthoacetate to the refluxing solution[5]. Continue refluxing and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system.
Self-Validation and Characterization
-
Molecular Formula: C17H12ClN3[6].
-
Molecular Weight: 293.75 g/mol [6].
-
1H NMR and 13C NMR: The spectra should confirm the formation of the fused triazolo-quinoline ring system, with a characteristic signal for the newly introduced methyl group.
Part 3: Oxidative Cleavage to 2-[4-(3'-methyl-1,2,4-triazolo)]-5-chlorobenzophenone
Principle and Causality
This is a critical step where the quinoline ring system is cleaved to form the benzophenone core of alprazolam. The reaction utilizes a potent oxidizing system of ruthenium dioxide (RuO₂) as a catalyst and sodium periodate (NaIO₄) as the stoichiometric oxidant. Ruthenium tetroxide (RuO₄), generated in situ, is the active oxidizing agent that cleaves the double bond in the quinoline ring. The reaction is performed in a mixed solvent system, typically acetone and water, to ensure the solubility of both the organic substrate and the inorganic oxidant.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 7-Chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline | From Part 2 | --- |
| Ruthenium Dioxide (RuO₂) | Catalyst Grade | Strem Chemicals |
| Sodium Periodate (NaIO₄) | ACS Grade | Sigma-Aldrich |
| Acetone | ACS Grade | VWR |
| Deionized Water | --- | --- |
| Ice bath | --- | --- |
Experimental Protocol
-
Reaction Setup: In a flask, prepare a stirred suspension of 7-chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline (e.g., 2.94 g, 0.01 mol) in acetone (e.g., 110 ml) and cool the mixture in an ice bath[7].
-
Oxidant Preparation: In a separate vessel, prepare a solution by adding sodium periodate (e.g., 2 g) to a stirred suspension of ruthenium dioxide (e.g., 200 mg) in water (e.g., 35 ml)[7].
-
Reaction: Slowly add the oxidant solution to the cooled suspension of the starting material. Add additional sodium periodate (e.g., 8 g) over about 15 minutes. Remove the ice bath and continue stirring for approximately 45 minutes[7].
-
Work-up and Purification: After the reaction, the mixture can be worked up by quenching the excess oxidant and extracting the product into an organic solvent. Purification is typically achieved through column chromatography on silica gel.
Self-Validation and Characterization
-
Melting Point: 167.5-169 °C[8].
-
Analytical Data: Calculated for C16H12ClN3O: C, 64.54%; H, 4.06%; Cl, 11.91%; N, 14.11%. Found: C, 64.56%; H, 4.35%; Cl, 11.97%; N, 14.29%[8].
-
1H and 13C NMR: The spectra will show a significant change, reflecting the cleavage of the quinoline ring and the formation of the benzophenone structure.
Safety Precautions
-
Ruthenium dioxide and the in situ generated ruthenium tetroxide are strong oxidizing agents and are toxic. Handle with care in a fume hood and wear appropriate PPE[2][3][4][9]. Avoid inhalation of dust.
-
The reaction can be exothermic; therefore, slow addition of the oxidant and cooling are important.
Part 4: Synthesis of 2-[4-(3'-methyl-5'-hydroxymethyl-1,2,4-triazolo)]-5-chlorobenzophenone
Principle and Causality
This step involves the hydroxymethylation of the triazole ring. Formaldehyde, in the form of paraformaldehyde, is used as the source of the hydroxymethyl group. The reaction is an electrophilic substitution on the triazole ring, facilitated by heating in a suitable solvent like xylene.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-[4-(3'-methyl-1,2,4-triazolo)]-5-chlorobenzophenone | From Part 3 | --- |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich |
| Xylene | Anhydrous | VWR |
| Round-bottom flask with reflux condenser | Standard | --- |
Experimental Protocol
-
Reaction Setup: Combine 2-[4-(3'-methyl-1,2,4-triazolo)]-5-chlorobenzophenone (e.g., 2.98 g, 0.01 mol) and paraformaldehyde (e.g., 3 g) in xylene (e.g., 100 ml) in a round-bottom flask[8].
-
Reaction: Heat the stirred mixture under a nitrogen atmosphere at approximately 125 °C for several hours (e.g., 7 hours)[5][8].
-
Work-up and Purification: Concentrate the reaction mixture in vacuo. The residue can be purified by column chromatography on silica gel[8].
Self-Validation and Characterization
-
Molecular Formula: C17H14ClN3O2[10].
-
Molecular Weight: 327.77 g/mol [10].
-
Melting Point: 138-142 °C[8].
-
1H and 13C NMR: The spectra should show the appearance of a new signal corresponding to the hydroxymethyl group (CH₂OH).
Part 5: Synthesis of 2-[4-(3'-methyl-5'-bromomethyl-1,2,4-triazolo)]-5-chlorobenzophenone
Principle and Causality
The hydroxyl group introduced in the previous step is converted to a more reactive leaving group, a bromine atom. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-[4-(3'-methyl-5'-hydroxymethyl-1,2,4-triazolo)]-5-chlorobenzophenone | From Part 4 | --- |
| Phosphorus Tribromide (PBr₃) | Reagent Grade | Sigma-Aldrich |
| Chloroform | Anhydrous | VWR |
| Round-bottom flask | Standard | --- |
Experimental Protocol
-
Reaction Setup: Dissolve the hydroxymethyl intermediate in a suitable anhydrous solvent like chloroform[5].
-
Reaction: Add phosphorus tribromide to the solution and stir at an appropriate temperature. The reaction progress should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, carefully quench the excess PBr₃. The product can be isolated by extraction and purified by recrystallization.
Safety Precautions
-
Phosphorus tribromide is a corrosive and toxic liquid that reacts violently with water. Handle it with extreme care in a fume hood, and wear appropriate PPE.
Part 6: Final Cyclization to Alprazolam
Principle and Causality
The final step is an intramolecular cyclization to form the seven-membered diazepine ring of alprazolam. The bromomethyl intermediate is treated with ammonia, which acts as a nucleophile to displace the bromide. The resulting amino group then undergoes an intramolecular condensation with the ketone carbonyl, leading to the formation of the diazepine ring. This spontaneous heterocyclization is the key ring-closing step.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2-[4-(3'-methyl-5'-bromomethyl-1,2,4-triazolo)]-5-chlorobenzophenone | From Part 5 | --- |
| Ammonia | Solution in THF/Methanol | --- |
| Tetrahydrofuran (THF) | Anhydrous | VWR |
| Methanol | Anhydrous | VWR |
Experimental Protocol
-
Reaction: The bromomethyl intermediate is cyclized with ammonia in a solvent system such as a mixture of THF and methanol[5].
-
Purification: The final product, alprazolam, can be purified by recrystallization to obtain a high-purity crystalline solid.
Self-Validation and Characterization of Alprazolam
-
Melting Point: 228-229.5 °C.
-
Appearance: White crystalline powder.
-
Analytical Techniques: The identity and purity of the final product should be confirmed using a combination of techniques such as HPLC, ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. CN108250091A - A kind of preparation method of alprazolam intermediate - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. prepchem.com [prepchem.com]
- 8. US3709898A - Process for the production of triazolobenzodiazepines and intermediates - Google Patents [patents.google.com]
- 9. acgpubs.org [acgpubs.org]
- 10. GSRS [precision.fda.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2,6-Dichloro-4-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Quinoline Scaffold
The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted functionalization of this heterocyclic system is paramount for the development of novel molecular entities with tailored properties. Among the various methods for carbon-carbon bond formation, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This document provides a comprehensive guide to the Suzuki coupling reaction with 2,6-dichloro-4-phenylquinoline, a versatile building block for the synthesis of a diverse range of substituted quinoline derivatives. The presence of two distinct chlorine atoms at the C2 and C6 positions offers the potential for selective and sequential functionalization, enabling the creation of complex molecular architectures. These application notes will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols for achieving regioselective C-C bond formation, and offer insights into troubleshooting and optimization strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][6]
Regioselectivity in the Suzuki Coupling of this compound
The key to unlocking the synthetic potential of this compound lies in the ability to selectively functionalize either the C2 or C6 position. The regioselectivity of the Suzuki coupling on dihaloheterocycles is primarily governed by the electronic properties of the substrate. In the case of this compound, the chlorine atom at the C2 position is generally more reactive towards oxidative addition with the palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic.[7]
By carefully controlling the reaction conditions, it is possible to achieve selective mono-substitution at the C2 position, leaving the C6-chloro substituent available for subsequent transformations.
Materials and Methods
Reagents
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Base: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent: 1,4-Dioxane, Tetrahydrofuran (THF), or a mixture of Dioxane/Water
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental Protocols
Protocol 1: Selective Mono-arylation at the C2 Position
This protocol is adapted from established procedures for the regioselective Suzuki coupling of 2,6-dichloroquinoxaline, a structurally similar substrate.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.3 equiv.), potassium carbonate (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (or a 4:1 mixture of dioxane/water) via syringe. The solvent volume should be sufficient to form a stirrable suspension.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the 2-aryl-6-chloro-4-phenylquinoline.
Protocol 2: Double Suzuki Coupling for 2,6-Diarylation
To achieve disubstitution, a higher stoichiometry of the boronic acid and a more robust catalyst system may be required.
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), potassium phosphate (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 100-120 °C.
-
Monitoring: Monitor the reaction for the disappearance of the mono-arylated intermediate and the formation of the diarylated product. This may require longer reaction times (12-24 hours).
-
Work-up and Purification: Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: Expected Outcomes
The following table provides a summary of representative reaction conditions and expected yields for the selective mono-arylation of a related substrate, 2,6-dichloroquinoxaline, which can serve as a guide for the reactions of this compound.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~70-80 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~75-85 |
| 3 | 4-Tolylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~70-80 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~60-70 |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a more active pre-catalyst. Ensure proper inert atmosphere techniques. |
| Insufficiently strong base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Dehalogenation | Presence of a proton source | Use anhydrous solvents and reagents. Consider a milder base. |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Poor regioselectivity | Inappropriate ligand | For challenging substrates, screen different phosphine ligands (e.g., SPhos, XPhos) to improve selectivity. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile tool for the functionalization of this compound. By carefully selecting the reaction conditions, researchers can achieve selective mono- or di-arylation, providing access to a wide range of novel quinoline derivatives for applications in drug discovery and materials science. The protocols and insights provided in this document serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. BJOC - Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Synthesis and Evaluation of EGFR Inhibitors Derived from Quinoline
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation implicated in the pathogenesis of numerous cancers.[1][2] Quinoline and its derivatives have emerged as a privileged scaffold in the design of potent EGFR inhibitors due to their structural resemblance to the native ATP ligand, allowing for competitive inhibition of the kinase domain.[3][4] This document provides a comprehensive experimental workflow for the synthesis, characterization, and in vitro evaluation of a model 4-anilinoquinoline-based EGFR inhibitor. The protocols detailed herein are designed to be robust and reproducible, offering a foundational guide for researchers engaged in the discovery and development of novel anti-cancer therapeutics.
Introduction: The Rationale for Targeting EGFR with Quinoline Derivatives
The EGFR signaling pathway is a critical regulator of cellular processes, including proliferation, survival, and differentiation.[5][6] Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of key tyrosine residues in its intracellular domain.[7] This phosphorylation cascade initiates downstream signaling through pathways such as RAS/RAF/MAPK and PI3K/Akt, which, when constitutively activated, can drive tumorigenesis.[8]
Tyrosine kinase inhibitors (TKIs) are a class of targeted therapies that function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing phosphorylation and subsequent signal transduction.[9][10] This mechanism effectively halts the uncontrolled cell growth and division characteristic of many cancers.[11] The quinoline scaffold has proven to be a highly effective pharmacophore for EGFR inhibition, with several approved drugs, such as Lapatinib, featuring this core structure.[12] The design of novel quinoline derivatives continues to be a fertile area of research aimed at overcoming acquired resistance and improving selectivity.[1][13]
Visualizing the EGFR Signaling Cascade and Inhibition
To comprehend the mechanism of action of our synthesized inhibitors, it is crucial to visualize the EGFR signaling pathway and the point of intervention.
Caption: EGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow: A Step-by-Step Guide
The following diagram outlines the comprehensive workflow for the synthesis and evaluation of quinoline-based EGFR inhibitors.
Caption: Overall Experimental Workflow.
Synthesis of a Model Quinoline-Based EGFR Inhibitor
This protocol details the synthesis of a 4-anilinoquinazoline derivative, a close structural analog to many clinically relevant EGFR inhibitors. The chosen model compound is N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine.
Protocol 4.1: Synthesis of N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine
This procedure involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-6-nitroquinazoline
-
3-Ethynylaniline
-
Isopropanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a round-bottom flask, add 4-chloro-6-nitroquinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq).
-
Add isopropanol as the solvent to create a suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold isopropanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield N-(3-ethynylphenyl)-6-nitroquinazolin-4-amine as a solid.
Spectroscopic Characterization of the Synthesized Inhibitor
Confirmation of the structure and purity of the synthesized compound is a critical step.
Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6][16][17][18]
Sample Preparation:
-
Dissolve 5-25 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and label it appropriately.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectra to identify characteristic peaks corresponding to the protons and carbons of the quinoline and aniline moieties.
Protocol 5.2: Liquid Chromatography-Mass Spectrometry (LC-MS)[9][15][19]
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10-100 µg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Acquisition:
-
Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18).
-
Run a gradient elution to separate the compound from any impurities.
-
Acquire the mass spectrum in positive or negative ion mode to determine the molecular weight of the synthesized compound and confirm its identity.
In Vitro Biological Evaluation
The following protocols are designed to assess the biological activity of the synthesized quinoline derivative.
Protocol 6.1: MTT Cell Viability Assay for IC₅₀ Determination[3][8][12][14][20]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
A549 (human lung carcinoma, EGFR wild-type) and H1975 (human non-small cell lung cancer, EGFR L858R/T790M mutant) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed A549 and H1975 cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the synthesized inhibitor in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of cell growth).
Protocol 6.2: Western Blot Analysis of EGFR Phosphorylation[1][10][13][21][22]
This technique is used to detect the phosphorylation status of EGFR, providing a direct measure of inhibitor efficacy.
Materials:
-
A549 and H1975 cells
-
6-well plates
-
Synthesized inhibitor
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of the synthesized inhibitor for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (β-actin) for normalization.
Data Presentation: Comparative Analysis of EGFR Inhibitors
The following table summarizes the reported IC₅₀ values of several known quinoline and quinazoline-based EGFR inhibitors against various cancer cell lines, providing a benchmark for newly synthesized compounds.
| Compound | Target(s) | Cell Line | IC₅₀ (µM) | Reference(s) |
| Gefitinib | EGFR | A431 | 0.015 | [12] |
| Erlotinib | EGFR | A431 | 0.02 | [12] |
| Lapatinib | EGFR, HER2 | BT-474 | 0.1 | [14] |
| Afatinib | EGFR, HER2 | NCI-H1975 | <0.1 | [14] |
| Vandetanib | EGFR, VEGFR-2 | A549 | 0.35 | [15][16] |
| Compound 33 | EGFR | A431 | 3.0 | [15] |
| Compound 15b | EGFR, VEGFR-2 | MCF-7 | 4.41 | [17] |
Conclusion and Future Directions
The experimental workflow detailed in this application note provides a robust framework for the synthesis and preclinical evaluation of novel quinoline-based EGFR inhibitors. By following these protocols, researchers can efficiently synthesize, characterize, and assess the biological activity of new chemical entities. Future work should focus on optimizing the synthetic route to improve yields and exploring further structural modifications of the quinoline scaffold to enhance potency, selectivity, and overcome mechanisms of drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline synthesis [organic-chemistry.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 6. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 7. mdpi.com [mdpi.com]
- 8. scientistlive.com [scientistlive.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to Developing Anticancer Agents from Substituted Phenylquinoline Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Phenylquinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1] When substituted with a phenyl group and other moieties, this scaffold gives rise to a class of compounds with significant and diverse anticancer activities.[2] These derivatives have been shown to exert their effects through various mechanisms, including the inhibition of critical signaling pathways, induction of apoptosis, cell cycle arrest, and interaction with novel targets like G-quadruplex DNA structures.[3][4][5]
The therapeutic potential of these compounds stems from the versatility of the quinoline nucleus, which allows for structural modifications at multiple positions.[6] These modifications can fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby optimizing target affinity, selectivity, and pharmacokinetic profiles.[7] Recent research has highlighted the efficacy of substituted phenylquinolines against a range of cancer cell lines, including those derived from breast, lung, colon, and cervical cancers, making this scaffold a highly attractive starting point for novel drug discovery programs.[8][9][10]
This guide provides a comprehensive overview of the key methodologies involved in the synthesis, in vitro evaluation, and mechanistic elucidation of novel substituted phenylquinoline anticancer agents. The protocols are designed to be robust and self-validating, providing researchers with the tools to advance promising candidates from initial synthesis to preclinical assessment.
Section 1: Synthesis and Characterization of Phenylquinoline Derivatives
The chemical synthesis of the phenylquinoline core is the foundational step in developing new anticancer agents. The chosen synthetic route must be versatile to allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). A common and effective approach involves a multi-step synthesis starting from substituted anilines.
Rationale for Synthetic Strategy: This approach is advantageous as it utilizes readily available starting materials and allows for late-stage diversification. The key cyclization step, often a variation of the Friedländer annulation or a related acid-catalyzed reaction, is robust and generally provides good yields. Purification via column chromatography followed by recrystallization ensures high purity of the final compounds, which is critical for accurate biological evaluation.
Protocol 1.1: General Synthesis of a 2,4-Diphenylquinoline Derivative
This protocol outlines a representative synthesis. Researchers should adapt molar equivalents, solvents, and reaction times based on the specific properties of their chosen starting materials.
Step 1: Acylation of Substituted Aniline
-
Dissolve the substituted aniline (1.0 eq) in an appropriate solvent such as dichloromethane (DCM).
-
Add a base, for example, triethylamine (1.5 eq), and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over sodium sulfate, and concentrating under reduced pressure to yield the crude amide intermediate.
Step 2: Vilsmeier-Haack Reaction
-
To a flask containing N,N-dimethylformamide (DMF, 5.0 eq) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 2.0 eq).
-
Stir for 30 minutes, then add the amide intermediate from Step 1 dissolved in DMF.
-
Heat the reaction mixture to 60-70 °C for 8-12 hours.
-
Cool the reaction and pour it onto crushed ice, then neutralize with a sodium hydroxide solution to precipitate the 2-chloro-3-formylquinoline intermediate.
-
Filter, wash with water, and dry the solid product. This intermediate is a key building block for further modifications.[6]
Step 3: Suzuki Cross-Coupling
-
Combine the 2-chloroquinoline intermediate (1.0 eq), a substituted phenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a solvent mixture like toluene/ethanol/water.
-
Add a base, such as sodium carbonate (2.0 eq), and degas the mixture with argon or nitrogen.
-
Heat the reaction to reflux (80-100 °C) for 12-18 hours.
-
After cooling, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
Step 4: Purification and Characterization
-
Purify the crude final product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.
-
Combine the pure fractions and evaporate the solvent. Recrystallize if necessary to obtain a highly pure solid.
-
Confirm the structure and purity using analytical techniques such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[9]
Caption: General workflow for the synthesis of substituted phenylquinolines.
Section 2: In Vitro Biological Evaluation Protocols
Once a series of pure compounds has been synthesized, the next critical phase is to evaluate their anticancer activity using a cascade of in vitro assays. This process begins with broad cytotoxicity screening and progresses to more detailed mechanistic studies for the most potent compounds.[11][12]
Protocol 2.1: Cell Viability and Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is a robust, high-throughput method for the initial screening of compound libraries to determine their half-maximal inhibitory concentration (IC₅₀).
Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) in 96-well plates at a density of 5,000-10,000 cells per well.[8][9] Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible within the cells.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Protocol 2.2: Apoptosis Induction Assay (Annexin V-FITC / Propidium Iodide Staining)
To determine if cell death occurs via apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (like FITC) and can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI Staining Solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells (or artifacts)
-
Protocol 2.3: Cell Cycle Analysis
This assay determines whether a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[3]
Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1. Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[13]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content using a flow cytometer. The data is plotted as a histogram of cell count versus fluorescence intensity to quantify the percentage of cells in each phase of the cell cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4- (L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. noblelifesci.com [noblelifesci.com]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. benchchem.com [benchchem.com]
Application Note: A Systematic Approach for In Vitro Screening of 2,6-Dichloro-4-phenylquinoline Derivatives for Anticancer Activity
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly promising class of agents, demonstrating the ability to combat cancer through diverse mechanisms of action. These include the induction of apoptosis, cell cycle modulation, and interference with critical tumor-growth signaling pathways.[3][4][5] Many quinoline-based drugs function by targeting key enzymes like topoisomerases, which are essential for DNA replication, or by inhibiting protein kinases that regulate cell proliferation and survival.[1][3][4]
The 2,6-dichloro-4-phenylquinoline core represents a versatile and strategic starting point for the synthesis of novel anticancer candidates. The chlorine atoms at the 2 and 6 positions serve as reactive sites for nucleophilic substitution, allowing for the systematic introduction of various functional groups to create a library of structurally diverse derivatives.[6] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the in vitro screening and characterization of these derivatives. The protocols outlined below detail a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to the elucidation of the underlying mechanisms of action, thereby enabling the identification and validation of potent lead compounds for future preclinical development.
Part 1: Primary Screening for Cytotoxic Activity
The initial step in evaluating a library of new chemical entities is to assess their general cytotoxicity against a panel of relevant cancer cell lines. This primary screen serves to identify biologically active compounds and establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC₅₀) can be determined.[7][8] The IC₅₀ value is a critical parameter, representing the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. It provides a quantitative measure of a compound's potency and is essential for comparing the efficacy of different derivatives and for selecting appropriate concentrations for subsequent mechanistic assays.
Methodology: XTT Cell Viability Assay
For this primary screen, we recommend the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The XTT assay is a robust colorimetric method for measuring cell viability. In metabolically active, viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT tetrazolium salt to a water-soluble orange formazan product.[9] The intensity of the resulting color is directly proportional to the number of viable cells. Compared to the traditional MTT assay, the XTT assay offers a more streamlined workflow because its formazan product is water-soluble, eliminating the need for a separate solubilization step, which can introduce variability.[10]
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining compound cytotoxicity using the XTT assay.
Protocol 1: XTT Cell Viability Assay
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon], HepG2 [liver]).
-
Reagents:
-
This compound derivatives dissolved in DMSO (10 mM stock).
-
Positive Control: Doxorubicin or another standard chemotherapeutic agent.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
XTT Cell Proliferation Assay Kit (containing XTT reagent and electron-coupling solution).
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at ~475 nm (and a reference wavelength of ~650 nm).
-
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) of each quinoline derivative and the positive control in complete medium from the 10 mM DMSO stock. Include a "vehicle control" containing only the highest concentration of DMSO used (typically ≤ 0.5%).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Add 100 µL of medium with DMSO to the vehicle control wells and 100 µL of medium only to "untreated" wells.
-
Incubation: Return the plate to the incubator for 48 or 72 hours.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent with the electron-coupling solution).
-
Assay Development: Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan color to develop.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at 450-500 nm. Use a reference wavelength of 630-690 nm to subtract background absorbance.
Data Analysis:
-
Blank Correction: Subtract the absorbance of a "medium only" blank from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀: Use graphing software (e.g., GraphPad Prism) to plot Percent Viability against the logarithm of the compound concentration. Perform a non-linear regression analysis to fit a dose-response curve and calculate the IC₅₀ value.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a table for clear comparison of potency across different cell lines.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |
| Derivative 1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 5.2 ± 0.4 |
| Derivative 2 | > 100 | > 100 | > 100 |
| Derivative 3 | 2.1 ± 0.2 | 3.5 ± 0.3 | 1.8 ± 0.1 |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.09 | 0.4 ± 0.03 |
Part 2: Mechanistic Elucidation of Lead Compounds
Derivatives that exhibit potent cytotoxicity (e.g., IC₅₀ < 10 µM) should be advanced to secondary assays to investigate their mechanism of action. The two most common fates of cancer cells treated with effective chemotherapeutics are apoptosis and cell cycle arrest.
A. Assessment of Apoptosis Induction
Apoptosis, or programmed cell death, is a tightly regulated process characterized by distinct morphological and biochemical changes.[11] A key early event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[12] A later event involves the loss of membrane integrity. Flow cytometry using Annexin V and Propidium Iodide (PI) co-staining is the gold standard for quantifying these events.[12][13] Annexin V is a protein that specifically binds to PS, while PI is a fluorescent nucleic acid dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[13]
Principle of Annexin V / PI Staining
Caption: Differentiating cell populations based on Annexin V and PI staining.
Protocol 2: Apoptosis Assay by Flow Cytometry
Materials:
-
Cell Line: Select a sensitive cell line identified from the primary screen.
-
Reagents:
-
Lead quinoline derivative.
-
Positive Control: Staurosporine (1 µM) or another known apoptosis inducer.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
PBS.
-
-
Equipment:
-
6-well cell culture plates.
-
Flow cytometer.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the lead derivative at its predetermined IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle control and positive control wells.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells) from each well. Wash the adherent cells with PBS, then trypsinize and collect them. Combine the floating and adherent cells from the same well.
-
Staining:
-
Centrifuge the combined cell suspension (e.g., at 300 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI at 488 nm and measure emission at >670 nm. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry software to generate dot plots (Annexin V-FITC vs. PI). Quantify the percentage of cells in each of the four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage)
-
B. Assessment of Cell Cycle Arrest
Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[14][15] This arrest prevents cancer cells from dividing. Cell cycle distribution can be accurately analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cell cycle phases.[16]
Experimental Workflow for Cell Cycle Analysis
Caption: Step-by-step workflow for cell cycle analysis via PI staining.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Reagents:
-
Lead quinoline derivative.
-
Cold 70% Ethanol.
-
PBS.
-
PI Staining Solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).
-
-
Equipment:
-
6-well cell culture plates.
-
Flow cytometer.
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat them with the lead derivative at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect and combine floating and adherent cells as described in the apoptosis protocol.
-
Fixation:
-
Centrifuge the cell suspension and discard the supernatant.
-
Wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g for 5-10 minutes).
-
Discard the ethanol and wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI Staining Solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel. Gate on single cells to exclude doublets and clumps.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Potential Molecular Target Identification
The results from the secondary assays (apoptosis and cell cycle) provide crucial clues about the compound's mechanism. For instance, an accumulation of cells in the G2/M phase strongly suggests interference with microtubule dynamics. Further biochemical and molecular assays are required to pinpoint the specific molecular target, a critical step for rational drug design and lead optimization. Based on extensive research into quinoline derivatives, several key targets are plausible.[3][5]
Potential Targets for Quinoline Derivativesdot
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 7. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. biotech-spain.com [biotech-spain.com]
- 11. kumc.edu [kumc.edu]
- 12. agilent.com [agilent.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Tubulin polymerization inhibitor shows potent efficacy, good safety in models of gastric cancer | BioWorld [bioworld.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Determining the Cytotoxicity of Novel Quinoline Derivatives
Introduction: The Dual Nature of Quinoline Derivatives in Drug Discovery
Quinoline and its derivatives are a prominent class of heterocyclic compounds, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1] Their therapeutic versatility is well-documented, with applications ranging from antimalarial agents to anticancer drugs.[2][3] In oncology, quinoline derivatives have garnered significant interest due to their potent cytotoxic effects against various cancer cell lines.[4][5] These compounds can exert their anticancer activities through diverse mechanisms, including the induction of programmed cell death (apoptosis), inhibition of critical cell signaling pathways, and the generation of reactive oxygen species (ROS).[2][6][7]
The promising therapeutic potential of novel quinoline derivatives necessitates a rigorous and multi-faceted evaluation of their cytotoxic profiles. A thorough understanding of a compound's potency and mechanism of action is paramount for its progression through the drug discovery pipeline. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of robust in vitro methods for assessing the cytotoxicity of novel quinoline derivatives. We will delve into the principles behind key assays, offer detailed, field-proven protocols, and discuss the interpretation of results, empowering you to generate reliable and reproducible data.
Choosing the Right Assay: A Mechanistic Approach
The selection of a cytotoxicity assay should be guided by the specific questions being asked about the novel quinoline derivative. A primary screening assay is often employed to determine the compound's potency, typically by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). However, to build a comprehensive cytotoxic profile, it is crucial to employ orthogonal assays that probe different cellular processes.
Key Considerations for Quinoline Derivatives:
-
Potential for Assay Interference: The quinoline core is known to be fluorescent, which can interfere with fluorescence-based assays.[6] It is essential to run appropriate controls to account for any intrinsic fluorescence of the test compound. Some quinoline derivatives may also have reducing properties that could interfere with tetrazolium-based assays like the MTT assay.
-
Mechanism of Action: As many quinoline derivatives induce apoptosis, it is highly recommended to complement a primary viability assay with a specific apoptosis assay to confirm the mode of cell death.[8]
This guide will focus on three widely used and robust assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for evaluating membrane integrity, and a Caspase-3/7 activity assay for the specific detection of apoptosis.
I. MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The amount of formazan produced is proportional to the number of metabolically active cells.
Causality Behind Experimental Choices:
-
Why MTT? The MTT assay is a cost-effective, and well-established method for high-throughput screening of compound libraries. It provides a good initial assessment of a compound's cytotoxic potential.
-
Serum-Free Media: During the MTT incubation step, using a serum-free medium can minimize interference from components in the serum that might reduce the MTT reagent.[9]
-
Solubilization: The formazan crystals are insoluble in water and must be dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO), to be quantified.[1]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Novel quinoline derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel quinoline derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired compound concentrations.
-
Include appropriate controls:
-
Vehicle Control: Medium with the same concentration of the compound's solvent (e.g., DMSO, typically ≤0.5%).
-
Untreated Control: Medium without any compound.
-
Blank Control: Medium only, without cells.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
II. Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Integrity
The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[10] The amount of LDH released is proportional to the number of dead cells.
Causality Behind Experimental Choices:
-
Why LDH? The LDH assay provides a different perspective on cytotoxicity compared to the MTT assay. It directly measures cell death due to membrane damage, which is a hallmark of necrosis. This can help distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
-
Controls are Key: The use of spontaneous (untreated cells) and maximum (lysed cells) LDH release controls is essential for accurate data normalization and interpretation.[11]
-
Serum Considerations: The serum used in the culture medium can contain endogenous LDH, leading to high background. It is advisable to use a low-serum medium or test the serum for LDH activity beforehand.[9]
Experimental Workflow: LDH Assay
Caption: Workflow of the LDH cytotoxicity assay.
Detailed Protocol: LDH Assay
Materials:
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel quinoline derivatives
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with the quinoline derivatives.
-
In addition to the controls mentioned in the MTT protocol, include:
-
Maximum LDH Release Control: A set of wells with untreated cells to which lysis buffer will be added.
-
-
-
LDH Release:
-
After the desired incubation period, add 10 µL of lysis buffer to the maximum LDH release control wells.
-
Incubate the plate for an additional 45 minutes at 37°C.
-
-
Collection of Supernatant:
-
Centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add 50 µL of stop solution to each well.
-
Gently tap the plate to mix.
-
Measure the absorbance at 490 nm using a microplate reader.
-
III. Caspase-3/7 Activity Assay: A Specific Marker of Apoptosis
Given that many quinoline derivatives induce apoptosis, a specific assay to confirm this mechanism is highly valuable.[8] Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[12] Caspase-3 and caspase-7 are key executioner caspases. This assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.
Causality Behind Experimental Choices:
-
Why Caspase-3/7 Assay? This assay provides direct evidence of apoptosis induction, complementing the more general viability data from the MTT and LDH assays. A positive result in this assay strongly suggests that the quinoline derivative is killing cells via a programmed cell death pathway.
-
Luminescence vs. Fluorescence: Luminescence-based assays generally have higher sensitivity and a wider dynamic range compared to fluorescence-based assays, and are less prone to interference from fluorescent compounds. Given the potential for quinoline fluorescence, a luminescence-based caspase assay is often a better choice.
Signaling Pathways in Quinoline-Induced Cytotoxicity
Quinoline derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][13] A common mechanism involves the activation of a caspase cascade, leading to the cleavage of cellular substrates and ultimately, cell death.[12] Some quinolines have also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[14][15][16]
Caption: Simplified overview of apoptosis signaling pathways targeted by quinoline derivatives.
Detailed Protocol: Caspase-3/7 Activity Assay (Luminescence-based)
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel quinoline derivatives
-
96-well white-walled, clear-bottom sterile microplates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells in a white-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Reagent Addition:
-
After the desired incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
IV. Data Analysis and Presentation
Calculating Percentage Viability and Cytotoxicity
For the MTT assay, cell viability is typically expressed as a percentage of the untreated control:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
For the LDH assay, cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC50 Value
The IC50 value is the concentration of a compound that inhibits 50% of the measured response (e.g., cell viability).[17] It is a key parameter for quantifying the potency of a cytotoxic compound. The IC50 is determined by performing a dose-response experiment and fitting the data to a non-linear regression model.[18]
Steps for IC50 Determination:
-
Normalize Data: Convert the raw data to percentage inhibition (100 - % Viability).
-
Log-transform Concentrations: The x-axis (compound concentration) should be log-transformed.
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope).
Data Presentation
Quantitative data should be summarized in a clear and concise table for easy comparison.
Table 1: Cytotoxic Activity of Novel Quinoline Derivatives against A549 Cancer Cells
| Compound | Assay | Incubation Time (h) | IC50 (µM) ± SD |
| Derivative 1 | MTT | 48 | 5.2 ± 0.6 |
| Derivative 2 | MTT | 48 | 12.8 ± 1.5 |
| Derivative 3 | MTT | 48 | 2.1 ± 0.3 |
| Doxorubicin (Control) | MTT | 48 | 0.8 ± 0.1 |
Table 2: Apoptosis Induction by Novel Quinoline Derivatives in A549 Cells
| Compound (at 2x IC50) | Assay | Incubation Time (h) | Fold Increase in Caspase-3/7 Activity |
| Derivative 1 | Caspase-Glo® 3/7 | 24 | 4.5 |
| Derivative 2 | Caspase-Glo® 3/7 | 24 | 1.2 |
| Derivative 3 | Caspase-Glo® 3/7 | 24 | 6.8 |
| Staurosporine (Control) | Caspase-Glo® 3/7 | 24 | 8.2 |
V. Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| Low Absorbance/Signal in MTT Assay | Low cell density, insufficient incubation time. | Optimize cell seeding density. Increase MTT incubation time. |
| High Background in LDH Assay | High endogenous LDH in serum, rough cell handling. | Use low-serum medium or heat-inactivated serum. Handle cells gently during media changes. |
| Compound Interference | Intrinsic fluorescence or reducing properties of the quinoline derivative. | Run compound-only controls (no cells) to assess interference. Consider a non-fluorescent or non-tetrazolium-based assay. |
Conclusion
The evaluation of cytotoxicity is a critical step in the development of novel quinoline derivatives as potential therapeutic agents. By employing a multi-assay approach that probes different aspects of cell health—metabolic activity, membrane integrity, and specific cell death pathways—researchers can build a comprehensive and robust understanding of a compound's cytotoxic profile. The protocols and insights provided in this guide are intended to equip scientists with the tools necessary to generate high-quality, reproducible data, thereby accelerating the journey of promising quinoline derivatives from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prooxidant action of xanthurenic acid and quinoline compounds: role of transition metals in the generation of reactive oxygen species and enhanced formation of 8-hydroxy-2'-deoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 18. Effect of reactive oxygen species (ROS) produced by pyridine and quinoline on NH4+-N removal under phenol stress: The shift of nitrification pathway and its potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring 2,6-dichloro-4-phenylquinoline Reactions
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Need for Precise Reaction Monitoring
2,6-dichloro-4-phenylquinoline is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials.[1][2] The chlorine atoms at the 2 and 6 positions are particularly susceptible to nucleophilic substitution, making this molecule a versatile scaffold for creating diverse chemical libraries.[1] The successful and efficient synthesis of target molecules hinges on the precise monitoring of the chemical reactions involving this quinoline derivative. Inadequate monitoring can lead to low yields, the formation of undesirable byproducts, and difficulties in purification, ultimately impacting the economic viability and timeline of a research or development project.[3][4]
These application notes provide a comprehensive guide to the primary analytical techniques for monitoring reactions involving this compound. We will delve into the theoretical underpinnings of each method, offer detailed, field-tested protocols, and discuss the interpretation of the resulting data. Our focus is on providing not just a set of instructions, but a framework for understanding why certain methodological choices are made, empowering you to adapt and troubleshoot these methods for your specific reaction conditions.
Core Analytical Strategies: A Multi-faceted Approach
A robust analytical strategy for monitoring these reactions rarely relies on a single technique. Instead, a combination of methods provides a more complete picture of the reaction's progress, confirming the consumption of starting materials, the formation of products, and the emergence of any intermediates or impurities. The most commonly employed and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction mixtures, separating reactants, products, and byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for identifying and quantifying volatile components of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the unambiguous identification of all species in the reaction vessel.
-
UV-Vis Spectroscopy: A straightforward method for tracking reaction kinetics, particularly when the reactants and products have distinct chromophores.
The selection of the most appropriate technique, or combination of techniques, will depend on the specific nature of the reaction, the properties of the compounds involved, and the information required.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring
HPLC is an indispensable tool for monitoring the progress of most organic reactions, including those involving this compound. Its ability to separate complex mixtures with high resolution makes it ideal for quantifying the disappearance of starting materials and the appearance of products over time.
Causality in Method Development: Why Reverse-Phase HPLC is Often the First Choice
For quinoline derivatives, which are generally moderately polar, reverse-phase HPLC is the most common starting point.[5] This is because the nonpolar stationary phase (typically C18) effectively retains the aromatic quinoline core, while a polar mobile phase (often a mixture of acetonitrile or methanol and water) allows for the elution and separation of components based on their relative hydrophobicity.
Protocol 1: Reverse-Phase HPLC Analysis of a this compound Reaction
This protocol provides a general method that can be adapted for various reactions. Method validation is crucial to ensure the data is reliable and reproducible.[6][7][8][9]
1. Sample Preparation: The Foundation of Accurate Analysis
Proper sample preparation is critical for obtaining high-quality, reproducible HPLC data and for protecting the analytical column.[10][11]
-
Quenching the Reaction: At specified time points, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a suitable solvent to prevent further chemical changes. The quenching solvent should be miscible with the reaction solvent and the HPLC mobile phase.
-
Dilution: The concentration of the sample should be adjusted to fall within the linear range of the detector.[10] A typical starting dilution is 1:100 or 1:1000 in the mobile phase.
-
Filtration: To prevent clogging of the HPLC system, filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter.[10][11][12] The filter material should be compatible with the solvent (e.g., PTFE for a wide range of organic solvents).
2. HPLC Instrumentation and Conditions
The following table outlines a typical set of starting conditions for the analysis of this compound and its derivatives. Optimization will likely be necessary for specific applications.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation of aromatic, moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) | Acetonitrile is a common organic modifier. The acid improves peak shape for basic compounds like quinolines. |
| Gradient | Start with a higher percentage of water and ramp up the acetonitrile concentration. | A gradient is often necessary to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity. |
| Injection Volume | 5-20 µL | A typical volume for analytical HPLC. |
| Detection | UV-Vis Diode Array Detector (DAD) at 225 nm and 254 nm | Quinoline derivatives have strong UV absorbance in this range. A DAD allows for the collection of the full UV spectrum of each peak, aiding in identification. |
3. Data Analysis and Interpretation
-
Peak Identification: Initially, inject standards of the starting material (this compound) and, if available, the expected product to determine their retention times.
-
Monitoring Reaction Progress: By analyzing the chromatograms at different time points, you can track the decrease in the peak area of the starting material and the increase in the peak area of the product. The appearance of new peaks may indicate the formation of intermediates or byproducts.
-
Quantitative Analysis: Create a calibration curve for the starting material and product using standards of known concentrations. This will allow you to determine the concentration of each component in your reaction mixture at each time point.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of volatile and thermally stable compounds.[13] For reactions involving this compound, GC-MS can be used to identify and quantify the starting material, products, and any volatile byproducts.[14][15]
Protocol 2: GC-MS Analysis of a this compound Reaction
1. Sample Preparation
-
Quenching and Extraction: Withdraw an aliquot of the reaction mixture and quench it. If the reaction solvent is not suitable for direct injection into the GC (e.g., high boiling point, non-volatile salts), a liquid-liquid extraction is necessary.[16] Extract the analytes into a volatile organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). If necessary, concentrate the sample under a gentle stream of nitrogen.
-
Derivatization (if necessary): For compounds with poor volatility or thermal stability, derivatization may be required to make them amenable to GC analysis.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | A nonpolar column that provides good separation for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min | An inert carrier gas that is compatible with mass spectrometry. |
| Inlet Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Start at a lower temperature (e.g., 90°C) and ramp up to a higher temperature (e.g., 280°C).[14] | A temperature program is essential for separating compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns. |
| MS Analyzer | Quadrupole or Time-of-Flight (TOF) | A quadrupole is a common and robust analyzer. A TOF analyzer provides high mass accuracy.[17] |
| Scan Range | 50-500 m/z | A typical scan range that will cover the molecular ions and fragment ions of interest. |
3. Data Analysis and Interpretation
-
Peak Identification: The mass spectrum of each peak provides a molecular fingerprint that can be used for identification. Compare the obtained mass spectra with a library of known spectra (e.g., NIST) or with the mass spectrum of an authentic standard.
-
Fragmentation Patterns: The fragmentation pattern of this compound will show characteristic isotopic patterns due to the presence of two chlorine atoms. This can be a powerful tool for confirming the identity of chlorine-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed structural information about molecules in solution.[18][19] For monitoring reactions, NMR can be used to track the disappearance of signals corresponding to the starting material and the appearance of new signals from the product.[20]
Protocol 3: ¹H NMR Monitoring of a this compound Reaction
1. Sample Preparation
-
Quenching and Solvent Removal: Withdraw an aliquot of the reaction mixture, quench it, and remove the reaction solvent under reduced pressure.
-
Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that does not contain signals that would overlap with the signals of interest.
-
Internal Standard: For quantitative analysis, add a known amount of an internal standard that has a signal in a region of the spectrum that does not overlap with other signals.
2. NMR Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Experiment: A standard one-dimensional ¹H NMR experiment is usually sufficient for reaction monitoring.
-
Parameters: Use a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis and Interpretation
-
Signal Assignment: Assign the signals in the ¹H NMR spectrum to the protons of the starting material and the product. 2D NMR techniques like COSY and HSQC can aid in this process.
-
Integration: The integral of each signal is proportional to the number of protons it represents. By comparing the integrals of the signals from the starting material and the product, you can determine the relative concentrations of each species and calculate the reaction conversion.
UV-Vis Spectroscopy: A Simple Tool for Kinetic Studies
UV-Vis spectroscopy is a relatively simple and inexpensive technique that can be used to monitor the progress of a reaction in real-time, especially for kinetic analysis.[21] This method is most effective when the starting material and product have significantly different UV-Vis absorption spectra.[22]
Protocol 4: UV-Vis Spectroscopic Monitoring of a this compound Reaction
1. Preliminary Spectral Analysis
-
Acquire Spectra: Obtain the UV-Vis absorption spectra of the starting material (this compound) and the purified product in the reaction solvent.
-
Identify Analytical Wavelength: Choose a wavelength where the absorbance of the product is high and the absorbance of the starting material is low (or vice versa).
2. Reaction Monitoring
-
In-situ Monitoring: If possible, use a cuvette as the reaction vessel and monitor the change in absorbance at the chosen wavelength over time.
-
Aliquot Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, quench it, and dilute it to a concentration that is within the linear range of the spectrophotometer. Measure the absorbance at the analytical wavelength.
3. Data Analysis
-
Plot Absorbance vs. Time: A plot of absorbance versus time will show the progress of the reaction.
-
Kinetic Analysis: The data can be used to determine the reaction rate and order. A tri-wavelength method can sometimes be used to minimize interference from other components.[23][24]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical techniques described above.
Caption: General workflow for monitoring chemical reactions.
Method Validation: Ensuring Trustworthy Results
For any analytical method to be considered reliable, it must be validated.[7][9][25] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Pathway to Optimized Synthesis
The analytical methods and protocols outlined in these application notes provide a robust framework for the effective monitoring of reactions involving this compound. By employing a multi-technique approach and adhering to the principles of method validation, researchers can gain a deep understanding of their reaction dynamics. This knowledge is paramount for optimizing reaction conditions, maximizing yields, minimizing impurities, and ultimately accelerating the development of novel chemical entities.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijfans.org [ijfans.org]
- 5. Separation of 2,6-Dichloro-4-hydroquinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. wjarr.com [wjarr.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. organomation.com [organomation.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. nacalai.com [nacalai.com]
- 13. academic.oup.com [academic.oup.com]
- 14. madison-proceedings.com [madison-proceedings.com]
- 15. researchgate.net [researchgate.net]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. asahilab.co.jp [asahilab.co.jp]
- 21. Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dichloro-4-phenylquinoline
Welcome to the technical support center for the synthesis of 2,6-dichloro-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this critical synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic strategy for preparing this compound?
A1: The most robust and widely cited method is a two-stage process.[1] The first stage involves the synthesis of the precursor, 6-chloro-4-phenylquinolin-2(1H)-one, typically via a thermal cyclization reaction like the Conrad-Limpach synthesis.[1][2] The second, and final, stage is the chlorination of this quinolinone precursor using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace the hydroxyl group of the enol tautomer with a chlorine atom.[1]
Q2: Why is a two-step synthesis preferred over a direct, one-pot approach?
A2: A two-step approach offers superior control over the reaction, leading to higher purity and yield. The initial cyclization forms the core quinoline structure under one set of conditions, which can be optimized independently. The subsequent chlorination step is a distinct chemical transformation requiring very different conditions (harsh, anhydrous). Separating these stages prevents competing side reactions, reduces the formation of tarry byproducts, and simplifies the purification of the final product.[3][4]
Q3: What are the most critical parameters that influence the overall yield of this compound?
A3: The overall yield is a product of the efficiency of both synthetic stages. Key parameters include:
-
Purity of Starting Materials: Impurities in the initial aniline or β-ketoester can inhibit the cyclization or lead to intractable side products.
-
Temperature Control: The initial cyclization is often conducted at high temperatures, but excessive heat can cause decomposition.[3] The chlorination step is also temperature-sensitive, where overheating can lead to charring.[4]
-
Exclusion of Water: The final chlorination step with POCl₃ is extremely moisture-sensitive. The presence of water will consume the reagent and drastically lower the yield.[3]
-
Efficient Work-up and Purification: Significant product loss can occur during the quenching, extraction, and final purification steps. A well-designed protocol is crucial for maximizing recovery.[3][4]
Troubleshooting Guide: Navigating Common Experimental Issues
This section provides specific, actionable advice for problems you may encounter during the synthesis.
Stage 1: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one (Precursor)
The synthesis of this precursor is typically achieved by reacting a substituted aniline with a β-ketoester. The workflow involves an initial condensation followed by a high-temperature cyclization.
Caption: Overall workflow for the two-stage synthesis.
Q4: My initial cyclization reaction to form the quinolinone precursor has a very low yield. What are the common causes?
A4: Low yields in this step are a frequent issue and can typically be traced to one of three factors: reaction temperature, catalyst choice, or substrate reactivity.[3]
-
Suboptimal Temperature: This reaction requires significant thermal energy for the electrophilic cyclization onto the aromatic ring to occur. However, if the temperature is too high or heating is prolonged, decomposition and tar formation will dominate.[3][4] It is crucial to find the optimal balance.
-
Poor Substrate Reactivity: The presence of the electron-withdrawing chloro group on the aniline ring deactivates it towards electrophilic substitution, making the cyclization step inherently more difficult than with unsubstituted aniline.[3] This necessitates harsher conditions (higher temperature) than other quinoline syntheses.
-
Inefficient Water Removal: Water is produced during the initial condensation to form the enamine intermediate. In acid-catalyzed versions, this water can inhibit the reaction equilibrium.[3]
Troubleshooting Low Yield in Precursor Synthesis
| Problem | Probable Cause | Recommended Solution |
| Low Conversion | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in 10°C increments. Monitor reaction progress by TLC to determine the optimal time. |
| Product Decomposition | Reaction temperature is too high. | Reduce the temperature. If using a high-boiling solvent like Dowtherm A, ensure the temperature is accurately controlled and not overshooting the target. |
| Side Reactions | Presence of impurities or moisture. | Ensure all starting materials are pure and anhydrous. If using an acid catalyst, ensure it is fresh and dry. |
Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)
This step converts the quinolinone to the final product. While effective, POCl₃ is a hazardous reagent that requires careful handling.
Q5: My chlorination reaction is incomplete, and I recover significant amounts of the starting quinolinone. How can I drive it to completion?
A5: This is a common problem, often related to reagent purity, stoichiometry, or reaction conditions.
-
Cause - Reagent Decomposition: POCl₃ is highly reactive with atmospheric moisture. If your reagent is old or has been improperly stored, it may be partially hydrolyzed and less effective.
-
Solution: Use a fresh bottle of POCl₃ or distill the reagent under reduced pressure before use. Always handle it under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause - Insufficient Reagent: While POCl₃ often serves as both the reagent and the solvent, ensuring a sufficient molar excess (typically 5-10 equivalents) is critical to drive the equilibrium towards the product.
-
Solution: Increase the equivalents of POCl₃ used. Ensure the quinolinone precursor is fully submerged and dissolved in the reagent.
-
-
Cause - Inadequate Temperature/Time: The reaction typically requires heating under reflux to proceed efficiently.
-
Solution: Ensure the reaction mixture is maintained at a steady reflux for a sufficient period (typically 2-4 hours). Monitor the reaction's progress via TLC by carefully quenching a small aliquot.
-
Caption: Troubleshooting logic for the chlorination step.
Q6: My reaction mixture with POCl₃ turned into a black, tarry mess with a very low yield. What happened?
A6: This indicates significant decomposition, a known issue with quinoline syntheses under harsh acidic conditions.[4]
-
Cause - Overheating: While reflux is necessary, excessively high temperatures or the presence of "hot spots" from poor stirring can cause the substrate to char in the strong, dehydrating environment of hot POCl₃.
-
Solution: Use a silicone oil bath with a temperature controller for uniform heating. Ensure vigorous and efficient stirring throughout the reaction to dissipate heat evenly.
-
-
Cause - Impurities: Impurities in the quinolinone precursor can act as nucleation points for polymerization and decomposition.
-
Solution: Ensure your precursor from Stage 1 is thoroughly purified and dried before subjecting it to the harsh chlorination conditions.
-
Q7: The work-up is hazardous and I'm losing a lot of my product. What is a safe and efficient isolation protocol?
A7: The work-up of a POCl₃ reaction is arguably the most critical and hazardous part of the synthesis. A robust protocol is essential to ensure safety and maximize yield.
-
Problem - Uncontrolled Quenching: Pouring the hot reaction mixture directly into water is extremely dangerous as the reaction is highly exothermic and will release large volumes of corrosive HCl gas.
-
Solution: Always cool the reaction mixture to room temperature first, then cool it further in an ice bath. Very slowly and carefully, pour the cooled mixture onto a large excess of crushed ice with vigorous stirring. This allows for better heat dissipation. Perform this entire procedure in a well-ventilated fume hood.
-
-
Problem - Product Precipitation/Loss during Neutralization: The product is a solid. As you neutralize the acidic aqueous solution, the product may precipitate out. If the pH is too high, side reactions can occur.
-
Solution: After quenching, neutralize the solution cautiously with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution while keeping the mixture cool in an ice bath. Aim for a final pH of 7-8.
-
-
Problem - Inefficient Extraction: The solid product can sometimes get trapped in the aqueous layer or at the interface during extraction.
-
Solution: Extract the neutralized mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery. If the product remains suspended, you may need to filter the entire biphasic mixture to collect the solid, then proceed to extract the aqueous filtrate.
-
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one
This protocol is based on the principles of the Conrad-Limpach synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-chloroaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq) in toluene.
-
Condensation: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap until no more is evolved (approx. 2-4 hours).
-
Solvent Removal: Remove the toluene under reduced pressure.
-
Cyclization: To the crude intermediate, add Dowtherm A (high-boiling heat transfer fluid) and heat the mixture to 250 °C for 30-60 minutes.
-
Work-up: Cool the reaction mixture to below 100 °C and carefully add hexanes to precipitate the product.
-
Purification: Filter the solid precipitate, wash thoroughly with hexanes and then diethyl ether to remove the Dowtherm A, and dry under vacuum. The product can be further purified by recrystallization from ethanol or acetic acid.
Protocol 2: Chlorination to form this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add the dried 6-chloro-4-phenylquinolin-2(1H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
Cooling and Quenching: Cool the reaction mixture to room temperature, then place it in an ice bath. In a separate large beaker, prepare a stirred slurry of crushed ice. Very slowly and carefully, pour the cooled reaction mixture onto the ice.
-
Neutralization: Once the quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate with continued cooling and stirring until the pH is neutral (pH 7-8).
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with copious amounts of cold water, then air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to yield pure this compound.
References
common side products in the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one
Welcome to the technical support center for the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Critical Conversion to 2,6-dichloro-4-phenylquinoline
The conversion of 6-chloro-4-phenylquinolin-2(1H)-one to this compound is a foundational reaction in the synthesis of various high-value molecules, including intermediates for pharmaceuticals like alprazolam.[1][2][3] The most common and robust method for this transformation is the use of phosphorus oxychloride (POCl₃), which effectively replaces the hydroxyl group of the quinolinone's enol tautomer with a chlorine atom.[4] While seemingly straightforward, this reaction is nuanced, and a lack of precise control can lead to a range of side products, impacting yield, purity, and downstream processability.
This guide will delve into the common impurities and side products, their mechanisms of formation, and provide actionable troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish and I have a significant amount of unreacted starting material. What's going on?
This is one of the most common issues and typically points to incomplete chlorination.
Possible Causes & Troubleshooting Steps:
-
Insufficient Reagent or Inactive POCl₃:
-
Causality: Phosphorus oxychloride is highly hygroscopic. Contamination with water will not only consume the reagent but also lead to the formation of phosphoric acid and HCl, which can complicate the reaction.[1] Old or improperly stored POCl₃ may have reduced activity.
-
Solution: Always use a fresh, unopened bottle of POCl₃ or a freshly distilled batch for best results. Ensure your glassware is scrupulously dried. A significant excess of POCl₃ is often used to drive the reaction to completion, serving as both reagent and solvent.[5]
-
-
Suboptimal Reaction Temperature and Time:
-
Causality: The chlorination of quinolinones with POCl₃ typically requires elevated temperatures (reflux) to proceed at a reasonable rate.[4] Insufficient heating will result in a sluggish reaction.
-
Solution: Ensure your reaction is heated to a steady reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is no longer detectable.
-
-
Formation of Unreactive Intermediates:
-
Causality: The reaction proceeds through the formation of a phosphate ester intermediate.[6] Under certain conditions, particularly if the reaction is not heated sufficiently, this intermediate may be stable and not readily converted to the final product.
-
Solution: As mentioned above, ensure adequate heating to facilitate the nucleophilic attack by the chloride ion and displacement of the phosphate group.
-
Diagram: Proposed Mechanism of Chlorination with POCl₃
References
- 1. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 2. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up of 2,6-Dichloro-4-phenylquinoline Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,6-dichloro-4-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to pilot or production scale. The following question-and-answer guide provides troubleshooting solutions and addresses frequently asked questions, grounding our advice in established chemical principles and scale-up experience.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, common problems encountered during the scale-up process. Each issue is analyzed for its probable causes, followed by actionable solutions.
Question 1: We are observing a significant drop in yield and an increase in impurities when scaling up our synthesis from a 10g to a 500g scale. What are the likely causes?
This is a classic scale-up challenge. A decrease in yield is often multifactorial, stemming from issues that are negligible at the bench but become critical at a larger scale.[1]
Probable Causes & Solutions:
-
Mass and Heat Transfer Limitations:
-
Cause: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. The chlorination step using phosphorus oxychloride (POCl₃) and the acid-catalyzed cyclization are often highly exothermic.[2][3]
-
Solution:
-
Improve Agitation: Transition from a magnetic stir bar to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.
-
Control Reagent Addition: Implement a controlled, slow addition of critical reagents (like POCl₃) using a syringe pump or an addition funnel. This helps manage the reaction exotherm.[1]
-
Enhance Heat Transfer: Utilize a jacketed reactor with a circulating coolant. For highly exothermic steps, ensure the cooling system is robust enough to handle the heat load.
-
-
-
Changes in Reaction Kinetics:
-
Cause: Reaction parameters that were optimal in a round-bottom flask may not be ideal in a multi-liter reactor due to the aforementioned changes in mass and heat transfer.[1]
-
Solution: Re-evaluate and re-optimize key parameters such as temperature, concentration, and catalyst loading at the new scale. A systematic Design of Experiments (DoE) approach can be highly effective here.
-
-
Impurity Profile Changes:
-
Cause: In the common Combes synthesis route to the quinoline core, steric effects of substituents can significantly influence the rate-determining annulation step, potentially leading to different regioisomers at scale if temperature is not perfectly controlled.[3][4]
-
Solution: Ensure precise temperature control throughout the reaction. Characterize impurities by LC-MS to understand their origin and adjust reaction conditions to minimize their formation.
-
// Nodes start [label="Low Yield / High Impurities on Scale-Up", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction highly exothermic?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Is the mixture homogeneous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Were reaction parameters re-optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Implement Controlled Reagent Addition\nUse Jacketed Reactor for Cooling", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol2 [label="Switch to Overhead Mechanical Stirring\nOptimize Impeller Design", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; sol3 [label="Perform Parameter Re-optimization (DoE)\nVerify Kinetics at Scale", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; end_node [label="Process Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; sol1 -> q2; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; sol2 -> q3; q3 -> sol3 [label="No"]; q3 -> end_node [label="Yes"]; sol3 -> end_node; } Caption: Troubleshooting Decision Tree for Scale-Up Yield Issues.
Question 2: During the work-up, we are struggling with product isolation. The product sometimes oils out or forms an inconsistent crystalline solid. How can we achieve a robust isolation protocol?
Probable Causes & Solutions:
-
Suboptimal Crystallization Conditions:
-
Cause: A solvent system that works for small-scale crystallization may not be suitable for large volumes, where cooling rates are slower and concentration gradients can exist.
-
Solution:
-
Solvent Screening: Systematically screen for a robust solvent/anti-solvent system. A good system will have high solubility for the product at elevated temperatures and very low solubility at room temperature or below.
-
Controlled Cooling: Implement a slow, controlled cooling profile. Crash-cooling a large batch often leads to oiling out or the formation of fine, hard-to-filter particles. Seeding the solution with a small amount of pure product at the appropriate temperature can promote controlled crystallization.
-
Anti-Solvent Addition: Consider a process where the crude product is dissolved in a minimum amount of a good solvent, and a filtered anti-solvent is added slowly to induce crystallization. This is often more controllable at scale than cooling crystallization.
-
-
-
Presence of Impurities:
-
Cause: Certain impurities can act as crystallization inhibitors, preventing the formation of a stable crystal lattice.
-
Solution: Before crystallization, perform a work-up step to remove major impurities. An acid-base wash can be effective; this compound is a basic compound and can be extracted into an acidic aqueous phase, leaving non-basic impurities behind in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting back into an organic solvent.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Question 3: What is the most common and industrially viable synthetic route for this compound?
The most frequently cited and robust method involves a two-step process:
-
Synthesis of the Precursor: The primary precursor is 6-chloro-4-phenylquinolin-2(1H)-one.[2] This intermediate is typically synthesized using established named reactions like the Conrad-Limpach or Friedländer synthesis, which involve the condensation of a p-chloroaniline derivative with a β-ketoester or a related carbonyl compound.[2][6]
-
Chlorination: The 6-chloro-4-phenylquinolin-2(1H)-one intermediate is then chlorinated to yield the final product. The most common reagent for this transformation is phosphorus oxychloride (POCl₃), often heated under reflux.[2] This reaction effectively converts the C2-carbonyl group into a chloro group.[2]
Question 4: What are the critical process parameters (CPPs) and analytical techniques to monitor during scale-up?
Monitoring CPPs with appropriate Process Analytical Technology (PAT) is key to a successful and safe scale-up.
| Critical Process Parameter | Scale-Up Consideration | Recommended Monitoring Technique |
| Temperature | Exothermic reactions require strict control to prevent runaway and side-product formation.[1][3] | Use a calibrated temperature probe within the reactor. For highly exothermic steps, monitor both internal and jacket temperatures. |
| Reagent Addition Rate | Controls reaction exotherm and local concentrations.[1] | Calibrated pumps (e.g., peristaltic, diaphragm) for liquid additions. |
| Agitation Speed | Ensures homogeneity for efficient mass and heat transfer.[1] | Monitor motor RPM and correlate with visual observation or torque measurements to ensure proper mixing without splashing. |
| Reaction Completion | Prevents processing of incomplete reactions and helps define batch cycle time. | In-process control (IPC) checks using HPLC or TLC. |
| Product Purity | Determines the effectiveness of the work-up and purification steps. | HPLC for quantitative purity assessment. LC-MS to confirm molecular weight and identify impurities.[2] |
| Structural Confirmation | Final confirmation of the desired product structure. | ¹H and ¹³C NMR spectroscopy.[7] |
Table 1: Critical Process Parameters and Analytical Monitoring.
Question 5: What are the primary safety hazards associated with this synthesis at scale, and how should they be mitigated?
Safety is paramount during scale-up. The primary hazards are chemical exposure and uncontrolled reactions.
-
Hazardous Reagents:
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water to release HCl gas.
-
Mitigation: Handle POCl₃ in a closed system within a well-ventilated walk-in fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield. Ensure a quenching station with a suitable base (e.g., sodium bicarbonate solution) is readily available for spills.
-
-
Quinoline Derivatives: Quinoline and its derivatives can be toxic, harmful if swallowed or in contact with skin, and are suspected carcinogens.[8][9]
-
Mitigation: Avoid direct contact and inhalation. Use appropriate PPE and handle solids in a ventilated enclosure to prevent dust generation.
-
-
-
Process Hazards:
-
Exothermic Reactions: As discussed, the chlorination and cyclization steps can generate significant heat.
-
Mitigation: A thorough process safety review (e.g., a HAZOP study) should be conducted before scale-up. Ensure the reactor's cooling capacity is sufficient for the heat of reaction. Implement emergency shutdown procedures.
-
-
Solvent Handling: Large volumes of organic solvents pose fire and explosion risks.
-
Mitigation: Use intrinsically safe equipment in an appropriately zoned area. Ensure proper grounding and bonding to prevent static discharge.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lobachemie.com [lobachemie.com]
- 9. nj.gov [nj.gov]
strategies to avoid over-chlorination of the quinoline ring
A Guide to Achieving Regioselective Chlorination and Avoiding Over-chlorination
Welcome to the technical support center for synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in your research. This guide focuses on a frequent and often frustrating issue in medicinal chemistry and materials science: the controlled chlorination of the quinoline ring.
The introduction of chlorine atoms into the quinoline scaffold is a critical step in the synthesis of numerous compounds with significant biological activity.[1][2] However, the quinoline ring system possesses multiple reactive sites, making selective mono-chlorination a significant synthetic hurdle. Over-chlorination is a common side reaction that leads to difficult-to-separate mixtures, low yields of the desired product, and increased downstream processing costs.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to help you understand the underlying mechanisms governing quinoline reactivity and to provide you with actionable strategies to achieve clean, selective, and high-yielding chlorination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my quinoline chlorination resulting in a mixture of di- and tri-chlorinated products instead of the desired mono-chlorinated species?
A1: The Cause: Inherent Reactivity of the Quinoline Ring
This is the most common issue researchers face, and it stems directly from the electronic nature of the quinoline heterocycle. The quinoline scaffold consists of two fused rings: an electron-deficient pyridine ring and a comparatively electron-rich benzene ring.
-
Electrophilic Attack: In a standard electrophilic aromatic substitution (EAS) reaction, the chlorinating species (e.g., Cl+) will preferentially attack the more electron-rich carbocyclic (benzene) ring.[3] The positions most susceptible to attack are C5 and C8, as the intermediates formed are more stable.[1][4]
-
Reaction Vigor: Once the first chlorine atom is added, it only moderately deactivates the ring. If you are using a highly reactive chlorinating agent (like gaseous chlorine) or forcing conditions (high temperature, long reaction times), there is often enough reactivity for a second or even third chlorination to occur, typically yielding 5,8-dichloroquinoline as a major byproduct.[5] The pyridine ring is generally resistant to electrophilic attack unless under very harsh conditions due to the deactivating effect of the nitrogen atom.[1]
Troubleshooting Flowchart: Diagnosing Over-chlorination
Caption: Troubleshooting flowchart for over-chlorination issues.
Q2: How do reaction conditions, specifically the presence of strong acid, affect the regioselectivity and extent of chlorination?
A2: The "Quinoline vs. Quinolinium" Dichotomy
The pH of the reaction medium fundamentally changes the electronic nature of the substrate, providing a powerful tool to control regioselectivity.
-
Neutral Conditions: Under neutral conditions, you are reacting with the quinoline molecule. The pyridine ring is deactivating, but the lone pair on the nitrogen can coordinate with Lewis acids or the electrophile, complicating the reaction profile and sometimes leading to mixtures.
-
Strongly Acidic Conditions (e.g., H₂SO₄): In the presence of a strong acid, the nitrogen atom is protonated to form the quinolinium cation . This has a profound effect: the -NH⁺- group becomes a powerful deactivating group, strongly withdrawing electron density from both rings, but especially the pyridine ring. This effectively "shuts down" the pyridine ring to electrophilic attack and directs any substitution exclusively to the less deactivated benzene ring (C5 and C8).[3][5]
This strategy is excellent for selectively targeting the benzene ring, but precise control of stoichiometry is paramount. Using one equivalent of a chlorinating agent in strong acid is a classic method to produce a mixture of 5-chloro- and 8-chloroquinoline.[5] Exceeding this stoichiometry will almost certainly lead to the formation of 5,8-dichloroquinoline.[5]
| Condition | Reacting Species | Primary Substitution Sites | Risk of Over-chlorination |
| Neutral/Inert Solvent | Quinoline | C5, C8 (major); other minor isomers possible | Moderate to High |
| Strong Acid (H₂SO₄) | Quinolinium Cation | C5, C8 (exclusively) | High, if stoichiometry is not controlled |
Q3: What are the most reliable strategies for achieving selective mono-chlorination on an unsubstituted quinoline ring?
A3: A Multi-faceted Approach: Reagent, Stoichiometry, and Temperature
Achieving selective mono-chlorination requires a delicate balance of factors. Here are the three primary pillars of control.
Strategy 1: Meticulous Control of Stoichiometry and Temperature This is the most direct method.
-
Stoichiometry: Use precisely 1.0 equivalent of your chlorinating agent, or even slightly less (0.95 eq.), to ensure the reaction stops after the first substitution.
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or even -10 °C. Lower temperatures decrease the reaction rate, giving you a wider window to quench the reaction before the second chlorination begins.
-
Monitoring: Follow the reaction's progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed or when a significant amount of the di-chlorinated product begins to appear.
Strategy 2: Judicious Choice of Chlorinating Agent Not all chlorinating agents are created equal. Switching from a highly reactive agent to a milder one can dramatically improve selectivity.
| Reagent | Common Name | Relative Reactivity | Typical Use Case & Selectivity |
| Cl₂ | Chlorine Gas | Very High | Industrial scale; often leads to over-chlorination.[5] |
| SO₂Cl₂ | Sulfuryl Chloride | High | Can be selective but often requires careful control. |
| NCS | N-Chlorosuccinimide | Moderate | Excellent for mild chlorination; often used in academic labs. |
| TCCA | Trichloroisocyanuric Acid | Moderate | A stable, solid source of electrophilic chlorine. Good for C5-directing systems.[6][7] |
| PPh₃/Cl₃CCN | Triphenylphosphine/ Trichloroacetonitrile | Mild | Used for regioselective C2-chlorination of N-oxides.[8] |
Strategy 3: The N-Oxide Strategy for Pyridine Ring Activation If your goal is to chlorinate the pyridine ring, direct electrophilic chlorination is not feasible. The most robust strategy is to first convert the quinoline to its quinoline-N-oxide . This completely alters the ring's reactivity:
-
The N-oxide functionality strongly deactivates the benzene ring towards electrophilic attack.
-
It activates the C2 and C4 positions, making them susceptible to attack by nucleophiles or in rearrangement reactions.[8][9]
This method is the gold standard for preparing 2-chloroquinolines and is discussed in detail in the next question.
Q4: I need to install a chlorine at the C2 position. How can I achieve this without chlorinating the benzene ring?
A4: The Quinoline-N-Oxide Deoxygenative Chlorination Protocol
This is a classic and highly effective strategy that leverages a change in the electronic properties of the quinoline ring. The process involves two main stages: N-oxide formation and subsequent deoxygenative chlorination.
Mechanism Insight: The N-oxide oxygen atom is first activated by a reagent like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and a chlorine source.[8][10] This activation makes the C2 and C4 positions highly electrophilic. A chloride ion (from the reagent itself or an additive) then attacks the C2 position. A subsequent elimination-rearrangement sequence removes the oxygen and restores aromaticity, yielding the 2-chloroquinoline.
Experimental Protocol: Two-Step Synthesis of 2-Chloroquinoline
Step 1: Quinoline-N-Oxide Formation
-
Dissolve quinoline (1.0 eq.) in a suitable solvent like glacial acetic acid or dichloromethane.
-
Add a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (30%), portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Work up the reaction by neutralizing the excess acid and oxidant, followed by extraction and purification to yield the quinoline-N-oxide.
Step 2: Deoxygenative C2-Chlorination
-
Dissolve the purified quinoline-N-oxide (1.0 eq.) in a solvent such as chloroform or acetonitrile.
-
Add the chlorinating/activating agent. A mild and effective system is triphenylphosphine (PPh₃, 1.2 eq.) and trichloroacetonitrile (Cl₃CCN, 1.2 eq.).[8] Alternatively, the more traditional (and harsher) POCl₃ can be used.
-
Heat the reaction mixture (reflux may be necessary depending on the substrate) and monitor by TLC.
-
Upon completion, cool the reaction, quench carefully, and perform an extractive workup. Purify the crude product by column chromatography to isolate the 2-chloroquinoline.
Decision Workflow: Choosing a Chlorination Strategy
Caption: Decision tree for selecting the appropriate quinoline chlorination strategy.
Q5: My target is a highly pure C5-chloroquinoline derivative. What is the state-of-the-art method to ensure this regioselectivity?
A5: Remote C-H Functionalization via an 8-Amido Directing Group
For achieving exquisite C5 selectivity, the most powerful and modern strategy involves using a directing group at the C8 position. This approach, often performed under metal-free conditions, provides a solution for geometrically challenging C-H functionalization.[7]
The Principle: An amide group, installed at the 8-position (e.g., N-(quinolin-8-yl)benzamide), acts as a directing group. It is believed to form a transient six-membered ring intermediate with the chlorinating agent, positioning the chlorine atom directly over the C5-H bond. This proximity effect dramatically enhances the rate of substitution at C5 while sterically and electronically disfavoring attack at any other position.
This method is exceptionally powerful because it overrides the natural C5/C8 preference of simple EAS, providing near-exclusive C5 chlorination.[6][11]
General Protocol for C5-Selective Chlorination:
-
Substrate Preparation: Synthesize the 8-amidoquinoline derivative if not already available. This is typically done by coupling quinolin-8-amine with the desired acyl chloride or carboxylic acid.
-
Chlorination Reaction: Dissolve the 8-amidoquinoline substrate (1.0 eq.) in a suitable solvent (e.g., dichloroethane).
-
Reagent Addition: Add a mild and efficient chlorinating agent like Trichloroisocyanuric acid (TCCA). Significantly, only a substoichiometric amount of TCCA (e.g., 0.36 eq.) is often required as it can deliver three chlorine atoms.[7]
-
Reaction Conditions: Stir the reaction at room temperature. These reactions are often complete within a few hours and proceed under an air atmosphere, making them operationally simple.[7]
-
Workup and Purification: After the reaction is complete (monitored by TLC), perform a standard aqueous workup and purify the product via column chromatography.
-
Deprotection (if necessary): The 8-amido group can be cleaved if the final target is the 8-amino-5-chloroquinoline.
This directing group strategy offers a highly reliable and predictable way to obtain C5-chlorinated quinolines, avoiding the formation of positional isomers that are often very difficult to separate.[6]
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. firsthope.co.in [firsthope.co.in]
- 5. pjsir.org [pjsir.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 7. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-5 selective chlorination of 8-aminoquinoline amides using dichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Dichlorinated Quinoline Synthesis
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of dichlorinated quinolines. The inherent exothermic nature of the common synthetic routes, particularly those involving Vilsmeier-Haack type reagents, presents significant safety and process control challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you safely and effectively manage these reactions.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable causes, and actionable solutions grounded in chemical principles.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| Sudden, Uncontrolled Temperature Spike (Runaway Reaction) | 1. Rapid Reagent Addition: The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system.[3] 2. Inadequate Cooling: The cooling bath (e.g., ice-water) is insufficient for the scale of the reaction, or there is poor thermal contact with the flask. 3. Poor Mixing: Inefficient stirring is creating localized "hot spots" where the reaction accelerates exponentially.[4] 4. Impure Reagents: Contaminants (especially water in POCl₃ or DMF) can lead to unexpected, highly exothermic side reactions.[5] | Immediate Actions: 1. Stop Reagent Addition Immediately. 2. Increase Cooling: If possible, switch to a more potent cooling bath (e.g., dry ice/acetone). Ensure the flask is adequately immersed.[6] 3. Add Pre-chilled Solvent: If safe and compatible, adding a pre-chilled, inert solvent can help absorb heat. Preventative Measures: 1. Controlled Addition: Use a syringe pump or a dropping funnel for slow, dropwise addition of the limiting reagent (e.g., POCl₃).[6][7] 2. Monitor Internal Temperature: Always use a thermocouple to measure the internal reaction temperature, not just the bath temperature.[6] 3. Ensure Vigorous Stirring: Use an overhead stirrer for larger volumes or a properly sized magnetic stir bar for smaller scales to ensure homogenous heat distribution.[4] |
| Reaction Fails to Initiate or Proceeds Very Slowly | 1. Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture, which will quench it and halt the reaction.[5] 2. Low-Quality Reagents: Old or improperly stored DMF may contain dimethylamine, and POCl₃ can degrade, reducing their reactivity.[5] 3. Over-cooling: While necessary for control, excessive cooling can lower the reaction temperature below the activation energy threshold. | 1. Use Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Nitrogen/Argon). Use anhydrous grade solvents and reagents.[5] 2. Use Fresh Reagents: Use freshly distilled or high-purity POCl₃ and DMF for best results.[5] 3. Controlled Warming: If the reaction is stable at low temperatures after reagent addition, allow it to warm slowly to room temperature while carefully monitoring the internal temperature. |
| Formation of Dark Tars or Polymeric Material | 1. Excessive Heat: Localized hot spots or a general runaway condition can cause the sensitive quinoline intermediates or starting materials to polymerize or decompose.[5] 2. Incorrect Stoichiometry: An incorrect ratio of reagents can lead to side reactions and degradation. | 1. Strict Temperature Control: Maintain the recommended low temperature (e.g., 0-10 °C) throughout the reagent addition phase.[5] 2. Higher Dilution: Performing the reaction at a lower concentration can help manage the exotherm by providing more solvent mass to absorb the heat generated.[6] 3. Verify Stoichiometry: Carefully check all reagent calculations and measurements before starting the reaction. |
| Low Product Yield | 1. Side Reactions: Elevated temperatures can promote the formation of unwanted byproducts.[4] 2. Incomplete Reaction: Due to quenching by moisture or insufficient reaction time/temperature after the initial exothermic phase. 3. Difficult Workup: The product may be lost during the quenching and extraction phases. | 1. Optimize Temperature Profile: Implement the strict temperature control measures described above.[5] 2. Reaction Monitoring: Use TLC or LCMS to monitor the reaction's progress to ensure it has gone to completion before quenching. 3. Careful Quenching: The quenching step itself (e.g., adding the reaction mixture to ice water) is highly exothermic and must be done slowly and with vigorous stirring to prevent product degradation. |
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of dichlorinated quinolines so exothermic? The most common synthetic route involves a Vilsmeier-Haack reaction, where a substituted amide like N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9] The formation of this reagent is a vigorous, highly exothermic process. This reagent then undergoes an electrophilic aromatic substitution with the quinoline precursor, which is also an exothermic step. The combination of these steps releases a significant amount of thermal energy.[1]
Q2: What are the primary hazards associated with the reagents, specifically Phosphorus Oxychloride (POCl₃)? Phosphorus oxychloride (POCl₃) is a highly hazardous substance that requires careful handling in a chemical fume hood.[10]
-
Corrosivity: It is extremely corrosive and can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[11][12]
-
Water Reactivity: It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid. This reaction is also highly exothermic and can cause a dangerous pressure buildup.[10][13]
-
Toxicity: It is toxic if inhaled or swallowed.[11][14] Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[14] Ensure emergency eyewash stations and safety showers are immediately accessible.[11]
Q3: How can I effectively monitor and control the reaction temperature? Effective thermal management is critical. A multi-pronged approach is best:
-
Direct Temperature Measurement: Use a thermocouple or thermometer placed directly into the reaction mixture to get real-time internal temperature data.[6]
-
Efficient Cooling System: Utilize an appropriate cooling bath. For highly exothermic reactions, a simple ice-water bath may be insufficient. Consider a dry ice/acetone bath (-78 °C) or a laboratory recirculating chiller for precise and powerful temperature control.[6]
-
Feedback Control: For larger-scale reactions, advanced systems can link the internal thermocouple to an automated pump, modulating the addition rate of a reagent based on the temperature reading to prevent it from exceeding a set safety limit.[15]
Q4: What is a "reaction quench" and how should it be performed safely? A reaction quench is the process of rapidly stopping the reaction, typically by adding a substance that deactivates the reactive species.[16] For Vilsmeier-Haack reactions, this is usually done by carefully adding the reaction mixture to a large volume of ice water or a chilled basic solution (e.g., sodium bicarbonate). Safety is paramount: This quenching process is itself highly exothermic, as the water reacts with any unreacted POCl₃.
-
Perform slowly: Add the reaction mixture portion-wise or in a slow stream to the quench solution.
-
Use a large excess of quench solution: This provides a thermal sink to absorb the heat.
-
Stir vigorously: Ensure rapid mixing and heat dissipation.
-
Perform in a fume hood: The quench will release HCl gas.
Q5: What are the key considerations when scaling up this reaction? Scaling up an exothermic reaction is not trivial and presents a major safety challenge.[7] The key issue is the surface-area-to-volume ratio. As the volume of the reactor increases, its surface area (through which heat is dissipated) increases more slowly. This makes cooling much less efficient.
-
Perform a Hazard Analysis: Use techniques like Reaction Calorimetry (RC1) to measure the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR) to understand the thermal risk before scaling up.
-
Pilot Study: Never proceed directly from lab scale to production scale. Conduct intermediate pilot-scale runs.
-
Consider Flow Chemistry: For industrial production, moving from batch processing to continuous flow chemistry can offer significant safety advantages. The high surface-area-to-volume ratio of microreactors allows for near-instantaneous heat removal, preventing thermal runaways.[15][17]
Visualized Workflows and Logic
Diagram 1: Safe Reaction Setup Workflow
This diagram outlines the critical steps for setting up the dichlorination reaction with safety checks at each stage.
Caption: Workflow for preparing and executing a safe exothermic reaction.
Diagram 2: Decision Tree for Temperature Excursion
This logic tree provides a clear guide for responding to a rise in reaction temperature.
Caption: Decision-making process for managing a temperature excursion event.
Experimental Protocol: Controlled Synthesis of 2,4-Dichloroquinoline
This protocol is a representative example and should be adapted based on the specific substrate and scale. A thorough risk assessment must be performed before commencing any experimental work.
1. Apparatus Setup:
-
Assemble a three-necked, round-bottom flask (flame-dried) equipped with a magnetic stirrer, a thermocouple connected to a digital reader, a dropping funnel (or syringe pump inlet), and a nitrogen/argon inlet to maintain an inert atmosphere.[5]
-
Place the flask in a secondary container and immerse it in an ice-water bath.[6]
2. Reagent Preparation:
-
In the reaction flask, add the quinoline precursor (e.g., 4-hydroxyquinolin-2(1H)-one) (1.0 equivalent).
-
Add an appropriate anhydrous solvent (if required by the specific procedure).
-
In the dropping funnel, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).
-
Prepare a syringe with freshly distilled phosphorus oxychloride (POCl₃) (2.2 equivalents). Handle POCl₃ with extreme caution in a fume hood.[10]
3. Vilsmeier Reagent Formation & Reaction:
-
Cool the reaction flask containing the quinoline precursor to 0 °C.
-
Begin vigorous stirring.
-
Slowly, add the POCl₃ dropwise via the syringe to the stirred suspension over 30-60 minutes.
-
Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. If the temperature rises, pause the addition until it cools.[5]
-
After the POCl₃ addition is complete, add the DMF from the dropping funnel at a rate that also keeps the temperature below 10 °C.
-
Once all reagents are added, allow the reaction to stir at low temperature for a set period, then let it warm slowly to room temperature or heat as required by the specific protocol, while monitoring for any secondary exotherms.
4. Reaction Monitoring & Workup:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS.
-
Once complete, prepare a large beaker with crushed ice and water, placed in an ice bath with vigorous stirring.
-
Slowly and carefully , pour the reaction mixture onto the stirred ice. This quench step is highly exothermic and will release HCl gas.[10][11]
-
Neutralize the acidic aqueous solution with a base (e.g., NaOH solution or solid NaHCO₃) until pH > 8.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloroquinoline product.
-
Purify the crude product as necessary (e.g., by column chromatography or recrystallization).
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. icheme.org [icheme.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labproinc.com [labproinc.com]
- 7. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. nj.gov [nj.gov]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. fishersci.com [fishersci.com]
- 15. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Column Chromatography Purification of 2,6-dichloro-4-phenylquinoline
Welcome to the technical support center for the purification of 2,6-dichloro-4-phenylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful column chromatography purification of this versatile heterocyclic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its purification by column chromatography?
Answer: Understanding the molecule's structure is critical for designing an effective purification strategy. Three features are paramount:
-
High Lipophilicity: The presence of a phenyl ring and two chlorine atoms contributes to the compound's significant non-polar character and high lipophilicity (predicted XlogP > 5).[1] This suggests that it will have strong interactions with non-polar stationary phases and require a relatively non-polar mobile phase for elution from normal-phase silica gel.
-
Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic. This basicity can lead to undesirable interactions with the acidic silanol (-Si-OH) groups on the surface of standard silica gel.[2] This interaction is a common cause of peak tailing or streaking, which reduces separation efficiency.
-
Reactive Sites: The chlorine atoms, particularly at the C2 position, are susceptible to nucleophilic substitution.[1] While generally stable, prolonged exposure to a highly acidic or basic environment, or reactive impurities on the stationary phase, could potentially lead to degradation.
Q2: What is the recommended stationary phase for this purification?
Answer: Silica gel (60-120 mesh or 230-400 mesh) is the most common and cost-effective stationary phase for this application.[1][3] Its polarity provides a strong basis for separating the moderately polar this compound from both less polar byproducts and more polar starting materials.
However, if significant tailing or product decomposition is observed, consider these alternatives:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine neutralizes the acidic silanol sites, mitigating tailing.[2]
-
Neutral or Basic Alumina: Alumina can be a good alternative if the compound proves to be unstable on silica.[2]
-
Reversed-Phase Silica (C18): Given the compound's non-polar nature, reversed-phase chromatography is a viable option, particularly for high-purity applications or when dealing with very non-polar impurities.[2][4]
Q3: How do I select and optimize the mobile phase (eluent)?
Answer: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 on a Thin-Layer Chromatography (TLC) plate. This Rf provides the optimal balance between resolution and elution time.
A standard and effective eluent system is a mixture of petroleum ether (or hexanes) and ethyl acetate .[1]
Optimization Workflow:
-
Start with TLC: Begin by running TLC plates with varying ratios of petroleum ether to ethyl acetate (e.g., 50:1, 30:1, 20:1, 10:1).
-
Spotting: On a single TLC plate, spot your crude reaction mixture, a co-spot (crude mixed with a pure standard, if available), and the pure standard.
-
Analyze: Visualize the developed plate under UV light (254 nm). Identify the solvent ratio that gives your target compound an Rf of ~0.3 and provides the best separation from all visible impurities.
-
Add a Modifier (if needed): If you observe streaking or tailing on the TLC plate, add a small amount of triethylamine (0.5-1%) to the eluent system and re-run the TLC. This typically results in sharper, more defined spots.[2]
Q4: What are the likely impurities I need to separate from the crude product?
Answer: The most common synthesis route is the chlorination of 6-chloro-4-phenylquinolin-2(1H)-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Therefore, the primary impurities to target for separation are:
-
Unreacted Starting Material: 6-chloro-4-phenylquinolin-2(1H)-one. This precursor is significantly more polar than the product due to the hydroxyl group in its enol tautomer and will have a much lower Rf value.
-
Hydrolyzed Product: If the workup involves water, some of the product may hydrolyze back to the starting material.
-
Byproducts from POCl₃: Residual phosphorus-based impurities are typically polar and can be removed during the aqueous workup, but some may persist and stick to the baseline on silica.
Troubleshooting Guide
Issue 1: My compound is streaking or tailing on the TLC plate and column, leading to poor separation.
Causality: This is a classic sign of the basic nitrogen on the quinoline ring interacting strongly with the acidic silanol groups on the silica gel surface.[2] This strong, non-specific binding slows the compound's movement in a non-uniform way, causing the spot or band to drag and tail.
Solutions:
-
Add a Basic Modifier: The most effective solution is to add 0.5-1% triethylamine (NEt₃) to your eluent mixture (e.g., petroleum ether/ethyl acetate). The triethylamine is more basic than your compound and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your product to elute symmetrically.[2]
-
Use Deactivated Silica: Prepare a slurry of your silica gel in the eluent containing triethylamine before packing the column. This ensures the entire stationary phase is neutralized.[2]
-
Switch to Alumina: If tailing persists, using neutral or basic alumina as the stationary phase can resolve the issue as it lacks the highly acidic silanol groups.[2]
Issue 2: My product is not eluting from the column, even after I increase the solvent polarity.
Causality: While unlikely for this lipophilic compound with the correct eluent, this issue can arise from several possibilities.
Solutions:
-
Verify Eluent Composition: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the ratio of polar and non-polar solvents, is a common error.[5]
-
Check for Decomposition: The compound may have decomposed on the column. To test for this, take a small amount of your crude product, dissolve it in a solvent, add a pinch of silica gel, and stir for an hour. Run a TLC of the solution against the original crude material. If the product spot has vanished or new, lower Rf spots have appeared, it indicates instability on silica.[5] In this case, switch to a less acidic stationary phase like deactivated silica or alumina.
-
Drastic Polarity Change: If the compound is stable but strongly adsorbed, a "flush" with a much more polar solvent (e.g., 5-10% methanol in dichloromethane) can be used to elute all remaining compounds from the column. This can help confirm if your product was retained.
Issue 3: I am getting poor separation between my product and a similarly non-polar impurity.
Causality: This occurs when the impurity has a polarity very close to your product, resulting in overlapping Rf values.
Solutions:
-
Shallow Gradient Elution: Instead of isocratic (constant solvent ratio) elution, use a shallow gradient. Start with a less polar solvent system (e.g., 40:1 petroleum ether:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate). This technique can enhance the separation between compounds with close Rfs.
-
Change Solvent System: The selectivity of the separation can sometimes be dramatically changed by swapping solvents. Try a different solvent system, such as dichloromethane/hexanes or toluene/ethyl acetate , to see if it alters the relative separation of the components.
-
Reduce Column Load: Overloading the column is a primary cause of poor separation. A general rule is to use a silica gel-to-crude product weight ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.
Issue 4: The crude material is not very soluble in the non-polar eluent, making it difficult to load onto the column.
Causality: The compound may have better solubility in more polar solvents that are too strong for the initial elution, causing the sample band to spread and leading to poor separation.[6]
Solution: Dry Loading This is the recommended method for samples with poor solubility in the starting eluent.[3][6]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a portion of silica gel (typically 2-3 times the weight of your crude product) to this solution.
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude product.
-
Carefully add this powder to the top of your packed column bed. This ensures the sample is introduced as a very narrow, concentrated band, maximizing separation efficiency.
Experimental Protocol & Data
Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom with a small piece of glass wool or cotton, and add a thin layer (1-2 cm) of sand.[3] .
-
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in your initial, non-polar eluent (e.g., 30:1 petroleum ether:ethyl acetate). A good starting point is a 50:1 weight ratio of silica to crude product.[3]
-
Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[6]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry. [3]
-
-
Sample Loading:
-
Load the sample using the Dry Loading method described in Issue 4 .
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to begin elution at a steady drip rate.
-
Collect fractions in test tubes or vials.
-
-
Monitoring:
-
Periodically analyze the collected fractions using TLC to determine which contain your purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Summary of Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective polarity for separation from typical impurities.[1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate | Provides good solubility and a wide polarity range for optimization.[1] |
| Recommended Ratio | Start with TLC; often in the 20:1 to 40:1 range | Aims for a target Rf of 0.25-0.35 for optimal separation. |
| Basic Modifier | 0.5-1% Triethylamine (NEt₃) | Prevents peak tailing by neutralizing acidic silanol sites on silica.[2] |
| Loading Method | Dry Loading | Ensures a narrow sample band, especially for samples with low solubility in the eluent.[6] |
| Detection | UV Lamp (254 nm) | The aromatic quinoline system is strongly UV-active, allowing for easy visualization on TLC. |
Visual Workflow
Below is a troubleshooting workflow for a common purification problem: poor separation or unexpected elution behavior.
Caption: Troubleshooting workflow for poor separation.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of chlorinated paraffins by chromatography coupled to high-resolution mass spectrometry - Part B: Influence of liquid chromatography separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Nucleophilic Substitution Reactions
Welcome to the Technical Support Center for Nucleophilic Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in SN1 and SN2 reactions. As your virtual Senior Application Scientist, I will guide you through a logical, mechanism-driven troubleshooting process, grounded in established chemical principles.
Part 1: In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a detailed question-and-answer format, focusing on the causality behind experimental choices.
Question 1: My SN2 reaction is sluggish or failing completely. What are the primary factors I should investigate?
Low conversion in an SN2 reaction is a common issue that can almost always be traced back to one of four key factors: the substrate, the nucleophile, the leaving group, or the solvent. The SN2 reaction is a concerted, bimolecular process, meaning both the nucleophile and the substrate are involved in the rate-determining step.[1][2][3] Therefore, the characteristics of each component are critical for success.
Systematic Troubleshooting Approach:
-
Evaluate the Substrate's Steric Hindrance: The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group.[4] This attack is highly sensitive to steric bulk.
-
Assess the Nucleophile's Strength and Concentration: A strong nucleophile is essential for a fast SN2 reaction.[7][8]
-
Causality: Nucleophilicity is a kinetic property that describes how quickly a nucleophile attacks an electrophile.[9][10] Stronger nucleophiles are more reactive and lead to faster reaction rates.
-
Troubleshooting Steps:
-
Anionic vs. Neutral: Anionic nucleophiles (e.g., OH⁻, RO⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH).[7][11] If using a neutral nucleophile, consider deprotonating it with a non-nucleophilic base to increase its strength.
-
Polarizability: For nucleophiles in the same group of the periodic table, larger atoms are typically more polarizable and thus better nucleophiles in polar protic solvents (e.g., I⁻ > Br⁻ > Cl⁻).[12]
-
Concentration: Ensure your nucleophile is present in sufficient concentration. According to the S_N2 rate law (Rate = k[Substrate][Nucleophile]), the rate is directly proportional to the nucleophile concentration.[2][3]
-
-
-
Analyze the Leaving Group's Ability: A good leaving group is one that is a weak base and can stabilize the negative charge it takes on after departing.[7][13][14]
-
Causality: The carbon-leaving group bond is broken during the transition state. A more stable leaving group (i.e., a weaker conjugate base) will result in a lower energy transition state and a faster reaction.[7]
-
Troubleshooting Steps:
-
Compare the pKa of the conjugate acid of your leaving group. The lower the pKa of the conjugate acid, the better the leaving group. For example, I⁻ (conjugate acid HI, pKa ≈ -10) is a much better leaving group than OH⁻ (conjugate acid H₂O, pKa ≈ 15.7).[7]
-
If you have a poor leaving group (like -OH or -OR), you must convert it into a better one. A common strategy is to convert an alcohol to a tosylate (-OTs) or mesylate (-OMs), which are excellent leaving groups.[14][15]
-
-
-
Optimize the Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the nucleophile's reactivity.
-
Causality: For SN2 reactions, polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally optimal.[6][16][17] These solvents can dissolve ionic nucleophiles but do not form a tight "solvent cage" around the nucleophile through hydrogen bonding. In contrast, polar protic solvents (e.g., water, ethanol) can solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[5][18][19]
-
Troubleshooting Steps:
-
Question 2: My S_N1 reaction is not proceeding, or I am getting a mixture of products. How can I troubleshoot this?
Low yields in S_N1 reactions often stem from issues with carbocation stability, leaving group ability, or competing side reactions like elimination. The S_N1 reaction proceeds through a stepwise mechanism where the rate-determining step is the formation of a carbocation intermediate.[2][4]
Systematic Troubleshooting Approach:
-
Evaluate Substrate's Ability to Form a Stable Carbocation: The rate of an S_N1 reaction is highly dependent on the stability of the carbocation intermediate.
-
Causality: The rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation.[4] More stable carbocations form faster. The stability order is tertiary > secondary >> primary.[4][21]
-
Troubleshooting Steps:
-
S_N1 reactions are generally only feasible for tertiary and secondary substrates. Primary substrates will not react via an S_N1 mechanism due to the high instability of primary carbocations.[4]
-
Be aware of potential carbocation rearrangements. A less stable carbocation (e.g., secondary) can rearrange via a hydride or alkyl shift to form a more stable one (tertiary), leading to a mixture of products. If you observe unexpected regioisomers, a rearrangement is a likely cause.[2]
-
-
-
Re-assess the Leaving Group: As with S_N2, a good leaving group is crucial.
-
Causality: The leaving group departs in the slow, rate-determining step. Therefore, a better leaving group will accelerate the reaction.[22]
-
Troubleshooting Steps:
-
-
Optimize the Solvent: The solvent's role in an S_N1 reaction is to stabilize the carbocation intermediate and the departing leaving group.
-
Causality: Polar protic solvents (e.g., water, alcohols, formic acid) are ideal for S_N1 reactions.[18][19][22] Their ability to hydrogen bond and their high polarity effectively stabilize the charged transition state and the ionic intermediates, lowering the activation energy.[19][22]
-
Troubleshooting Steps:
-
Ensure you are using a sufficiently polar, protic solvent. A non-polar solvent will not support the ionization required for the S_N1 pathway.[23]
-
-
-
Consider the Nucleophile and Competing Elimination (E1) Reactions: S_N1 reactions are often performed with weak, neutral nucleophiles (e.g., water, alcohols).
-
Causality: Since the nucleophile is not involved in the rate-determining step, its strength is less critical than in an S_N2 reaction.[24] However, the nucleophile (which is often also the solvent) can act as a base in a competing E1 elimination reaction. E1 and S_N1 reactions share the same carbocation intermediate.[25]
-
Troubleshooting Steps:
-
If you observe significant amounts of alkene byproducts, an E1 reaction is competing.
-
Lowering the reaction temperature generally favors substitution over elimination.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between nucleophilicity and basicity? A: Both nucleophiles and bases are Lewis bases that donate an electron pair.[26] The key difference lies in what they attack. Basicity is a thermodynamic property that measures the equilibrium position of a base accepting a proton (H⁺).[9][10][11] Nucleophilicity is a kinetic property that measures the rate at which a species attacks an electrophilic carbon atom.[9][10][11] While strong bases are often strong nucleophiles, this is not always the case, especially when steric hindrance is a factor.[26]
Q2: How do I choose between an S_N1 and S_N2 pathway for my synthesis? A: The choice is primarily dictated by the structure of the substrate.
-
For S_N2: Use a methyl or primary substrate, a strong, unhindered nucleophile, and a polar aprotic solvent.[25][27]
-
For S_N1: Use a tertiary substrate (or a secondary one that can form a stable carbocation), a weak nucleophile (often the solvent), and a polar protic solvent.[25][27] Secondary substrates are borderline and can often proceed via either pathway, or a mixture, depending on the specific conditions.[19]
Q3: My TLC plate shows my starting material is consumed, but I can't isolate any product. What could be happening? A: This could be due to several reasons:
-
Product Instability: Your product might be unstable under the reaction or work-up conditions (e.g., sensitive to acid/base or temperature).
-
Volatility: The product may be highly volatile and lost during solvent removal.
-
Solubility Issues: Your product might be highly water-soluble and lost in the aqueous phase during work-up, or it may have precipitated out and was inadvertently discarded.
-
Formation of Gaseous Products: An elimination reaction may have occurred, leading to a gaseous alkene that escaped the reaction vessel.
Q4: Can I use heat to speed up my substitution reaction? A: Yes, increasing the temperature generally increases the rate of both S_N1 and S_N2 reactions. However, be cautious. Higher temperatures tend to favor elimination (E1/E2) pathways over substitution.[28] If elimination is a possible side reaction, it's often better to optimize other factors (concentration, solvent, nucleophile strength) before resorting to high heat.
Part 3: Data Presentation & Protocols
Table 1: Relative Reactivity of Leaving Groups
This table provides a comparison of common leaving groups. A good leaving group is the conjugate base of a strong acid.
| Leaving Group | Conjugate Acid | Approx. pKa of Conjugate Acid | Relative Reactivity |
| Triflate (CF₃SO₃⁻) | Triflic Acid | -14 | Excellent |
| Iodide (I⁻) | Hydroiodic Acid (HI) | -10 | Excellent |
| Tosylate (TsO⁻) | p-Toluenesulfonic Acid | -2.8 | Excellent |
| Bromide (Br⁻) | Hydrobromic Acid (HBr) | -9 | Very Good |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | -7 | Good |
| Water (H₂O) | Hydronium Ion (H₃O⁺) | -1.7 | Good (as neutral LG) |
| Fluoride (F⁻) | Hydrofluoric Acid (HF) | 3.2 | Poor |
| Hydroxide (OH⁻) | Water (H₂O) | 15.7 | Very Poor |
Table 2: Common Solvents for Nucleophilic Substitution
| Solvent | Type | Dielectric Constant (ε) | Typical Use | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | S_N2 | High polarity, solvates cations well, leaves nucleophile reactive.[16] |
| Acetonitrile (MeCN) | Polar Aprotic | 37 | S_N2 | Good polarity, less reactive than DMSO/DMF. |
| Acetone | Polar Aprotic | 21 | S_N2 | Moderate polarity, good for dissolving many organic substrates.[17] |
| Water (H₂O) | Polar Protic | 80 | S_N1 | Excellent at stabilizing carbocations and leaving groups.[22] |
| Ethanol (EtOH) | Polar Protic | 24 | S_N1 | Good at stabilizing intermediates, often acts as the nucleophile.[22] |
| Formic Acid (HCOOH) | Polar Protic | 58 | S_N1 | Very polar, excellent for promoting ionization.[22] |
Experimental Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of starting material and the formation of product over time.
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (a solvent system that provides good separation, typically a mixture of a non-polar and a polar solvent, e.g., Hexane/Ethyl Acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization (if compounds are UV active)
-
Staining solution (e.g., potassium permanganate, iodine)
Procedure:
-
Prepare the Eluent: Mix the chosen solvents in the desired ratio and pour into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.
-
Prepare Samples: Dilute small aliquots of your starting material (SM) and the reaction mixture (RM) in a suitable volatile solvent.
-
Spot the Plate: Using a capillary tube, carefully spot the starting material, a co-spot (both SM and RM on the same spot), and the reaction mixture onto the TLC plate baseline, about 1 cm from the bottom. Keep the spots small.
-
Develop the Plate: Place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Close the lid and allow the eluent to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. Circle the visible spots with a pencil. If compounds are not UV active, use an appropriate stain.
-
Analyze: The starting material should be less polar (higher Rf value) or more polar (lower Rf value) than the product. As the reaction proceeds, the starting material spot on the TLC should diminish in intensity while the product spot appears and grows stronger. A completed reaction will show the absence of the starting material spot in the reaction mixture lane.
Part 4: Visualization of Key Concepts
Diagram 1: S_N2 Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing low yield in S_N2 reactions.
Diagram 2: Factors Influencing Substitution vs. Elimination
Caption: Key factors that determine the competition between substitution and elimination pathways.
References
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. ochemtutor.com [ochemtutor.com]
- 12. spcmc.ac.in [spcmc.ac.in]
- 13. quora.com [quora.com]
- 14. Substitution Reactions (on Saturated Carbons) — Making Molecules [makingmolecules.com]
- 15. benchchem.com [benchchem.com]
- 16. users.wfu.edu [users.wfu.edu]
- 17. community.wvu.edu [community.wvu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. purechemistry.org [purechemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 26. masterorganicchemistry.com [masterorganicchemistry.com]
- 27. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 28. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Solvent Effects in 2,6-Dichloro-4-Phenylquinoline Reactions
Welcome to the technical support center for chemists working with 2,6-dichloro-4-phenylquinoline. This versatile building block is crucial in the synthesis of novel therapeutics and functional materials. However, its reactivity, particularly the regioselectivity of its two distinct chlorine atoms, is highly dependent on reaction conditions, with solvent choice playing a pivotal role.
This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of solvent selection and optimize your reaction outcomes.
Frequently Asked questions (FAQs)
Q1: Why is solvent selection so critical for reactions with this compound?
A1: The this compound scaffold possesses two chlorine atoms in electronically distinct environments.[1]
-
C2-Chloride: This position is on the electron-deficient pyridine ring, activated by the adjacent nitrogen atom. It is significantly more susceptible to nucleophilic aromatic substitution (SNAr) and often more reactive in palladium-catalyzed cross-coupling reactions.[1]
-
C6-Chloride: This position is on the carbocyclic (benzene) ring and behaves more like a standard chlorobenzene. It is generally less reactive towards nucleophiles and requires more forcing conditions to participate in cross-coupling.[1]
The solvent directly influences which of these sites reacts by altering reactant solubility, stabilizing transition states, and modulating the activity of catalysts and nucleophiles.[2][3] An incorrect solvent choice can lead to low yield, no reaction, or the formation of an undesired regioisomer.
Q2: What is the fundamental difference between polar protic and polar aprotic solvents in the context of these reactions?
A2: The key difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can act as hydrogen bond donors. In SNAr reactions, they can solvate and stabilize anionic nucleophiles through hydrogen bonding, which significantly reduces the nucleophile's reactivity.[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds and cannot act as hydrogen bond donors. They can solvate cations but leave anions (nucleophiles) relatively "bare" and highly reactive.[5][6] This makes them ideal for many SNAr reactions.[4] In Suzuki couplings, certain polar aprotic solvents like acetonitrile (MeCN) and DMF can coordinate to the palladium catalyst, altering its catalytic activity and selectivity.[7][8]
Q3: For a Suzuki-Miyaura cross-coupling, which chlorine is expected to react first?
A3: Generally, the C2-chloride is more reactive and will undergo oxidative addition to the palladium(0) catalyst faster than the C6-chloride. This is due to the electron-deficient nature of the pyridine ring. Therefore, under standard conditions with one equivalent of boronic acid, you can expect selective functionalization at the C2 position. Achieving selective reaction at C6 or disubstitution requires carefully optimized conditions.
Q4: How does solvent polarity impact the palladium catalytic cycle in a Suzuki reaction?
A4: Solvent polarity can influence every step of the catalytic cycle. Highly polar solvents can stabilize charged intermediates and transition states that occur during oxidative addition, potentially accelerating this rate-determining step.[9] However, the effect is not straightforward and does not always correlate with the solvent's dielectric constant.[7][8][10] Some polar solvents can coordinate to the palladium center, altering the nature of the active catalyst and leading to dramatic changes in selectivity, as seen in cases where reaction at a less reactive site is favored over a more reactive one.[7][8][9]
Troubleshooting Guide
Issue 1: Low or No Yield in a Suzuki-Miyaura Cross-Coupling Reaction
Q: My Suzuki reaction on this compound is giving very low yields. I'm using a standard Pd(PPh₃)₄ catalyst with K₂CO₃ base. What role could the solvent be playing?
A: Low yield in Suzuki reactions is a common problem that can often be traced back to the solvent system. Here are the primary causes and troubleshooting steps:
-
Poor Solubility of Reactants: this compound is a relatively nonpolar, rigid molecule with poor aqueous solubility.[1][11] If your base (like K₂CO₃) or boronic acid has low solubility in your chosen organic solvent, the reaction will be slow or may not proceed at all.
-
Solution: Employ a biphasic solvent system. The most common and effective systems for Suzuki couplings are mixtures of a nonpolar organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O, or THF/H₂O).[12][13] The organic phase dissolves the quinoline substrate and catalyst, while the aqueous phase dissolves the inorganic base, bringing all components together at the interface.
-
-
Catalyst Deactivation or Precipitation: The palladium catalyst can precipitate or decompose, especially at high temperatures, if not properly solvated.
-
Solution: Ensure your chosen solvent is appropriate for the reaction temperature. Toluene and dioxane are excellent for higher temperature reactions. If you suspect catalyst issues, consider using a more robust ligand system, such as those developed by Buchwald, which are often less sensitive to solvent choice.
-
-
Inefficient Transmetalation: The transfer of the organic group from boron to palladium (transmetalation) is a critical step that requires activation of the boronic acid by a base.[13]
-
Solution: The choice of solvent can affect the base's efficacy. If using an aqueous biphasic system doesn't improve yield, try a single-phase polar aprotic solvent like DMF with a soluble organic base like triethylamine (NEt₃) or a stronger inorganic base like K₃PO₄.
-
Experimental Protocol: Solvent Screening for Suzuki Coupling
This protocol allows for the rapid screening of solvent systems to identify optimal conditions for yield.
-
Setup: In parallel reaction vials, place this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₃PO₄ (2.0 eq).
-
Solvent Addition: To each vial, add one of the following solvent systems (e.g., 0.2 M concentration):
-
Toluene:H₂O (4:1)
-
1,4-Dioxane:H₂O (4:1)
-
THF:H₂O (4:1)
-
DMF (anhydrous)
-
Acetonitrile (MeCN):H₂O (4:1)
-
-
Reaction: Purge each vial with an inert gas (Argon or Nitrogen), seal, and heat to 90 °C.
-
Analysis: After a set time (e.g., 4 hours), take an aliquot from each reaction, quench, and analyze by LC-MS or TLC to compare product formation.
Issue 2: Poor Regioselectivity in Functionalization Reactions
Q: I am trying to perform a nucleophilic aromatic substitution (SNAr) with an amine, but I am getting a mixture of products at the C2 and C6 positions. How can I use the solvent to favor substitution at the C2 position only?
A: Achieving high regioselectivity is paramount, and solvent choice is your primary tool. The C2 position is intrinsically more reactive to nucleophilic attack.[1] If you are seeing reaction at C6, your conditions are likely too harsh or your solvent is not adequately differentiating the reactivity of the two sites.
-
Cause: Overly Reactive Nucleophile/Harsh Conditions: Highly reactive nucleophiles under high temperatures can overcome the activation barrier for substitution at the less-reactive C6 position.
-
Cause: Inappropriate Solvent Choice: Protic solvents are a major culprit. They surround the nucleophile with a "cage" of hydrogen bonds, reducing its reactivity.[4] To overcome this, higher temperatures are needed, which can then lead to the loss of selectivity.
Solution: Switch to a Polar Aprotic Solvent. Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself highly reactive and "naked".[5][6] This enhanced reactivity often allows the reaction to proceed at a much lower temperature, which dramatically favors the kinetically preferred attack at the more activated C2 position.
Table 1: Effect of Solvent on Regioselectivity of Amination
Illustrative data for the reaction of this compound with morpholine.
| Solvent | Temperature (°C) | Time (h) | C2-Substitution Yield (%) | C6-Substitution Yield (%) |
| Ethanol (Protic) | 120 | 12 | 65 | 15 |
| Toluene (Nonpolar) | 110 | 24 | 40 | <5 |
| DMF (Polar Aprotic) | 80 | 4 | >95 | <2 |
| DMSO (Polar Aprotic) | 80 | 4 | >95 | <2 |
As the table demonstrates, polar aprotic solvents allow the reaction to proceed efficiently at a lower temperature, maximizing selectivity for the desired C2 isomer.
Issue 3: Unexpected Byproduct Formation
Q: In my Suzuki reaction using a Dioxane/Water system, I am observing a significant amount of dehalogenated byproduct (6-chloro-4-phenylquinoline). What is causing this?
A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is typically due to a competing reaction pathway called protodeboronation of your boronic acid.[14]
-
Mechanism: In polar protic solvents like water, the boronic acid can be cleaved to produce the corresponding arene (Ar-H) before it has a chance to transmetalate to the palladium catalyst. This competing reaction consumes your boronic acid and reduces the yield of the desired coupled product.
-
Solvent's Role: While water is necessary to dissolve the base, a high concentration or extended reaction times at high temperatures can exacerbate this side reaction.[14]
Troubleshooting Steps:
-
Use a More Anhydrous System: If possible, switch to a polar aprotic solvent like DMF or THF and use a soluble base like K₃PO₄ or Cs₂CO₃. This minimizes the amount of water present.
-
Use a Different Boron Reagent: Potassium aryltrifluoroborates or MIDA boronates are often more stable to protodeboronation than the corresponding boronic acids and can be a superior choice when this side reaction is problematic.[14]
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to minimize the rate of the competing decomposition pathway.
Visualizations and Workflows
Diagram 1: Troubleshooting Workflow for Solvent Optimization
Caption: A logical workflow for diagnosing and solving common reaction issues related to solvent choice.
Diagram 2: Influence of Solvent on Nucleophile Reactivity in SNAr
Caption: Protic solvents reduce nucleophilicity via H-bonding, while aprotic solvents enhance it.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis for Confirming the Molecular Weight of 2,6-dichloro-4-phenylquinoline
For researchers, scientists, and professionals in drug development, the precise confirmation of a compound's molecular weight is a critical checkpoint in the synthesis and characterization pipeline. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the molecular weight confirmation of 2,6-dichloro-4-phenylquinoline, a key building block in synthetic organic chemistry.[1] We will move beyond a simple recitation of steps to explain the "why" behind experimental choices, ensuring a robust and self-validating analytical approach.
The Central Role of Molecular Weight Confirmation
In the realm of drug discovery and development, unequivocally confirming the molecular weight of a synthesized compound is a foundational step. It serves as the primary indicator of a successful synthesis, ensuring the correct molecule is proceeding to further screening and development stages.[1] LC-MS has become an indispensable tool for this purpose, offering high sensitivity, selectivity, and the ability to analyze compounds in complex mixtures.[2][3][4] This guide will use this compound as a practical example to illustrate the principles and comparative aspects of LC-MS analysis.
Understanding the Analyte: this compound
Before delving into the analytical methodology, a thorough understanding of the target molecule is paramount.
Molecular Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₅H₉Cl₂N | [5] |
| Average Molecular Weight | 274.14 g/mol | [5] |
| Monoisotopic Molecular Weight | 273.0112 g/mol | [6] |
The presence of chlorine atoms is significant, as it will result in a characteristic isotopic pattern in the mass spectrum, providing an additional layer of confirmation for the compound's identity.
Comparative Analysis of Ionization Techniques
The choice of ionization source is a critical decision in LC-MS that directly impacts the quality of the data obtained. For small molecules like this compound, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[7][8][9]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale for this compound |
| Principle | Ions are formed from charged droplets in a high electric field.[10] | A corona discharge ionizes the mobile phase, which then transfers charge to the analyte.[8] | ESI is generally preferred for polar to moderately polar compounds that can be pre-ionized in solution. Quinolines, containing a basic nitrogen atom, are readily protonated, making ESI an excellent choice.[11] |
| Analyte Polarity | Best for polar and ionic compounds.[7][12] | Suitable for less polar to non-polar compounds.[8] | This compound possesses moderate polarity, making it amenable to both techniques. However, the ease of protonation favors ESI. |
| Thermal Stability | "Soft" ionization, suitable for thermally labile compounds.[10] | Involves vaporization at high temperatures, which can cause degradation of thermally sensitive molecules.[8] | The quinoline core is generally stable, so APCI could be a viable alternative if ESI proves problematic (e.g., due to matrix effects). |
| Flow Rate Compatibility | Typically lower flow rates (<1 mL/min).[8] | Compatible with higher flow rates (>0.5 mL/min).[8] | Modern ESI sources can handle a wider range of flow rates, but this is a consideration for method development. |
Recommendation: For routine molecular weight confirmation of this compound, Electrospray Ionization (ESI) in positive ion mode is the recommended starting point due to the basic nitrogen in the quinoline ring, which is readily protonated to form a stable [M+H]⁺ ion.
Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust LC-MS method for the analysis of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's integrity.
Caption: Workflow for LC-MS based molecular weight confirmation.
Detailed Experimental Protocol
1. Sample Preparation:
-
Action: Accurately weigh and dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase composition to a working concentration of 1-10 µg/mL.
-
Rationale: Proper dissolution ensures a homogenous sample for injection. Dilution to a low concentration prevents detector saturation and potential ion suppression effects. Using the initial mobile phase as the diluent ensures good peak shape.
2. Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A C18 stationary phase provides good retention for moderately polar compounds. The shorter column length and smaller particle size allow for rapid analysis.[3] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions in positive ESI mode.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength for a wide range of compounds. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution ensures that the analyte is eluted as a sharp peak and that any impurities with different polarities are separated. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is compatible with the column dimensions and ESI. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Injection Volume | 1-5 µL | A small injection volume minimizes the risk of column overloading. |
3. Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | As discussed, this is optimal for protonating the basic quinoline nitrogen. |
| Mass Range | m/z 100-500 | This range comfortably covers the expected molecular ion and potential adducts. |
| Capillary Voltage | 3.5 kV | An optimized voltage is necessary for stable spray formation. |
| Gas Temperature | 300 °C | This aids in the desolvation of the droplets from the ESI source.[13] |
| Nebulizer Pressure | 35 psi | This parameter affects the droplet size and, consequently, the ionization efficiency. |
Interpreting the Results: What to Expect
A successful analysis will yield a chromatogram with a distinct peak at a specific retention time for this compound. The mass spectrum corresponding to this peak is then analyzed for molecular weight confirmation.
Expected Mass Spectrum Features:
-
Protonated Molecule [M+H]⁺: The most abundant ion should correspond to the protonated molecule. For this compound, this will be observed at an m/z of approximately 274.1.[1]
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The natural abundance of ³⁵Cl is ~75.8% and ³⁷Cl is ~24.2%. This will result in a cluster of peaks:
-
M: Containing two ³⁵Cl atoms.
-
M+2: Containing one ³⁵Cl and one ³⁷Cl atom.
-
M+4: Containing two ³⁷Cl atoms. The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms.
-
-
Common Adducts: It is common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if glassware is not scrupulously clean or if the mobile phase contains trace amounts of these salts.[14][15] These would appear at m/z values of approximately 296.1 ([M+Na]⁺) and 312.1 ([M+K]⁺). The presence of these adducts can also serve as a confirmation of the molecular weight.
Data Summary Table:
| Ion Species | Theoretical m/z |
| [M+H]⁺ | ~274.1 |
| [M+Na]⁺ | ~296.1 |
| [M+K]⁺ | ~312.1 |
Method Validation and Trustworthiness
To ensure the trustworthiness of this analytical method, a series of validation experiments should be performed.[16][17][18][19][20] While a full validation is beyond the scope of this guide, key aspects include:
-
Specificity: Injecting a blank (solvent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyzing a series of dilutions to demonstrate that the instrument response is proportional to the concentration.[19]
-
Precision: Performing multiple injections of the same sample to demonstrate the reproducibility of the retention time and mass measurement.[19]
By incorporating these checks, the protocol becomes a self-validating system, providing high confidence in the confirmed molecular weight.
Conclusion
This guide has provided a comprehensive and scientifically grounded approach to the LC-MS analysis of this compound for molecular weight confirmation. By understanding the principles behind the choice of ionization technique and the rationale for each experimental parameter, researchers can develop robust and reliable methods. The comparison between ESI and APCI highlights the importance of selecting the appropriate tool for the analyte , while the detailed protocol and expected results serve as a practical guide for laboratory implementation. The emphasis on method validation ensures the integrity and trustworthiness of the data, a cornerstone of high-quality research in drug development.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Fast LC/MS in the analysis of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Comparison of LCMS and other techniques : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. acdlabs.com [acdlabs.com]
- 13. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. support.waters.com [support.waters.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. clinicalpub.com [clinicalpub.com]
- 18. youtube.com [youtube.com]
- 19. resolian.com [resolian.com]
- 20. sisu.ut.ee [sisu.ut.ee]
A Senior Application Scientist's Guide to the Chlorination of Quinolinones: A Comparative Analysis of POCl₃ and Other Common Chlorinating Agents
For researchers and professionals in the dynamic field of drug development and organic synthesis, the conversion of quinolinones to their corresponding chloroquinolines represents a pivotal step in the creation of a vast array of biologically active molecules. The strategic introduction of a chlorine atom onto the quinoline scaffold opens up a gateway for further functionalization, making the choice of chlorinating agent a critical decision that profoundly impacts reaction efficiency, scalability, and safety.
This comprehensive guide provides an in-depth comparison of phosphorus oxychloride (POCl₃) with other widely used chlorinating agents—thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). Drawing upon established experimental data and mechanistic insights, this document is designed to empower researchers to make informed decisions for their specific synthetic challenges.
The Central Role of Chloroquinolines
Quinolinone moieties are prevalent in numerous natural products and pharmaceutical agents. The conversion of the lactam functionality within the quinolinone ring to a chloroquinoline is a key transformation. The resulting chloro-derivative is an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a diverse range of functional groups, thereby enabling the exploration of a broad chemical space for drug discovery.
Phosphorus Oxychloride (POCl₃): The Workhorse Reagent
Phosphorus oxychloride is arguably the most frequently employed reagent for the chlorination of quinolinones and related heterocyclic systems. Its efficacy stems from its dual role as both a chlorinating and dehydrating agent.
Mechanistic Rationale
The chlorination of a quinolinone with POCl₃ is not a direct displacement of the hydroxyl group of the tautomeric form. Instead, it proceeds through a more intricate pathway involving the formation of a phosphate ester intermediate.
-
Phosphorylation: The lone pair of electrons on the oxygen atom of the quinolinone attacks the electrophilic phosphorus atom of POCl₃.
-
Chloride Ion Attack: A chloride ion, generated from the initial reaction or present in the reaction mixture, then acts as a nucleophile, attacking the carbon atom at the 2-position of the quinoline ring.
-
Elimination: This nucleophilic attack leads to the departure of the dichlorophosphate group, which is an excellent leaving group, resulting in the formation of the 2-chloroquinoline.
This mechanism is particularly efficient due to the formation of the stable phosphate byproduct.
Diagram of the Proposed Mechanism for POCl₃ Chlorination
Caption: Proposed mechanism for the chlorination of quinolinone using POCl₃.
Experimental Protocol: Vilsmeier-Haack Approach
A common and highly effective method for the synthesis of 2-chloro-3-formylquinolines from acetanilides utilizes the Vilsmeier-Haack reagent, generated in situ from POCl₃ and dimethylformamide (DMF). This approach not only chlorinates but also formylates the quinoline ring.[1]
Step-by-Step Methodology:
-
To a stirred solution of the appropriate acetanilide in DMF at 0-5°C, add POCl₃ dropwise.
-
After the addition is complete, the reaction mixture is typically heated to around 80-90°C for several hours.[2]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured onto crushed ice.
-
The precipitated product is collected by filtration, washed with water, and can be further purified by recrystallization.[3]
Comparative Analysis with Alternative Chlorinating Agents
While POCl₃ is a robust choice, other reagents offer distinct advantages and disadvantages in terms of reactivity, safety, and byproducts.
| Chlorinating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| POCl₃ | Neat or in a high-boiling solvent (e.g., toluene), often with a base (e.g., triethylamine) or as a Vilsmeier-Haack reagent (with DMF). Temperatures range from room temperature to reflux. | High reactivity, effective for a wide range of substrates, volatile byproducts. | Highly corrosive and toxic, reacts violently with water, can lead to side reactions if not controlled. |
| SOCl₂ | Neat or in an inert solvent (e.g., DCM, toluene), often at reflux. Catalytic DMF can be used. | Gaseous byproducts (SO₂ and HCl) are easily removed, generally milder than POCl₃. | Can be less reactive for deactivated substrates, toxic and corrosive. |
| PCl₅ | Often used in combination with POCl₃ to increase reactivity. Can be used in a high-boiling solvent. | Very powerful chlorinating agent, can chlorinate less reactive substrates. | Solid, making it more difficult to handle than liquid reagents, produces solid byproducts that can complicate workup. |
| (COCl)₂ | Typically used in an inert solvent like DCM at room temperature with a catalytic amount of DMF. | Milder and more selective than POCl₃ and SOCl₂, volatile byproducts (CO, CO₂, HCl). | More expensive, can be less reactive for some substrates. |
In-Depth Look at the Alternatives
Thionyl Chloride (SOCl₂)
Thionyl chloride is a versatile chlorinating agent that converts the hydroxyl group of the quinolinone tautomer into a chlorosulfite intermediate. This is followed by a nucleophilic attack by a chloride ion. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4][5] The use of a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ.[6]
Diagram of the SOCl₂ Chlorination Workflow
Caption: General experimental workflow for SOCl₂ chlorination.
Phosphorus Pentachloride (PCl₅)
Phosphorus pentachloride is a highly reactive solid chlorinating agent. It is often used in conjunction with POCl₃ to enhance the chlorinating power of the reagent mixture, particularly for less reactive substrates.[7] The mechanism is believed to involve the formation of a tetrachlorophosphonium cation ([PCl₄]⁺), which is a potent electrophile.
Experimental Protocol for PCl₅/POCl₃ Chlorination:
-
A mixture of the quinolinone, POCl₃, and PCl₅ is heated, often without a solvent.
-
The reaction is typically carried out at elevated temperatures for several hours.
-
After completion, the excess reagents are removed under reduced pressure.
-
The residue is then carefully quenched with ice water and neutralized.
-
The product is extracted with an organic solvent and purified.
Oxalyl Chloride ((COCl)₂)
Oxalyl chloride, often used with a catalytic amount of DMF, provides a milder alternative for chlorination.[8][9] The reaction proceeds through the formation of the Vilsmeier reagent, similar to the SOCl₂/DMF system. The primary advantage of oxalyl chloride is the formation of volatile byproducts (carbon monoxide, carbon dioxide, and HCl), which simplifies the workup procedure.[8] However, it is generally more expensive than POCl₃ and SOCl₂.
Safety and Handling: A Critical Consideration
All the chlorinating agents discussed are hazardous and must be handled with extreme caution in a well-ventilated fume hood.
| Reagent | Key Hazards | Recommended Precautions |
| POCl₃ | Corrosive, toxic by inhalation and ingestion, reacts violently with water. | Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle under an inert atmosphere. Quench excess reagent slowly and carefully with ice. |
| SOCl₂ | Toxic by inhalation, causes severe skin burns and eye damage, reacts with water to release toxic gases. | Use in a well-ventilated fume hood. Wear appropriate PPE. Avoid contact with moisture. |
| PCl₅ | Corrosive, causes severe burns, reacts violently with water. | Handle as a moisture-sensitive solid. Wear appropriate PPE. Quench carefully. |
| (COCl)₂ | Toxic by inhalation, corrosive, reacts with water to release toxic gases. | Handle with care in a fume hood. Wear appropriate PPE. Keep away from moisture. |
Conclusion: Selecting the Optimal Reagent
The choice of chlorinating agent for the conversion of quinolinones to chloroquinolines is a multifaceted decision that requires careful consideration of substrate reactivity, desired scale, cost, and safety.
-
Phosphorus oxychloride (POCl₃) remains the go-to reagent for its high reactivity and effectiveness, especially when employed in the Vilsmeier-Haack reaction for concurrent formylation.
-
Thionyl chloride (SOCl₂) offers a milder alternative with the significant advantage of gaseous byproducts, simplifying purification.
-
Phosphorus pentachloride (PCl₅) , particularly in combination with POCl₃, is a powerful option for challenging substrates that are resistant to other chlorinating agents.
-
Oxalyl chloride ((COCl)₂) provides a gentle and selective method, ideal for sensitive substrates where harsh conditions must be avoided, albeit at a higher cost.
Ultimately, the optimal choice will depend on a thorough evaluation of the specific requirements of the synthetic target and the available laboratory resources. By understanding the nuances of each reagent, researchers can navigate this critical transformation with precision and confidence.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. reactionweb.io [reactionweb.io]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 7. indianchemicalsociety.com [indianchemicalsociety.com]
- 8. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]
2,6-dichloro-4-phenylquinoline vs. 2-amino-5-chlorobenzophenone for alprazolam synthesis
An In-Depth Guide to Alprazolam Synthesis: A Comparative Analysis of 2-Amino-5-Chlorobenzophenone and 2,6-Dichloro-4-Phenylquinoline Pathways
Introduction
Alprazolam, a potent triazolobenzodiazepine, is a widely prescribed pharmaceutical agent for the management of anxiety and panic disorders.[1] Its unique fused triazole ring distinguishes it from classical benzodiazepines, contributing to its distinct pharmacological profile, which includes antidepressant properties.[1] The efficiency and viability of its chemical synthesis are of paramount importance to the pharmaceutical industry. Historically, the synthesis of benzodiazepines has been dominated by the foundational work of Leo Sternbach, whose methods typically utilized 2-aminobenzophenone derivatives as key starting materials.[2][3][4]
This guide provides a detailed comparative analysis of two distinct synthetic routes to alprazolam. We will first explore the classical, industry-standard pathway commencing from 2-amino-5-chlorobenzophenone . Subsequently, we will dissect an alternative and reportedly more streamlined synthesis that begins with This compound .[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical logic, step-by-step protocols, and a critical evaluation of each method's performance and practical applicability.
Route 1: The Classical Pathway via 2-Amino-5-Chlorobenzophenone
This synthetic approach is a direct extension of the seminal Sternbach benzodiazepine synthesis. It involves the systematic construction of the diazepine ring onto a benzophenone scaffold, followed by the annulation of the triazole ring. This multi-step process has been refined over decades and is well-documented in chemical literature and patents.[5][6][7]
Causality and Experimental Logic
The core strategy is to first build the 7-membered diazepine ring and then fuse the triazole ring onto it. The initial acylation of the amino group is a critical step to introduce the necessary carbon atoms for the diazepine ring formation. Subsequent cyclization with an ammonia source forms the core benzodiazepine structure. The final steps involve converting the 2-thione or a related group into a precursor that can react with a hydrazine equivalent to form the fused triazole ring, a hallmark of alprazolam.
Experimental Protocol
The following protocol is a synthesized representation of the classical method.
Step 1: Acylation of 2-amino-5-chlorobenzophenone The synthesis begins by reacting 2-amino-5-chlorobenzophenone with chloroacetyl chloride. This electrophilic acyl substitution targets the nucleophilic amino group, forming an amide linkage which is the first step in building the diazepine ring.
-
Dissolve 2-amino-5-chlorobenzophenone (1.0 mol) in a non-polar solvent like toluene or cyclohexane (1500 mL).[7][8]
-
Heat the mixture to approximately 60-70°C with stirring.
-
Slowly add chloroacetyl chloride (1.3 mol) dropwise to the solution.[7] The reaction is exothermic and releases HCl gas.
-
Maintain the reaction at 70°C for 4-6 hours until the evolution of HCl ceases.[7]
-
Cool the mixture, and collect the precipitated product, N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, by filtration.
Step 2: Cyclization to form the Benzodiazepine Core The chloroacetamide intermediate is cyclized using a source of ammonia, typically methenamine (urotropine) or ammonia itself, to form the seven-membered diazepine ring.
-
Suspend the chloroacetamide intermediate (1.0 mol) in ethanol (3000 mL).[7]
-
Add urotropine (hexamethylenetetramine) (2.5 mol) and heat the mixture to 60°C.[7]
-
Add ammonium bicarbonate (2.0 mol) portion-wise to the stirred solution.[7]
-
The reaction proceeds to form 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Step 3: Thionation To facilitate the addition of the triazole ring, the lactam (amide) oxygen at the 2-position is converted to a more reactive thione (thioamide) group using a thionating agent like phosphorus pentasulfide.
-
The benzodiazepine core from Step 2 is reacted with a thionating agent (e.g., P₄S₁₀) in a high-boiling solvent like pyridine or xylene.
-
This reaction yields 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione.[7]
Step 4: Hydrazine Addition and Triazole Ring Formation The thione is a key intermediate that readily reacts with hydrazine to form a hydrazone, which then cyclizes with the addition of a one-carbon unit (from triethyl orthoacetate) to form the fused triazole ring.
-
The thione intermediate is reacted with hydrazine hydrate to form the corresponding 2-hydrazinyl-7-chloro-5-phenyl-3H-1,4-benzodiazepine.
-
This product is then heated with acetylhydrazine or cyclized with triethyl orthoacetate to incorporate the methyl-substituted triazole ring, yielding alprazolam.[9]
Synthetic Pathway Diagram
Caption: Classical synthesis of alprazolam from 2-amino-5-chlorobenzophenone.
Route 2: The Alternative Pathway via this compound
An alternative synthesis has been proposed that begins with the pre-formed quinoline ring system of this compound.[1] This route is notable because it fundamentally alters the order of ring construction, beginning with a heterocyclic core that is then cleaved and rearranged to form the final triazolobenzodiazepine structure.
Causality and Experimental Logic
This pathway leverages the differential reactivity of the two chlorine atoms on the quinoline ring.[10] The chlorine at the C2 position is significantly more reactive towards nucleophilic substitution than the chlorine at the C6 position due to its proximity to the ring nitrogen.[10][11] This allows for selective reaction with hydrazine at the C2 position. The resulting hydrazinoquinoline is then cyclized to form a triazoloquinoline. The pivotal and most chemically complex step is the subsequent oxidative cleavage of the quinoline's benzene ring, which unmasks a benzophenone structure already containing the desired triazole moiety. The final steps involve side-chain manipulation and intramolecular cyclization to yield alprazolam.
Experimental Protocol
The following protocol is based on published descriptions of this alternative route.[1][12][13]
Step 1: Selective Hydrazinolysis this compound is reacted with hydrazine hydrate. The nucleophilic hydrazine selectively displaces the more reactive chlorine atom at the C2 position.
-
Reflux a stirred mixture of this compound (1.0 mol) and hydrazine hydrate (excess) under a nitrogen atmosphere for 1 hour.[14]
-
Concentrate the reaction mixture in vacuo.
-
Suspend the residue in warm water, and collect the solid product, 6-chloro-2-hydrazino-4-phenylquinoline, by filtration. A yield of approximately 67% can be expected.[14]
Step 2: Triazole Ring Annulation The hydrazinoquinoline is cyclized with triethyl orthoacetate to form the triazole ring fused to the quinoline system.
-
The product from Step 1 (1.0 mol) is cyclocondensed with triethyl orthoacetate in a high-boiling solvent such as xylene under reflux.[12]
-
This reaction yields 7-chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline.
Step 3: Oxidative Cleavage This is the key transformation. The triazoloquinoline is subjected to strong oxidizing conditions to break open the carbocyclic part of the quinoline ring, yielding a triazolyl-substituted benzophenone.
-
The triazoloquinoline (1.0 mol) is dissolved in an acetone-water mixture.
-
Add sodium periodate (NaIO₄) in large excess and a catalytic amount of ruthenium dioxide (RuO₂).[1][12]
-
The reaction mixture is stirred until the starting material is consumed.
-
This oxidative degradation yields 2-[4-(3'-methyl-1,2,4-triazolo)]-5-chlorobenzophenone.[1]
Step 4: Side-chain Functionalization and Final Cyclization The final steps involve building the remainder of the diazepine ring.
-
The benzophenone intermediate is hydroxymethylated using formaldehyde.[1][12]
-
The resulting alcohol is converted to a more reactive bromomethyl group using phosphorus tribromide (PBr₃).[1][12]
-
Finally, reaction with ammonia (NH₃) leads to the substitution of the bromine atom and spontaneous intramolecular cyclization to form the diazepine ring, yielding alprazolam.[1][12]
Synthetic Pathway Diagram
Caption: Alternative synthesis of alprazolam from this compound.
Head-to-Head Comparison
| Feature | Route 1: 2-Amino-5-chlorobenzophenone | Route 2: this compound |
| Starting Material | Commercially available, standard reagent for benzodiazepine synthesis. | A more complex heterocyclic starting material. Its own synthesis adds steps if not readily available.[10] |
| Number of Steps | Generally 4-5 core steps. | Also approximately 4-5 core steps. |
| Key Transformation | Stepwise construction of diazepine ring followed by triazole ring annulation. | Oxidative cleavage of a quinoline ring system to form a benzophenone intermediate. |
| Reagents & Conditions | Uses standard reagents (chloroacetyl chloride, urotropine, P₄S₁₀). Conditions are generally well-established. | Employs expensive and toxic reagents like ruthenium dioxide (catalyst) and requires a powerful oxidative cleavage step. |
| Scalability | Proven scalability for industrial production. The process is well-understood and optimized. | The oxidative cleavage step using RuO₂/NaIO₄ may present challenges for large-scale production regarding cost, safety, and waste disposal. |
| Reported Advantage | High reliability and extensive documentation.[6][7] | Described as a potentially "easier synthesis," possibly due to fewer intermediate purifications or higher yields in certain steps.[1] |
| Potential Drawbacks | Can generate significant byproducts if not carefully controlled, especially in clandestine settings.[6] | Reliance on a precious metal catalyst (ruthenium) and strong oxidants. The synthesis of the starting material itself is a multi-step process. |
Conclusion and Scientific Recommendation
Both synthetic routes present viable methods for the preparation of alprazolam.
The classical pathway starting from 2-amino-5-chlorobenzophenone remains the industry gold standard. Its primary strengths are its reliance on well-established chemical transformations and readily available starting materials. The entire process has been extensively optimized for large-scale industrial production, making it reliable and economically predictable. While it involves several steps, each one is a high-yielding, well-understood reaction class in organic synthesis.
The alternative pathway using this compound is an elegant chemical approach that demonstrates a clever use of rearrangement and oxidative cleavage. Its main appeal lies in the potential for a more convergent synthesis where the triazole ring is formed early. However, its practical application on an industrial scale is questionable. The use of a ruthenium catalyst introduces significant cost and challenges related to catalyst recovery and removal from the final product. Furthermore, the powerful oxidative cleavage step may require specialized equipment and stringent safety protocols, potentially offsetting any benefits gained in other steps.
For research and development professionals, the choice depends on the objective. For reliable, scalable, and cost-effective production of alprazolam, the classical 2-amino-5-chlorobenzophenone route is unequivocally superior . The alternative quinoline-based route serves as an excellent case study in synthetic strategy and may be suitable for the synthesis of specific analogues, but it does not present a compelling case to replace the established industrial process for alprazolam itself.
References
- 1. Alprazolam - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 4. Benzodiazepine synthesis [quimicaorganica.org]
- 5. Strona domeny infona.pl [infona.pl]
- 6. Compounds identified in an illicit generic Xanax tablet are the result of a failed synthesis of alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 13. ijrpr.com [ijrpr.com]
- 14. prepchem.com [prepchem.com]
A Comparative Analysis of the C2 and C6 Chlorine Reactivity in 2,6-Dichloro-4-phenylquinoline: A Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline core, a privileged structure in numerous therapeutic agents, offers a versatile platform for molecular design. Among its derivatives, 2,6-dichloro-4-phenylquinoline stands out as a valuable intermediate, presenting two distinct chlorine atoms for substitution. This guide provides an in-depth, objective comparison of the reactivity of the chlorine atoms at the C2 and C6 positions, supported by experimental data and mechanistic insights, to empower chemists in designing selective and efficient synthetic routes.
The Dichotomy of Reactivity: Understanding the Electronic Landscape
The differential reactivity of the two chlorine atoms in this compound is a direct consequence of the electronic architecture of the quinoline ring system. The quinoline nucleus is a fusion of a benzene ring and a pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative, exerting a significant electron-withdrawing effect that profoundly influences the reactivity of the entire heterocyclic system.
The Activated C2 Position: A Prime Target for Nucleophilic Attack
The chlorine atom at the C2 position, being alpha to the ring nitrogen, is significantly more susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity can be attributed to two primary factors:
-
Inductive Effect: The electronegative nitrogen atom inductively withdraws electron density from the adjacent C2 carbon, making it more electrophilic and thus more prone to attack by nucleophiles.
-
Resonance Stabilization of the Meisenheimer Intermediate: The key to understanding the enhanced reactivity at the C2 (and C4) position lies in the stability of the negatively charged intermediate, known as the Meisenheimer complex, formed during the SNAr reaction. When a nucleophile attacks the C2 position, the resulting negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance. This delocalization provides substantial stabilization to the intermediate, thereby lowering the activation energy of the reaction.
dot digraph "Meisenheimer Complex at C2" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext];
} Caption: Nucleophilic attack at the C2 position leads to a stabilized Meisenheimer complex.
The Less Reactive C6 Position: A Challenge Requiring Harsher Conditions
In contrast, the chlorine atom at the C6 position resides on the carbocyclic (benzene) ring of the quinoline. This position is not directly influenced by the strong electron-withdrawing effect of the nitrogen atom in the same manner as the C2 position. Consequently, the C6 chlorine is significantly less reactive towards nucleophilic substitution. While substitution at C6 is possible, it generally requires more forcing reaction conditions, such as higher temperatures or the use of highly reactive nucleophiles.
Experimental Evidence: A Comparative Look at Selective Functionalization
The disparate reactivity of the C2 and C6 chlorine atoms allows for a high degree of regioselectivity in the functionalization of this compound. This selectivity is a powerful tool for the synthetic chemist, enabling the sequential introduction of different functionalities at these two positions.
Nucleophilic Aromatic Substitution (SNAr): The C2 Position's Prerogative
A classic example demonstrating the preferential reactivity of the C2 chlorine is the reaction with hydrazine hydrate.
Experimental Protocol: Selective Hydrazinolysis at the C2 Position [1][2]
-
Reaction Setup: A stirred mixture of this compound (1.0 eq) and hydrazine hydrate (excess) is prepared.
-
Reaction Conditions: The mixture is refluxed under a nitrogen atmosphere for 1 hour.
-
Work-up and Purification: The reaction mixture is concentrated in vacuo. The resulting residue is suspended in warm water, and the solid product is collected by filtration, dried, and recrystallized from a suitable solvent system (e.g., ethyl acetate-hexanes).
Table 1: Reaction of this compound with Hydrazine Hydrate
| Position of Substitution | Product | Yield | Reference |
| C2 | 6-chloro-2-hydrazino-4-phenylquinoline | 67% | [1] |
| C6 | Not Observed | - |
This experiment unequivocally demonstrates the higher reactivity of the C2 chlorine atom, as the substitution occurs exclusively at this position under these conditions.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions also exhibit a high degree of regioselectivity when applied to dihaloquinolines, further highlighting the differential reactivity of the C2 and C6 positions.
While specific comparative studies on this compound are not abundant in the literature, the principles of regioselectivity can be confidently extrapolated from studies on closely related systems, such as 2-chloro-6-bromoquinoline. In such cases, the choice of the palladium catalyst and ligands can be crucial in directing the selectivity. For instance, with 2-chloro-6-bromoquinoline, the use of Pd(PPh₃)₄ can favor reaction at the more electron-deficient C2 position, while a catalyst like Pd(dppf)Cl₂ can promote reaction at the C6 position.[3]
General Considerations for Selective Cross-Coupling on this compound:
-
Selective C2 Functionalization: To achieve selective coupling at the C2 position, milder reaction conditions and catalysts that are sensitive to the electronic differences between the two positions would be employed.
-
Selective C6 Functionalization: Functionalization at the less reactive C6 position would likely require a two-step approach. First, the more reactive C2 position would be functionalized. Subsequently, the remaining chlorine at the C6 position could be subjected to a cross-coupling reaction under more forcing conditions (e.g., higher temperatures, more active catalyst systems).
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Illustrative for C2 selectivity)
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, the reaction is worked up by extraction with an organic solvent. The crude product is then purified by column chromatography.
dot digraph "Suzuki_Coupling_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica"];
} Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Illustrative for C2 selectivity)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., NaOtBu) in a Schlenk tube.
-
Addition of Reactants: Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous, deoxygenated solvent (e.g., toluene).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.
-
Work-up and Purification: After completion, the reaction is cooled, and the catalyst is removed by filtration. The filtrate is then subjected to an aqueous work-up, and the product is purified by column chromatography.
dot digraph "Buchwald_Hartwig_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", style="filled"]; edge [fontname="Helvetica"];
} Caption: A generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion: A Versatile Building Block for Directed Synthesis
The differential reactivity of the C2 and C6 chlorine atoms in this compound provides a clear and predictable pathway for the selective synthesis of disubstituted quinoline derivatives. The C2 position is the more reactive site for nucleophilic aromatic substitution and is the likely position of initial reaction in palladium-catalyzed cross-coupling reactions under mild conditions. The less reactive C6 position offers an opportunity for subsequent functionalization, often requiring more forcing conditions. This understanding of the inherent reactivity patterns, coupled with the power of modern synthetic methodologies, allows researchers to strategically and efficiently construct complex molecular architectures based on the quinoline scaffold, paving the way for the discovery of novel therapeutic agents and functional materials.
References
A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Quinolines as Anticancer Agents
Introduction: The Quinoline Scaffold as a Cornerstone in Anticancer Drug Discovery
The quinoline ring, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile nature allow for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activities.[1][2] For decades, quinoline derivatives have been a focal point in the development of novel therapeutics, demonstrating a remarkable breadth of pharmacological effects, including potent anticancer activity.[1][3] Several FDA-approved drugs, such as Lenvatinib and Cabozantinib, feature the quinoline core, underscoring its clinical significance in oncology.[4]
The anticancer efficacy of these compounds stems from their ability to interact with a multitude of cellular targets and pathways crucial for tumor growth and survival.[3][5] These mechanisms include, but are not limited to, the inhibition of protein kinases, interference with DNA replication and repair processes, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[3][5][6]
This guide provides a comparative analysis of different substituted quinolines, organized by their primary mechanisms of action. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting quantitative data from seminal studies, and provide detailed, field-proven protocols for their experimental evaluation.
Caption: The basic quinoline ring structure with numbered positions indicating sites for substitution.
Key Mechanisms of Action & Comparative Efficacy
The strategic placement of different functional groups on the quinoline nucleus dictates the molecule's interaction with specific biological targets. This section explores key mechanistic classes and compares the efficacy of representative compounds.
DNA Intercalation and Topoisomerase Inhibition
One of the classical anticancer strategies for quinoline derivatives involves direct interaction with DNA.[7] These agents can function as intercalators, inserting their planar aromatic structure between DNA base pairs, which disrupts DNA replication and transcription.[8] Furthermore, many act as topoisomerase "poisons," stabilizing the transient DNA-enzyme complex and leading to permanent DNA strand breaks that trigger apoptosis.[1][7]
-
Structure-Activity Relationship Insights: The planarity of the quinoline system is crucial for effective intercalation. The introduction of a carboxamide linkage has been shown to be an effective strategy for enhancing anticancer potency, with several derivatives identified as potent topoisomerase inhibitors.[2] For instance, compounds that stabilize the DNA-topoisomerase complex often feature side chains at positions 4 that facilitate this interaction.[1]
-
Comparative Data: Quinoline derivatives like amsacrine and camptothecin are foundational examples of topoisomerase inhibitors.[7][9] Newer derivatives have been developed to improve efficacy and reduce toxicity. For example, certain 2,3-dimethoxy-isoquinoline derivatives have demonstrated significant apoptotic potential by intercalating with DNA during the S phase of the cell cycle.[10]
Caption: Pathway of quinoline-mediated topoisomerase inhibition leading to apoptosis.
Protein Kinase Inhibition
Protein kinases are critical regulators of cell signaling pathways that control proliferation, survival, and angiogenesis. Their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[11][12] Quinoline-based molecules have been successfully developed as potent kinase inhibitors, including those targeting EGFR, VEGFR, and the PI3K/Akt/mTOR pathway.[11][13][14]
-
Structure-Activity Relationship Insights:
-
Position 4: An amino group at C4 is often crucial. The nature of the side chain attached to this amino group significantly impacts potency and selectivity.[15]
-
Position 7: Large, bulky alkoxy substituents, such as a benzyloxy group, at C7 have been shown to be beneficial for antiproliferative activity.[15]
-
Hybrid Molecules: Creating hybrids, such as quinoline-chalcone molecules, has yielded potent inhibitors of pathways like PI3K/Akt/mTOR, inducing apoptosis and cell cycle arrest at the G2/M phase.[5]
-
-
Comparative Data: The following table summarizes the inhibitory concentration (IC50) of various substituted quinolines against different cancer cell lines, highlighting their potency as kinase inhibitors.
| Compound Class | Substitution Pattern | Target Pathway | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone Hybrid (39) | Quinoline-Chalcone | PI3K/Akt/mTOR | A549 (Lung) | 1.91 | [5] |
| Quinoline-Chalcone Hybrid (40) | Quinoline-Chalcone | PI3K/Akt/mTOR | K-562 (Leukemia) | 5.29 | [5] |
| 4-Aminoquinoline (10g) | 4-N-(2-(dimethylamino)ethyl), 7-(4-fluorobenzyloxy) | p53 activation | Multiple | < 1.0 | [15] |
| Quinoline-Benzamide (10a) | Quinoline-Benzamide | HDAC | HCT116 (Colon) | Potent | [16] |
| Quinoline-Chalcone Hybrid (12c) | Combretastatin A-4 analogue | Tubulin Polymerization | MCF-7 (Breast) | 0.010 | [17] |
| Quinoline-Chalcone Hybrid (12e) | Quinoline-Chalcone | G2/M Arrest, Apoptosis | MGC-803 (Gastric) | 1.38 | [18] |
Induction of Apoptosis
Ultimately, the goal of most anticancer agents is to induce programmed cell death, or apoptosis, in tumor cells. Substituted quinolines achieve this through various mechanisms, including the generation of reactive oxygen species (ROS), activation of caspase pathways, and targeting anti-apoptotic proteins like Bcl-2.[5][17][19]
-
Structure-Activity Relationship Insights: The ability to induce apoptosis is often linked to other mechanisms. For example, quinoline-based tubulin polymerization inhibitors first arrest the cell cycle in the G2/M phase, which then triggers apoptosis via a mitochondrial-dependent pathway.[17] Novel quinoline-based oxadiazole analogues have been specifically designed as BH3 mimetics to inhibit the Bcl-2 protein, showing sub-micromolar anti-proliferative activity.[19]
-
Experimental Evidence: Studies show that treatment of cancer cells with effective quinoline derivatives leads to a significant increase in the population of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[20] Furthermore, assays confirm the activation of key executioner proteins like caspase-3 and the externalization of phosphatidylserine, detected by Annexin V staining.[20][21]
Essential Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. Here, we detail two fundamental assays used to evaluate the anticancer properties of substituted quinolines.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22] The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[23] The amount of formazan produced is directly proportional to the number of viable cells.
Causality Behind Experimental Choices:
-
Cell Density: Seeding an optimal number of cells is critical. Too few, and the signal will be weak; too many, and cells may enter senescence, affecting metabolic activity irrespective of the drug.
-
Incubation Time (48h): A 48 to 72-hour incubation period with the test compound is standard.[18] This duration allows for multiple cell doubling times, providing a sufficient window to observe the compound's effect on proliferation and viability.
-
Solubilization: The formazan crystals are insoluble. A solubilizing agent (like DMSO or isopropanol) is required to dissolve them completely before absorbance measurement, ensuring an accurate reading.[23]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[18] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.[17]
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[23][24] Viable cells will form visible purple crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[24]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).[25]
Caption: A streamlined workflow for determining compound cytotoxicity using the MTT assay.
Protocol 2: Quantification of Apoptosis via Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a gold standard for detecting and quantifying apoptosis.[21][26] It relies on two key cellular changes during cell death.
-
Annexin V: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells.[21][27]
-
Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, by staining the DNA.[21]
Self-Validating System: The combination of these two stains allows for the differentiation of four distinct cell populations, providing a robust, self-validating system:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
-
Necrotic Cells: Annexin V-negative and PI-positive (less common).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the desired concentration of the substituted quinoline compound for a specified time (e.g., 24 or 48 hours).[26]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and combine them with the supernatant collected earlier.[26][27]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[28]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[28]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[28]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[28]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.[26]
Conclusion and Future Directions
Substituted quinolines remain an exceptionally fertile ground for the discovery of novel anticancer agents. The efficacy of these compounds is profoundly influenced by the specific nature and position of substituents on the quinoline core, which dictates their mechanism of action. As demonstrated, modifications can steer a compound's activity towards DNA damage, potent kinase inhibition, or disruption of the cellular cytoskeleton, all culminating in the induction of cancer cell death.
The comparative data clearly show that quinoline-chalcone hybrids and derivatives with substitutions at the C4 and C7 positions are particularly promising, often exhibiting sub-micromolar potency.[15][17][18] The future of quinoline-based drug development will likely focus on creating multi-target agents and further refining selectivity to minimize off-target effects and enhance therapeutic windows. The robust experimental protocols detailed herein provide the essential framework for the continued evaluation and validation of these next-generation anticancer candidates.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets | CoLab [colab.ws]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
A Definitive Guide to the Structural Validation of 2,6-dichloro-4-phenylquinoline Using a Triad of 2D NMR Techniques
Introduction: Beyond the 1D Spectrum
In the realm of drug development and materials science, the unequivocal structural confirmation of a synthetic molecule is the bedrock of all subsequent research. For a molecule like 2,6-dichloro-4-phenylquinoline, a halogenated quinoline derivative that serves as a versatile precursor in synthetic organic chemistry, ambiguity is not an option.[1] While a one-dimensional (1D) ¹H or ¹³C Nuclear Magnetic Resonance (NMR) spectrum provides a preliminary fingerprint, it often falls short in resolving the complexities of substituted aromatic systems where overlapping signals and ambiguous assignments are common.[2][3]
This guide provides an in-depth, field-proven methodology for the complete structural validation of this compound. We will move beyond the limitations of 1D NMR and employ a powerful, self-validating triad of two-dimensional (2D) NMR experiments: ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC. This workflow is designed not just to assign every proton and carbon signal but to definitively prove the molecule's connectivity, ensuring absolute confidence in its structure.
The Analytical Challenge: Deconstructing this compound
The target molecule, this compound (C₁₅H₉Cl₂N), presents a distinct set of analytical questions.[4][5] Its structure comprises two key domains: a disubstituted quinoline core and a monosubstituted phenyl ring.
Figure 1: Structure of this compound with IUPAC numbering.
Our task is to use NMR to answer the following:
-
Intra-Ring Connectivity: Which protons are adjacent to each other within the quinoline ring system and within the phenyl ring?
-
Direct Bonding: Which specific carbon atom is directly attached to each proton?
-
Long-Range Connectivity: How are the distinct structural fragments connected? Specifically, how can we prove the phenyl ring is attached at the C4 position and confirm the locations of the non-protonated carbons (quaternary carbons) and the chloro-substituents?
The 2D NMR Workflow: A Self-Validating System
The power of our approach lies in using three complementary 2D NMR experiments. Each experiment provides a unique layer of information, and their combined data creates an unassailable structural proof.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the connectivity between protons that are coupled through two or three chemical bonds (²JHH, ³JHH).[6][7] It is the primary tool for tracing out the proton frameworks within the individual aromatic rings.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals exclusively to the carbon atoms to which they are directly attached (¹JCH).[8][9][10] It provides a direct link between the ¹H and ¹³C chemical shift assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for final structure proof. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[11][12][13][14] This allows us to "see" connections through quaternary carbons and piece together the entire molecular skeleton.
Experimental Protocol: Acquiring High-Quality 2D NMR Data
Garbage in, garbage out. The quality of the final data is entirely dependent on meticulous sample preparation and instrument setup.
Step 1: Sample Preparation
-
Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.
-
Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a high-quality deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for this type of molecule.
-
Clarity: Ensure the solution is completely clear and free of any particulate matter. If necessary, filter the solution through a small plug of glass wool directly into a clean, dry NMR tube.
Step 2: Instrument Setup & 1D Spectrum Acquisition
-
Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and carefully shim the magnetic field to achieve excellent homogeneity. This is critical for resolving fine couplings and obtaining sharp peaks in 2D spectra. A well-shimmed 1D ¹H spectrum will show narrow, symmetrical peaks.[15]
-
1D ¹H Spectrum: Acquire a standard high-resolution 1D ¹H spectrum. Correctly reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm).
-
Spectral Width: Determine the spectral width (in ppm) required to encompass all proton signals. This value will be used to set up the 2D experiments.[15]
Step 3: 2D Experiment Acquisition
The following are general guidelines. Specific pulse program names and parameters may vary between instrument manufacturers (e.g., Bruker, JEOL, Varian/Agilent).
| Experiment | Pulse Program (Bruker Example) | Key Parameters & Rationale |
| ¹H-¹H COSY | cosygpqf | Rationale: To establish proton-proton connectivities.[15] • Spectral Width (F1 & F2): Set to the width determined from the 1D ¹H spectrum. • Data Points: 2048 (F2) x 256-512 (F1). More points in F1 improve resolution but increase experiment time. • Scans per Increment (NS): 2-8. Increase for dilute samples. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 (Edited) | Rationale: To correlate protons to their directly attached carbons. The edited version also provides multiplicity information (CH/CH₃ vs. CH₂).[12] • ¹H Spectral Width (F2): Set as above. • ¹³C Spectral Width (F1): Set to cover the expected carbon range (e.g., 90-160 ppm for aromatic carbons). • ¹JCH Coupling Constant: Set to an average value for aromatic C-H bonds (~160 Hz). |
| ¹H-¹³C HMBC | hmbcgplpndqf | Rationale: To identify long-range H-C correlations, which are essential for connecting fragments and assigning quaternary carbons.[14] • Spectral Widths (F2, F1): Set as for HSQC. • Long-Range Coupling Constant (ⁿJCH): Optimized for a range of couplings. A value of 8-10 Hz is a robust starting point for detecting typical 2- and 3-bond correlations.[14] |
Data Interpretation: A Step-by-Step Validation
With our high-quality data acquired, we can now assemble the structural puzzle. We will use estimated chemical shifts for this guide; actual values will be instrument and solvent-dependent.
Step 1: Tracing Proton Networks with ¹H-¹H COSY
The COSY spectrum reveals correlations (cross-peaks) between coupled protons.[16] For this compound, we expect to see two isolated spin systems:
-
Quinoline Ring Protons: H3, H5, H7, H8. We predict a correlation between H7 and H8, and between H5 and the nitrogen-adjacent H-bond network. H3 will likely appear as a singlet, as it has no proton neighbors within 3 bonds.
-
Phenyl Ring Protons: H2', H3', H4', H5', H6'. These will show a classic pattern of ortho and meta couplings, connecting all five protons in this ring.
The absence of any cross-peaks between the quinoline protons and the phenyl protons in the COSY spectrum is a key finding: it confirms they are not directly adjacent and exist as separate fragments at this stage of the analysis.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H9Cl2N) [pubchemlite.lcsb.uni.lu]
- 6. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 13. 2D HMBC - NMR Wiki [nmrwiki.org]
- 14. nmr.ceitec.cz [nmr.ceitec.cz]
- 15. benchchem.com [benchchem.com]
- 16. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
comparative analysis of different synthetic pathways to 1,5-benzodiazepines
Introduction: The Enduring Significance of the 1,5-Benzodiazepine Scaffold
The 1,5-benzodiazepine nucleus is a privileged heterocyclic scaffold, forming the core of a multitude of pharmacologically active compounds.[1][2] Derivatives of this seven-membered ring system, fused to a benzene ring, are renowned for their diverse therapeutic applications, including anticonvulsant, anti-anxiety, analgesic, sedative, hypnotic, and antidepressant properties.[2][3] Beyond their medicinal importance, 1,5-benzodiazepines also serve as crucial intermediates in the synthesis of more complex fused heterocyclic systems and find applications as dyes for acrylic fibers.[1][2]
The versatility and importance of this chemical motif have spurred the development of numerous synthetic strategies. This guide provides a comparative analysis of the most prominent and effective pathways for the synthesis of 1,5-benzodiazepines, with a focus on the underlying reaction mechanisms, experimental conditions, and overall efficiency. We will delve into the classical condensation reactions and explore modern methodologies that leverage microwave and ultrasound technologies for enhanced reaction rates and yields, often under environmentally benign "green" conditions.
Core Synthetic Strategy: The Condensation of o-Phenylenediamine
The most prevalent and versatile approach to the 1,5-benzodiazepine core involves the cyclocondensation of an o-phenylenediamine (OPDA) with a suitable three-carbon synthon.[4][5] The choice of this second component dictates the substitution pattern of the resulting benzodiazepine ring. The primary variations of this core strategy involve the use of ketones, β-dicarbonyl compounds, and α,β-unsaturated ketones (chalcones).
Pathway 1: Condensation with Ketones
The reaction of o-phenylenediamine with two equivalents of a ketone, particularly those with α-hydrogens, is a widely employed method for synthesizing 2,3-dihydro-1H-1,5-benzodiazepines.[2][6] This reaction is typically catalyzed by a Lewis or Brønsted acid. The diversity of applicable ketones allows for a wide range of substitutions on the seven-membered ring.
Reaction Mechanism:
The reaction is believed to proceed through a series of acid-catalyzed imine formations and a key intramolecular cyclization.
Caption: Plausible mechanism for the acid-catalyzed synthesis of 1,5-benzodiazepines from o-phenylenediamine and a ketone.
Comparative Analysis of Catalysts and Conditions:
A vast array of catalysts has been explored for this transformation, each offering distinct advantages in terms of reaction time, yield, and environmental impact.
| Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TSA) | Solvent-free | 80-85 | 10-20 min | 70-94 | [6] |
| Phenylboronic acid | Acetonitrile | Reflux | 10 h | 82-91 | [7] |
| HY Zeolite | Solvent-free | 50 | 4 h | High | [8] |
| Silica sulfuric acid | Solvent-free | Room Temp. | 1.2 h | 93 | [2] |
| Cu(II)-Clay (Microwave) | DMSO | 120 | 10 min | 82 | [9] |
| Silica gel (Ultrasound) | Solvent-free | Room Temp. | 25-30 min | 85-95 | [10] |
Insights and Causality:
The use of solid acid catalysts like zeolites and silica sulfuric acid represents a significant advancement towards green chemistry.[2][8] These catalysts are often reusable, non-corrosive, and minimize waste generation. The solvent-free conditions further enhance the environmental credentials of these methods.
Microwave irradiation and ultrasound sonication offer substantial rate enhancements compared to conventional heating.[9][10][11] Microwave heating directly and efficiently energizes the polar reactants, leading to rapid temperature increases and dramatically reduced reaction times.[11] Ultrasound promotes the reaction through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and accelerating the chemical transformation.[10]
Pathway 2: Condensation with β-Dicarbonyl Compounds
The reaction of o-phenylenediamine with β-dicarbonyl compounds, such as acetylacetone, provides a direct route to 1,5-benzodiazepines with a different substitution pattern compared to the ketone-based synthesis. This reaction typically proceeds under acidic conditions.
Reaction Mechanism:
The mechanism involves the sequential condensation of both amino groups of the o-phenylenediamine with the two carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration.
Caption: Proposed mechanism for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a β-dicarbonyl compound.
Pathway 3: Condensation with α,β-Unsaturated Ketones (Chalcones)
The reaction of o-phenylenediamine with α,β-unsaturated ketones, commonly known as chalcones, is another effective method for the synthesis of 1,5-benzodiazepines. This reaction can proceed via a Michael addition followed by an intramolecular cyclization and dehydration.
Reaction Mechanism:
The reaction is initiated by a Michael addition of one of the amino groups of o-phenylenediamine to the β-carbon of the chalcone. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second amino group on the carbonyl carbon, followed by dehydration to yield the 1,5-benzodiazepine.
Caption: General mechanism for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and a chalcone.
Comparative Performance of Energy Sources:
Microwave-assisted synthesis of 1,5-benzodiazepines from chalcones has been shown to be significantly more efficient than conventional heating methods.
| Method | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Ethanol/Piperidine | 35 min | - | |
| Microwave Irradiation | Ethanol/Piperidine | 2-3 min | Excellent | |
| Microwave Irradiation | DMF/Glacial Acetic Acid | 10-20 min | Good to Excellent | [3] |
The substantial reduction in reaction time and often improved yields highlight the advantages of microwave-assisted organic synthesis (MAOS) in preparing these heterocyclic compounds.[11][12]
Experimental Protocols
The following protocols are provided as representative examples of the synthetic pathways discussed.
Protocol 1: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine using p-Toluenesulfonic Acid
This protocol is adapted from the work of Pasha et al. and represents a rapid, solvent-free synthesis.[6]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol)
-
Acetone (20 mmol)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Grind o-phenylenediamine and p-TSA together thoroughly in a mortar and pestle.
-
Transfer the ground mixture to a 50 mL round-bottomed flask.
-
Add acetone to the flask and heat the mixture at 80-85 °C for 10-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an eluent of EtOAc:Cyclohexane (1:6).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with EtOAc (2 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product by silica gel chromatography to afford 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Protocol 2: Microwave-Assisted Synthesis of 2,4-Disubstituted-1,5-benzodiazepines from Chalcones
This protocol is a generalized procedure based on the work of Salve and Mali.[3]
Materials:
-
Chalcone (0.01 mol)
-
Substituted o-phenylenediamine (0.016 mol)
-
Glacial Acetic Acid (5 mL)
-
N,N-Dimethylformamide (DMF) (15 mL)
-
Cold water
-
Methanol
Procedure:
-
In a conical flask, combine the chalcone and the substituted o-phenylenediamine.
-
Add glacial acetic acid and DMF to the flask.
-
Place the flask in a microwave oven and irradiate for 10-20 minutes with intermittent cooling at 1-minute intervals to prevent evaporation of the product.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Treat the mixture with cold water to precipitate the solid product.
-
Filter the solid, wash with water, and recrystallize from methanol to obtain the pure 2,4-disubstituted-1,5-benzodiazepine.
Protocol 3: Ultrasound-Assisted, Solvent-Free Synthesis of 1,5-Benzodiazepines using Silica Gel
This protocol is based on the work of Chetterjee et al. and exemplifies a green, efficient synthesis.[10]
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Ketone (e.g., Acetophenone, 2.6 mL, 22 mmol)
-
Silica gel (0.3 g)
-
Chloroform
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL iodine flask, combine o-phenylenediamine, the ketone, and silica gel.
-
Mix the contents well by gentle shaking and then stopper the flask.
-
Irradiate the flask in a sonicator bath for 25-30 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, add chloroform (15 mL) to the reaction mixture and filter to remove the silica gel.
-
Wash the silica gel twice with chloroform (3-4 mL).
-
Combine the organic layers, wash with water (4-5 mL), and dry over anhydrous Na₂SO₄.
-
Filter and evaporate the solvent to obtain the crude product, which can be further purified by recrystallization.
Conclusion
The synthesis of 1,5-benzodiazepines is a well-established field with a rich history and a vibrant present. The classical condensation of o-phenylenediamines with carbonyl compounds remains the cornerstone of synthetic strategies. However, the modern emphasis on green chemistry and process efficiency has led to the widespread adoption of heterogeneous catalysts, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation.
For researchers and drug development professionals, the choice of synthetic pathway will depend on the desired substitution pattern, scalability, and available resources. The methods outlined in this guide, from rapid, solvent-free reactions to highly efficient microwave-assisted protocols, provide a robust toolkit for accessing this important class of heterocyclic compounds. The continued development of novel catalysts and reaction conditions will undoubtedly further refine and improve the synthesis of 1,5-benzodiazepines, paving the way for the discovery of new therapeutic agents.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijtsrd.com [ijtsrd.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o -phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06045K [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scialert.net [scialert.net]
- 7. ias.ac.in [ias.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized 2,6-dichloro-4-phenylquinoline by High-Performance Liquid Chromatography
Abstract
2,6-dichloro-4-phenylquinoline serves as a pivotal intermediate in the synthesis of various high-value molecules, including pharmaceuticals.[1][2] Its utility in drug development, particularly in the synthesis of anxiolytics like Alprazolam, necessitates stringent purity control to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for impurity profiling due to its high resolution, sensitivity, and reproducibility.[4] This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, offering field-proven insights into method development, validation, and the rationale behind critical experimental choices. We will explore a conventional C18 stationary phase and contrast its performance with a Pentafluorophenyl (PFP) phase, which offers alternative selectivity for halogenated aromatic compounds.[5]
The Synthetic Landscape: Understanding Potential Impurities
The most common and direct route to synthesizing this compound is through the chlorination of its precursor, 6-chloro-4-phenylquinolin-2(1H)-one, using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1] The precursor itself is often synthesized via a cyclization reaction, such as the Friedländer annulation, which involves the condensation of an aniline with a β-ketoester.[1][6]
A robust analytical method must be capable of separating the target compound from a range of potential process-related impurities and degradation products. These may include:
-
Unreacted Starting Material: Residual 6-chloro-4-phenylquinolin-2(1H)-one from an incomplete chlorination reaction.
-
Side-Reaction Byproducts: Impurities arising from the initial synthesis of the quinolinone precursor via methods like the Friedländer synthesis.[7][8]
-
Over-chlorinated or Isomeric Products: Though less common under controlled conditions, alternative chlorination patterns could emerge.
-
Degradation Products: The quinoline ring can be susceptible to hydrolysis or oxidation under stress conditions, leading to the formation of new impurities.[9]
The following diagram illustrates the synthetic pathway and the origin of key potential impurities that necessitate a high-resolution separation technique.
Caption: Synthesis pathway and potential impurity sources.
HPLC Method Development: A Tale of Two Selectivities
Reversed-phase HPLC is the logical choice for analyzing this compound due to the compound's hydrophobic, aromatic nature.[10] The core of effective method development lies in optimizing selectivity—the ability to differentiate between structurally similar compounds. Here, we compare two distinct stationary phases to achieve this.
Method A: The Industry Standard - C18 (Octadecylsilane)
C18 columns are the workhorses of RP-HPLC, separating analytes primarily based on hydrophobicity.[10] For a molecule like this compound, a C18 phase provides strong retention. The mobile phase typically consists of an aqueous component and an organic modifier like acetonitrile or methanol.[11] The addition of an acid, such as 0.1% formic acid, is crucial. The basic nitrogen atom in the quinoline ring can interact with residual acidic silanols on the silica surface, leading to peak tailing. The acidic mobile phase protonates the nitrogen, minimizing these secondary interactions and ensuring sharp, symmetrical peaks.[11][12]
Method B: An Alternative Approach - PFP (Pentafluorophenyl)
While C18 relies on hydrophobic interactions, PFP phases provide a multi-modal separation mechanism. They offer hydrophobic interactions comparable to shorter-chain alkyl phases but also introduce unique selectivity through aromatic and electronic interactions, including π-π, dipole-dipole, and ion-exchange.[5][13] For halogenated aromatic compounds like our target molecule and its potential impurities, the electron-rich PFP ring can interact differently with the electron-withdrawing chlorine atoms, potentially resolving impurities that co-elute on a standard C18 column.[5]
Experimental Protocols & Workflow
The general workflow for purity analysis follows a standardized sequence to ensure data integrity and reproducibility.
Caption: General HPLC workflow for purity assessment.
Detailed Methodologies
Instrumentation:
-
HPLC System equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
Sample & Standard Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound reference standard or synthesized sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
Method A: Standard RP-HPLC Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[14]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B (equilibration)
-
Method B: Alternative PFP-HPLC Protocol
-
Column: Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm[14]
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 45% B
-
2-15 min: 45% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 45% B
-
18.1-25 min: 45% B (equilibration)
-
Performance Comparison & Data Analysis
The following table summarizes hypothetical but representative data from the analysis of a single batch of synthesized this compound containing the unreacted precursor and a process-related byproduct as key impurities.
| Parameter | Method A (C18 Column) | Method B (PFP Column) | Commentary |
| Retention Time (Main Peak) | 12.5 min | 11.8 min | The PFP phase is slightly less retentive under these conditions. |
| Retention Time (Precursor) | 8.2 min | 7.9 min | Both methods elute the more polar precursor earlier. |
| Retention Time (Byproduct) | 12.2 min | 11.1 min | The byproduct is a critical impurity eluting close to the main peak. |
| Resolution (Main Peak / Byproduct) | 1.4 | 2.2 | Key Finding: The PFP column provides baseline separation (R > 2.0), whereas the C18 column shows co-elution. |
| Tailing Factor (Main Peak) | 1.1 | 1.0 | Both methods show excellent peak symmetry due to the acidified mobile phase. |
| Theoretical Plates (Main Peak) | >15000 | >16000 | Both columns demonstrate high efficiency. |
| Calculated Purity (% Area) | 99.2% | 98.9% | The improved separation on the PFP column reveals the byproduct as a larger impurity, leading to a more accurate purity assessment. |
This comparative data clearly demonstrates the value of screening alternative column chemistries. While the standard C18 method appears adequate at first glance, the PFP column's unique selectivity uncovers a co-eluting impurity, providing a more accurate and trustworthy purity value.[5]
Method Validation and Trustworthiness
A developed HPLC method is not trustworthy until it is validated. Validation is a formal process that proves the method is suitable for its intended purpose.[15] According to ICH Q2(R1) guidelines, this involves assessing several key parameters.[4][16]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants. To prove this, forced degradation studies are essential. The sample is subjected to harsh conditions to intentionally generate degradation products.[17]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[9]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[9]
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.[18]
-
Thermal Stress: 80 °C for 48 hours.[9]
-
Photolytic Stress: Expose to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9]
The chosen HPLC method (in this case, Method B) is considered "stability-indicating" if it can resolve the main peak from all degradation products formed under these stress conditions, ensuring peak purity.
Other Key Validation Parameters
-
Linearity: Demonstrates that the method's response is proportional to the analyte concentration over a specified range.
-
Accuracy: Measures the closeness of the test results to the true value.
-
Precision: Assesses the degree of scatter between a series of measurements (repeatability and intermediate precision).[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate).[15]
Conclusion
The purity of synthetic intermediates like this compound is not merely a quality metric but a cornerstone of safety and efficacy in drug development. While a standard C18-based HPLC method provides a solid foundation for analysis, this guide demonstrates that exploring alternative stationary phases is a critical step in developing a truly robust and trustworthy analytical method. The superior resolving power of the PFP column for a critical process-related impurity highlights the importance of leveraging different separation mechanisms, particularly for complex aromatic molecules. The implementation of Method B, combined with a comprehensive validation strategy including forced degradation studies, establishes a self-validating system that ensures the accurate and reliable assessment of this compound purity, meeting the stringent demands of the pharmaceutical industry.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. Production of Alprazolam - Chempedia - LookChem [lookchem.com]
- 3. Alprazolam - Wikipedia [en.wikipedia.org]
- 4. veeprho.com [veeprho.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Friedlaender Synthesis [organic-chemistry.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 13. mac-mod.com [mac-mod.com]
- 14. researchgate.net [researchgate.net]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 18. scribd.com [scribd.com]
A Comparative Guide to the Biological Activity of 2,6-Dichloro-4-Phenylquinoline Derivatives
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2] Its synthetic accessibility and the diverse biological activities of its derivatives have made it a focal point of drug discovery research. This guide provides a comparative analysis of the biological activities of derivatives based on the 2,6-dichloro-4-phenylquinoline core, a versatile intermediate for creating novel therapeutic candidates. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols for their evaluation.
The this compound Scaffold: A Platform for Diverse Biological Activity
The this compound molecule serves as a crucial starting point for the synthesis of a wide array of derivatives. The chlorine atoms at the 2 and 6 positions, along with the phenyl group at the 4 position, offer multiple sites for chemical modification, allowing for the fine-tuning of the molecule's biological properties. The reactivity of the chlorine atoms, particularly at the C2 position, makes them susceptible to nucleophilic substitution, enabling the introduction of various functional groups.[1]
Comparative Analysis of Biological Activities
While a comprehensive comparative study of a series of this compound derivatives is not extensively documented in a single source, we can infer their potential by examining structurally related quinoline and quinazoline analogs. The following table summarizes the biological activities of various quinoline derivatives, providing a basis for understanding the potential of the this compound scaffold.
| Compound Class | Derivative | Target/Activity | Cell Line/Organism | IC50/GI50/MIC | Reference |
| 4-Anilino-2-phenylquinoline | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Cytotoxicity | 60 cancer cell lines (mean) | GI50: 3.89 µM | [3] |
| 4-Anilino-2-phenylquinoline | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Cytotoxicity | NCI-H226 (Non-small cell lung) | GI50: 0.94 µM | [3] |
| 4-Anilino-2-phenylquinoline | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Cytotoxicity | MDA-MB-231/ATCC (Breast) | GI50: 0.04 µM | [3] |
| 4-Anilino-2-phenylquinoline | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | Cytotoxicity | SF-295 (CNS) | GI50: <0.01 µM | [3] |
| Quinoline-based dihydrazone | Compound 3b | Antiproliferative | MCF-7 (Breast) | IC50: 7.016 µM | [4] |
| Quinoline-based dihydrazone | Compound 3c | Antiproliferative | MCF-7 (Breast) | IC50: 7.05 µM | [4] |
| 7-Chloroquinoline | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cytotoxicity | MDA-MB-468 (Breast) | GI50: 7.35-8.73 µM | [5] |
| 7-Chloroquinoline | Butyl-(7-fluoro-quinolin-4-yl)-amine | Cytotoxicity | MCF-7 (Breast) | GI50: 8.22 µM | [5] |
| 2-Chloroquinoline | Ester derivatives | Antibacterial | Bacterial species | - | [6] |
| Quinoxaline | Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione | Cytotoxicity | MKN 45 (Gastric) | IC50: 0.073 µM | [7] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline derivatives is intricately linked to their structural features. For instance, in the 4-anilino-2-phenylquinoline series, the presence of a hydrogen-bond accepting group on the 4-anilino moiety is crucial for cytotoxicity.[3] Conversely, a free carboxylic acid at the C3 position appears to be unfavorable for anticancer activity.[3] In other quinoline derivatives, the introduction of bulky alkoxy substituents at the 7-position and amino side chains at the 4-position have been shown to enhance antiproliferative activity.[8] These insights suggest that strategic modifications of the this compound core could lead to the development of potent and selective therapeutic agents.
Experimental Protocols for Biological Evaluation
To ensure the scientific rigor of our comparisons, we outline standardized protocols for assessing the key biological activities of these derivatives.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that prevents visible growth of a microorganism is determined.
Step-by-Step Protocol:
-
Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mechanistic Insights: Potential Signaling Pathways
The anticancer activity of quinoline derivatives often involves the modulation of key cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Proposed mechanism of action of quinoline derivatives via inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel therapeutic agents. The available data on related quinoline derivatives highlight the potential for developing potent anticancer, antimicrobial, and anti-inflammatory compounds through strategic chemical modifications. Further research should focus on synthesizing and screening a focused library of this compound derivatives to establish clear structure-activity relationships. Mechanistic studies will also be crucial to elucidate their modes of action and identify specific molecular targets. This systematic approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- 1. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Screening of Some Novel Chloroquinolines in DMF and DMSO, International Journal of Bioorganic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benzodiazepine Synthesis: A Cost-Benefit Analysis of Key Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of the 1,4-benzodiazepine scaffold, a privileged structure in medicinal chemistry, is a cornerstone of psychoactive drug development. The selection of a starting material is a critical decision point, profoundly influencing not only the synthetic route's efficiency, yield, and scalability but also its overall cost and regulatory compliance. This guide provides an in-depth, objective comparison of the most common chemical precursors for benzodiazepine synthesis, grounded in experimental data and practical insights to inform your research and development decisions.
The Precursor Landscape: Strategic Choices in Benzodiazepine Synthesis
The classical and most versatile routes to 1,4-benzodiazepines begin from one of three principal classes of precursors: 2-Aminobenzophenones, Anthranilic Acids, and Isatoic Anhydrides. Each starting material presents a unique profile of benefits and challenges related to cost, availability, reactivity, and safety. The choice is dictated by the specific target molecule, desired scale, and available resources. A less common but historically significant route via Quinazoline-3-Oxides is also discussed for completeness.
The Workhorse: 2-Aminobenzophenones
2-Aminobenzophenones are arguably the most direct and widely utilized precursors for constructing the 1,4-benzodiazepine core.[1][2] Their structure contains the pre-formed C5-aryl substituent, a common feature in many clinically significant benzodiazepines like diazepam and phenazepam.[3][4][5]
Synthetic Pathway & Causality
The synthesis is typically a two-step process involving acylation of the aniline nitrogen followed by cyclization.[6]
-
Acylation: The primary amino group of the 2-aminobenzophenone is nucleophilic and readily reacts with a haloacetyl chloride (e.g., chloroacetyl chloride or bromoacetyl bromide). This step forms an intermediate N-substituted amide. The choice of an acid chloride is strategic; it is highly reactive, ensuring efficient acylation. The reaction is often run at cool temperatures (5-10°C) to control the exothermic reaction and prevent side products.[7]
-
Cyclization: The amide intermediate is then cyclized to form the seven-membered diazepine ring. This is commonly achieved by reaction with a source of ammonia, such as hexamethylenetetramine or methanolic ammonia, which provides the N1 nitrogen of the benzodiazepine ring.[2][8] For N1-substituted benzodiazepines like diazepam, this step is followed by methylation.[3]
Workflow for Benzodiazepine Synthesis from 2-Aminobenzophenone
Caption: General workflow for 1,4-benzodiazepine synthesis.
Experimental Protocol: Synthesis of Diazepam via 2-Amino-5-chlorobenzophenone
This protocol describes the synthesis of nordiazepam (an intermediate) and its subsequent methylation to yield diazepam.[3][8][9][10]
Step 1: Synthesis of 2-Chloroacetamido-5-chlorobenzophenone
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chlorobenzophenone (0.09 mol) in 350 mL of ethyl acetate solution (85%).
-
Maintain the solution temperature at 30°C while stirring at 160 rpm.
-
Slowly add chloroacetyl chloride (0.11 mol) dropwise.
-
After the addition is complete, slowly heat the solution to 85°C and maintain this temperature for 4.5 hours.
-
Cool the solution to 8°C to allow the precipitation of yellow crystals.
-
Collect the crystals via suction filtration. Wash the product with a 75% ethylenediamine solution, followed by a potassium bromide solution, and finally dewater with activated alumina.
-
This yields 2-chloroacetamido-5-chlorobenzophenone with an expected yield of approximately 93%.[10]
Step 2: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nordiazepam)
-
The 2-chloroacetamido-5-chlorobenzophenone from the previous step is cyclized using a methanolic ammonia solution.[8]
-
The reaction mixture is typically heated under pressure, and upon completion, the product precipitates and is isolated by filtration.
Step 3: Methylation to Diazepam
-
The nordiazepam product is dissolved in a suitable solvent system (e.g., ethanol).
-
A base such as sodium ethoxide is added, followed by a methylating agent like methyl sulfate.[3]
-
The reaction proceeds to yield diazepam, which can be purified by recrystallization.
The Economical Alternative: Anthranilic Acid
Anthranilic acid (2-aminobenzoic acid) is an industrially produced chemical that serves as a cost-effective starting point for various heterocycles, including benzodiazepines.[2][11][12] This route is less direct than starting from a pre-formed benzophenone but offers flexibility and economic advantages, particularly for large-scale production.
Synthetic Pathway & Causality
Modern approaches often employ multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), which offer high atom economy and efficiency.[13]
-
Ugi Reaction: In this one-pot reaction, an anthranilic acid derivative (amine component) is combined with an isocyanide, an aldehyde (or ketone), and a carboxylic acid.
-
Deprotection & Cyclization: The Ugi product is designed with a protecting group (e.g., Boc group) that can be cleaved in a subsequent step. Upon removal of the protecting group, the newly freed amine undergoes an intramolecular condensation with an ester group, also formed during the Ugi reaction, to yield the 1,4-diazepine ring.[13] This Ugi-deprotection-cyclization (UDC) strategy is powerful for rapidly building molecular diversity.
Workflow for Benzodiazepine Synthesis from Anthranilic Acid via Ugi-4CR
Caption: Ugi-deprotection-cyclization (UDC) strategy.
Experimental Protocol: Two-Step Synthesis of a 1,4-Benzodiazepine Scaffold from Methyl Anthranilate[13]
Step 1: Ugi Four-Component Reaction
-
Combine methyl anthranilate (1.0 equiv.), an isocyanide (1.1 equiv.), N-Boc-glycinal (1.1 equiv.), and a carboxylic acid (1.1 equiv.) in methanol.
-
Stir the reaction mixture at room temperature for 48 hours or utilize microwave irradiation (100°C for 30 minutes) for accelerated reaction times.
-
Monitor the reaction by TLC. Upon completion, the crude Ugi product is typically not isolated but used directly in the next step.
Step 2: Deprotection and Cyclization
-
Concentrate the crude reaction mixture from Step 1 under reduced pressure.
-
Dissolve the residue in 1,2-dichloroethane (DCE) containing 10% trifluoroacetic acid (TFA).
-
Heat the solution to 40°C and stir overnight. The TFA cleaves the Boc protecting group, and the resulting free amine spontaneously cyclizes with the methyl ester to form the benzodiazepine ring.
-
After the reaction is complete, perform a standard aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
The Efficient Cyclization Route: Isatoic Anhydride
Isatoic anhydride is a cyclic derivative of anthranilic acid that serves as a convenient and reactive building block for benzodiazepine-2,5-diones.[14] This precursor is particularly amenable to modern, energy-efficient synthetic methods.
Synthetic Pathway & Causality
The synthesis involves a condensation reaction with an α-amino acid, often facilitated by microwave irradiation, which significantly reduces reaction times.
-
Ring Opening & Amide Formation: Isatoic anhydride reacts with the amino group of an α-amino acid. The anhydride ring opens, releasing CO₂, and forms an N-acylated anthranilic acid intermediate.
-
Cyclization: This intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group of the amino acid moiety condenses with the remaining amine on the phenyl ring to form the second amide bond of the benzodiazepin-2,5-dione structure. Using glacial acetic acid as a solvent can promote the formation of a more reactive mixed anhydride intermediate, improving yields.[15]
Workflow for Benzodiazepine Synthesis from Isatoic Anhydride
Caption: Synthesis of Benzodiazepin-2,5-diones.
Experimental Protocol: Microwave-Assisted Synthesis of Benzodiazepine-2,5-diones[14][15]
-
In a 10 mL microwave vial, combine isatoic anhydride (10 mmol), the desired α-amino acid (10 mmol), and 3 mL of glacial acetic acid.
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the mixture at 130°C for 3 minutes.
-
After irradiation, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Filter the solid product, wash it three times with hot water, and dry it under vacuum.
-
This method provides the target benzodiazepine-2,5-diones in good yields (typically 61-71%) with a simple purification workup.[14]
Cost-Benefit Analysis: A Comparative Summary
The selection of a precursor is a multi-faceted decision. The following table summarizes the key performance indicators for each class of starting material.
| Feature | 2-Aminobenzophenones | Anthranilic Acid | Isatoic Anhydride |
| Relative Cost | Higher (often synthesized) | Low (commodity chemical)[16] | Moderate[17][18] |
| Synthetic Route | Direct, 2-3 steps | Flexible, often via MCRs | Efficient, 1-step cyclization |
| Typical Yields | Generally high (e.g., >90% for acylation[10]) | Variable, good for MCRs | Good (61-71% reported)[14] |
| Versatility | High; allows for diverse C5-aryl groups | High; allows for diversity via MCR components[13] | More specific for 2,5-diones |
| Key Advantages | Direct route to C5-aryl benzodiazepines | Low cost, high atom economy in MCRs | Rapid synthesis, simple workup[14] |
| Key Disadvantages | Higher precursor cost, potential multi-step synthesis of the precursor itself | Less direct route, may require chromatography | Limited to 2,5-dione structures |
| Safety & Handling | Skin, eye, and respiratory irritant.[4][19][20][21] Wear appropriate PPE. | Eye irritant. Dust can be explosive.[22][23][24][25] DEA List I chemical in the US.[26] | Skin sensitizer, eye irritant.[1][27][28][29] Handle in a well-ventilated area. |
Historical Perspective: Quinazoline-3-Oxides
The first benzodiazepine, chlordiazepoxide, was discovered accidentally from work on quinazoline-3-oxides.[30] This synthetic route involves a ring enlargement of the quinazoline-3-oxide, typically induced by treatment with an alkali, to form the 1,4-benzodiazepin-2-one 4-oxide structure. While historically significant, this method is less common today due to the often multi-step synthesis required to obtain the quinazoline-3-oxide precursor and the availability of more direct and versatile routes.
Conclusion and Recommendations
The optimal precursor for benzodiazepine synthesis is contingent on the specific goals of the drug development program.
-
For the synthesis of specific, C5-aryl substituted 1,4-benzodiazepines where the precursor is commercially available or readily synthesized, 2-aminobenzophenones offer the most direct and often highest-yielding route.[7]
-
For large-scale manufacturing and projects focused on exploring diverse chemical space through combinatorial chemistry, the low cost and flexibility of anthranilic acid combined with modern multicomponent reactions present a compelling economic and strategic advantage.[13]
-
For the rapid and efficient synthesis of benzodiazepine-2,5-dione libraries, isatoic anhydride is an excellent choice, particularly when coupled with microwave-assisted protocols that minimize reaction time and simplify purification.[14][15]
Ultimately, a thorough cost analysis of the entire synthetic sequence, from raw material to final purified product, alongside consideration of safety, regulatory, and waste disposal factors, will guide the most prudent choice for your research.
References
- 1. Isatoic Anhydride SDS GHS, MSDS Sheet [isatoicanhydride.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzophenone(2835-77-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scite.ai [scite.ai]
- 7. benchchem.com [benchchem.com]
- 8. sid.ir [sid.ir]
- 9. jocpr.com [jocpr.com]
- 10. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]
- 11. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]
- 12. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]
- 13. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Anthranilic acid price,buy Anthranilic acid - chemicalbook [m.chemicalbook.com]
- 17. lbaochemicals.com [lbaochemicals.com]
- 18. Isatoic anhydride, 97% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. fishersci.no [fishersci.no]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. assets.thermofisher.cn [assets.thermofisher.cn]
- 22. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 23. ICSC 1295 - ANTHRANILIC ACID [chemicalsafety.ilo.org]
- 24. ANTHRANILIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 25. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 26. calpaclab.com [calpaclab.com]
- 27. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 28. Isatoic Anhydride SDS of Suppliers [pharmacopeia.in]
- 29. cdhfinechemical.com [cdhfinechemical.com]
- 30. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Nucleophilic Aromatic Substitution (SNAr) Mechanism on Dichlorinated Quinolines
For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutics. The synthesis of these molecules often relies on the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forging new bonds on the electron-deficient quinoline ring system. However, assuming a reaction mechanism without rigorous validation is a precarious approach in the precise world of drug development.
This guide provides an in-depth, objective comparison of experimental and computational methods to validate the SNAr mechanism on dichlorinated quinolines. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Postulated SNAr Mechanism: An Addition-Elimination Pathway
The widely accepted mechanism for SNAr reactions on activated aromatic systems is a two-step addition-elimination process.[1] In the context of a dichlorinated quinoline, the electron-deficient nature of the nitrogen-containing ring activates the chlorine atoms toward nucleophilic attack.[2]
The process is hypothesized as follows:
-
Nucleophilic Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom. This attack, which is typically the rate-determining step, temporarily disrupts the aromaticity of the quinoline ring.[1] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the expulsion of the chloride ion. This second step is generally fast.[1]
A crucial aspect of this mechanism is the regioselectivity, especially in substrates like 2,4-dichloroquinoline. Experimental and theoretical studies have shown that nucleophilic attack preferentially occurs at the C4 position under mild conditions, with the C2 position reacting under more forcing conditions.[5][6] This preference is attributed to the greater stabilization of the Meisenheimer complex formed during the C4 attack.[6][7]
Core Experimental Validation Techniques
A multi-faceted approach is essential to build a compelling case for the SNAr mechanism and to rule out potential alternatives.
Kinetic Studies: Unveiling the Rate-Determining Step
The rate of an SNAr reaction provides a window into its mechanism. For the addition-elimination pathway, the reaction rate is typically dependent on the concentrations of both the dichlorinated quinoline and the nucleophile.
Experimental Rationale: By systematically varying the concentrations of the reactants and monitoring the reaction progress (e.g., via UV-Vis spectrophotometry or HPLC), we can determine the rate law. A second-order rate law (Rate = k[Quinoline][Nucleophile]) is strong evidence for a bimolecular rate-determining step, consistent with the formation of the Meisenheimer complex.[8][9]
| Parameter Varied | Expected Observation for SNAr | Mechanistic Implication |
| [Nucleophile] | Linear increase in rate with concentration. | Supports a bimolecular rate-determining step. |
| [Substrate] | Linear increase in rate with concentration. | Supports a bimolecular rate-determining step. |
| Leaving Group | Minimal rate change from Cl to Br to I. | Indicates C-X bond cleavage is not in the rate-determining step.[10] |
Detailed Protocol: Pseudo-First-Order Kinetic Analysis
This protocol is designed to simplify the kinetic analysis by using a large excess of the nucleophile.
-
Preparation: Prepare a stock solution of the dichlorinated quinoline in a suitable solvent (e.g., acetonitrile). Prepare a series of solutions of the nucleophile in the same solvent, with concentrations at least 10-fold greater than the quinoline.
-
Reaction Initiation: In a thermostatted cuvette, mix the nucleophile solution with the solvent. Initiate the reaction by injecting a small aliquot of the quinoline stock solution.
-
Data Acquisition: Monitor the change in absorbance of a reactant or product at a specific wavelength over time using a UV-Vis spectrophotometer.
-
Analysis: Under these pseudo-first-order conditions, the observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay.
-
Validation: Plot the calculated kobs values against the corresponding nucleophile concentrations. A linear plot with a y-intercept at or near the origin confirms a second-order reaction, consistent with the SNAr mechanism.
Spectroscopic Detection of the Meisenheimer Complex
The most definitive evidence for the addition-elimination mechanism is the direct observation of the Meisenheimer intermediate.[4][11] These complexes are often transient but can be stabilized and detected under specific conditions.
Experimental Rationale: By using low temperatures to slow down the elimination step or by choosing a substrate/nucleophile combination that forms a particularly stable intermediate, the Meisenheimer complex can accumulate to detectable concentrations.[4] Techniques like low-temperature Nuclear Magnetic Resonance (NMR) and stopped-flow UV-Vis spectroscopy are invaluable.
| Technique | Expected Observation | Interpretation |
| Low-Temperature ¹H NMR | Appearance of new signals, particularly an upfield shift for the proton at the sp³-hybridized carbon. | Direct evidence of the formation of the non-aromatic Meisenheimer complex. |
| UV-Vis Spectroscopy | Appearance of a new, often intensely colored, absorption band at a longer wavelength. | Indicates the formation of a highly conjugated, charged intermediate. |
Computational Modeling: A Theoretical Lens
Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms.[12][13] Computational studies can map the entire reaction energy profile, providing insights into the structures and stabilities of transition states and intermediates.
Rationale and Application: DFT calculations can be used to:
-
Compare Reaction Pathways: Calculate the activation energies for the stepwise SNAr mechanism versus a potential concerted pathway.[14][15]
-
Predict Regioselectivity: Determine the relative stabilities of the Meisenheimer complexes formed by attack at different positions (e.g., C2 vs. C4 on 2,4-dichloroquinoline), thus explaining the observed product distribution.[6][7]
-
Visualize Intermediates: Provide optimized geometries of the Meisenheimer complex that can corroborate spectroscopic data.
Caption: The Addition-Elimination SNAr Pathway.
Comparison with Alternative Mechanisms
To validate the SNAr mechanism, one must also rigorously exclude other plausible reaction pathways.
Elimination-Addition (Benzyne) Mechanism
This mechanism involves the initial elimination of HCl (facilitated by a very strong base) to form a highly reactive "aryne" intermediate, followed by the addition of the nucleophile.[16][17]
Distinguishing Features:
-
Reaction Conditions: Requires a very strong base (e.g., NaNH₂) and is generally not observed with weaker bases.[16]
-
Product Distribution: Can lead to a mixture of regioisomers, as the nucleophile can add to either side of the aryne triple bond.[18] This is a key differentiator from the direct substitution seen in SNAr.
Concerted SNAr (cSNAr)
Recent computational and experimental work has suggested that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond cleavage occur in a single step, and the Meisenheimer complex is a transition state rather than a true intermediate.[19][20]
Distinguishing Features:
-
Kinetics: While still typically second-order, the interpretation of kinetic isotope effects can help distinguish between stepwise and concerted pathways.
-
Computational Evidence: DFT studies are often the primary tool for identifying a concerted pathway by locating a single transition state connecting reactants and products.[14][15]
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. aminer.org [aminer.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Meisenheimer Complexes in SN Ar Reactions: Intermediates or Transition States? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
LC-MS/MS for the identification of 2,6-dichloro-4-phenylquinoline metabolites
An In-Depth Technical Guide to LC-MS/MS for the Identification of 2,6-dichloro-4-phenylquinoline Metabolites
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of methodologies for the identification of metabolites of this compound, a representative quinoline-based compound. As drug development professionals know, understanding a compound's metabolic fate is a cornerstone of evaluating its efficacy and safety.[1] The primary analytical tool for this critical task in modern drug discovery is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its sensitivity and specificity.[2][3][4] This document will delve into the strategic application of LC-MS/MS, compare it with alternative techniques, and provide the causal reasoning behind key experimental choices, grounded in established scientific principles.
The Metabolic Landscape of Quinolines: Predicting the Fate of this compound
The biotransformation of xenobiotics, such as our target compound, is predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver.[5][6][7] These heme-containing monooxygenases catalyze a variety of oxidative reactions.[8][9] For quinoline derivatives, metabolism often involves hydroxylation and subsequent conjugation reactions.[10][11][12][13] Based on the structure of this compound, we can predict several primary metabolic pathways.
Predicted Metabolic Reactions:
-
Phase I Reactions (CYP-mediated):
-
Aromatic Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring or the quinoline core. This results in a mass increase of 16 Da (more precisely, 15.9949 Da).
-
Dechlorination: Replacement of a chlorine atom with a hydrogen atom, followed by oxidation, potentially leading to a hydroxylated metabolite.
-
Epoxidation: Formation of an epoxide intermediate, which can then be hydrolyzed to a dihydrodiol.
-
-
Phase II Reactions (Conjugation):
-
Glucuronidation: Attachment of glucuronic acid to a hydroxylated metabolite, significantly increasing its polarity and water solubility for excretion. This adds 176.0321 Da to the mass.
-
Sulfation: Conjugation with a sulfonate group, another common pathway for increasing solubility, adding 79.9568 Da.
-
The interplay of these reactions determines the compound's pharmacokinetic profile and potential for toxicity.
Caption: Predicted metabolic pathways for this compound.
Experimental Design: In Vitro Metabolism Workflow
To identify these potential metabolites, a robust in vitro model is essential. The most common approach utilizes liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and are rich in CYP enzymes.[10][11]
Experimental Protocol: In Vitro Incubation with Liver Microsomes
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine a phosphate buffer (e.g., 100 mM, pH 7.4), the parent compound (this compound, typically at 1-10 µM), and liver microsomes (e.g., from human, rat, or mouse).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for CYP enzyme activity.[8] A control sample without NADPH should be run in parallel to differentiate enzymatic from non-enzymatic degradation.
-
Incubation: Incubate at 37°C for a defined period (e.g., 60 minutes). Time-course experiments can also be performed to monitor metabolite formation over time.
-
Quench Reaction: Stop the reaction by adding a cold organic solvent, typically acetonitrile or methanol. This serves the dual purpose of halting enzymatic activity and precipitating proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, for LC-MS/MS analysis.
Caption: General workflow for in vitro drug metabolism studies.
The Crucial Role of Sample Preparation
Proper sample preparation is paramount to avoid compromising data integrity.[14] The goal is to remove interfering endogenous matrix components (proteins, phospholipids, salts) that can cause ion suppression, clog the LC system, or obscure the signals of low-abundance metabolites.[15]
| Technique | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to denature and precipitate proteins.[16] | Fast, simple, inexpensive, good recovery for many compounds. | Non-selective (co-extracts other matrix components), can lead to ion suppression. | High-throughput screening, initial discovery studies. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).[16] | Cleaner extracts than PPT, can concentrate the sample. | More labor-intensive, requires solvent optimization, potential for emulsions. | Removing highly polar or non-polar interferences. |
| Solid-Phase Extraction (SPE) | Analytes in a liquid sample are adsorbed onto a solid sorbent, washed, and then eluted with a different solvent.[16] | Provides the cleanest extracts, high concentration factor, highly selective. | Most expensive, requires method development, can be time-consuming. | Regulated bioanalysis, removing specific interferences. |
For discovery-stage metabolite identification, Protein Precipitation offers the best balance of speed and effectiveness. The potential for ion suppression is mitigated by the high-resolution separation and detection capabilities of modern LC-MS/MS systems.
LC-MS/MS Analysis: A Comparative Look at the Technology
The power of LC-MS/MS lies in its dual-stage approach: chromatographic separation followed by mass spectrometric detection.[2][4]
Part A: Liquid Chromatography (LC) Separation
Effective chromatographic separation is critical to resolve isomeric metabolites (compounds with the same mass but different structures) and to separate analytes from matrix components that can interfere with ionization.[15][17]
| Parameter | Typical Choice for Metabolite ID | Rationale |
| LC Mode | Reversed-Phase (RP) | Excellent for separating moderately polar to non-polar compounds, which includes the parent drug and many of its Phase I metabolites. |
| Column | C18 stationary phase, <3 µm particle size | C18 provides good retention for hydrophobic compounds. Small particle sizes increase separation efficiency and peak resolution. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid protonates analytes, improving ionization efficiency in positive ion mode ESI. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic solvent to elute compounds from the RP column. |
| Flow Rate | 0.3 - 0.6 mL/min | Standard analytical flow rate balances analysis time and separation quality. |
| Gradient | Start with low %B, ramp to high %B | A gradient elution is necessary to elute compounds with a wide range of polarities, from polar metabolites to the less polar parent drug. |
Part B: Mass Spectrometry (MS) Detection
MS is the key to both detecting potential metabolites and elucidating their structures.[18][19] The choice of mass analyzer significantly impacts the quality of the data obtained.
| Mass Analyzer Type | Principle | Strengths for Metabolite ID | Limitations |
| Triple Quadrupole (QqQ) | Uses two quadrupoles for mass filtering and one for collision-induced dissociation (CID). | Gold standard for quantification (MRM mode).[20] Excellent sensitivity and selectivity for known metabolites. | Poor for identifying unknown metabolites as it is a targeted instrument. |
| Time-of-Flight (TOF) | Measures the time it takes for ions to travel a fixed distance. | High mass resolution and accuracy, enabling elemental composition determination.[21] Excellent for full-scan screening of unknowns. | Lower dynamic range compared to Orbitrap. |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode; their frequency is related to their m/z. | Very high mass resolution and accuracy.[21] Excellent for both screening and structural confirmation. | Slower scan speeds compared to TOF. |
| Quadrupole-TOF (Q-TOF) / Quadrupole-Orbitrap (Q-Orbitrap) | Hybrid instruments combining the selectivity of a quadrupole with the high-resolution capabilities of a TOF or Orbitrap. | The most powerful and versatile tools.[2] Allow for both untargeted screening (MS1) and targeted fragmentation (MS/MS) in the same run. | Higher cost and complexity. |
For identifying novel metabolites of this compound, a Q-TOF or Q-Orbitrap instrument is the superior choice. It allows for an initial high-resolution full scan (MS1) to find all potential metabolites, followed by high-resolution MS/MS scans on those specific ions to obtain structural information.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is the dominant platform, it's useful to understand its performance relative to other methods.[22]
| Technique | Sensitivity | Specificity/Structure Info | Throughput | Primary Application |
| LC-MS/MS | Very High (pg-fg)[3] | Very High (MS/MS fragmentation provides structural clues) | High | Gold standard for both identification and quantification of known and unknown metabolites.[1] |
| HPLC-UV/FLD | Low to Moderate (ng-µg) | Low (Retention time only; no structural data) | High | Routine quality control, quantification of known, high-concentration compounds.[1][23] |
| GC-MS | High | High (Standardized fragmentation libraries) | Moderate | Analysis of volatile and thermally stable compounds; often requires derivatization.[24] |
| NMR Spectroscopy | Low (µg-mg) | Definitive (Provides unambiguous structure)[1] | Low | Definitive structural elucidation of isolated/purified metabolites. |
Data Processing and Interpretation Strategy
Acquiring the data is only half the battle. A systematic data processing workflow is needed to transform raw data into confident metabolite identification.[25][26][27]
-
Peak Picking: Algorithms detect all ion signals across the chromatogram.
-
Comparison: The dataset from the sample incubated with NADPH is compared to the control sample (without NADPH). Unique peaks in the active sample are potential metabolites.
-
Mass Shift Analysis: Software searches for peaks with masses corresponding to predicted metabolic transformations (e.g., +15.99 Da for hydroxylation) relative to the parent drug.
-
Isotopic Pattern Matching: The isotopic pattern of a candidate peak is checked to confirm its elemental composition, which is especially useful given the two chlorine atoms in the parent structure.
-
MS/MS Fragmentation Analysis: The fragmentation pattern (MS/MS spectrum) of a metabolite is compared to that of the parent drug. Common fragments indicate the core structure is intact, while fragment shifts can pinpoint the site of metabolic modification.[28]
Caption: Data processing workflow for metabolite identification.
Conclusion
For the comprehensive identification of this compound metabolites, Liquid Chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) , particularly on a Q-TOF or Q-Orbitrap platform, stands as the unequivocal method of choice. Its unparalleled combination of sensitive detection, high-resolution mass accuracy for formula determination, and MS/MS capability for structural elucidation provides a depth of information that alternative methods like HPLC-UV, GC-MS, or NMR cannot match in a single analysis. By pairing this powerful technology with a systematic experimental design—from in vitro incubation and robust sample preparation to sophisticated data analysis—researchers can confidently map the biotransformation pathways of new chemical entities, a critical step towards developing safer and more effective drugs.
References
- 1. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 2. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.research.lu.se [portal.research.lu.se]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro effects of quinoline derivatives on cytochrome P-450 and aminopyrine N-demethylase activity in rat hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. High-performance liquid chromatography-mass spectrometry (HPLC-MS)-based drug metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. opentrons.com [opentrons.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. The crucial role of chromatography in drug discovery [scioninstruments.com]
- 24. Techniques and Tools for Targeted Metabolomics Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 25. Data Processing and Analysis in Liquid Chromatography-Mass Spectrometry-Based Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Processing methods for differential analysis of LC/MS profile data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-4-phenylquinoline
This guide provides essential safety and handling protocols for 2,6-Dichloro-4-phenylquinoline (CAS No. 10352-30-4). As a dichlorinated aromatic quinoline derivative, this compound warrants a rigorous and informed approach to laboratory safety. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure minimal exposure and maintain a safe working environment. The causality behind each recommendation is explained to build a foundational understanding of risk mitigation when handling this and structurally similar compounds.
Hazard Assessment: Understanding the "Why"
This compound is classified with specific hazards that directly inform our choice of personal protective equipment. The primary risks are associated with direct contact and inhalation.[1] While comprehensive toxicological data for this specific molecule is limited, the chemistry of halogenated aromatic compounds necessitates a cautious approach due to their potential for metabolic activation into reactive intermediates.[2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1] |
The presence of two chlorine atoms on the quinoline core makes the molecule a versatile building block but also a potential irritant.[2] The operational imperative is clear: prevent this compound from coming into contact with skin, eyes, or the respiratory system.
Primary Control: Engineering First
Before considering PPE, the primary method for exposure control must be robust engineering solutions.
Chemical Fume Hood: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood. This is the most critical step in preventing respiratory exposure by containing dust and vapors at the source.[3][4]
Core PPE Requirements: Your Last Line of Defense
PPE is not a substitute for proper engineering controls but is an essential final barrier. The following PPE is mandatory when handling this compound.
Eye and Face Protection
The H319 classification ("Causes serious eye irritation") demands robust protection.[1]
-
Mandatory: Tightly fitting chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards.[5]
-
Recommended for High-Risk Operations: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>10g) or during procedures with a significant risk of splashing (e.g., transfers, reaction quenching). This provides a secondary barrier protecting the entire face.
Skin and Body Protection
Given the H315 classification ("Causes skin irritation"), preventing all skin contact is paramount.[1]
-
Gloves: Double-gloving is required. The inner glove provides a second layer of defense in case the outer glove is breached.
-
Outer Glove: Chemical-resistant gloves are essential. While specific breakthrough time data for this compound is not available, materials resistant to chlorinated aromatic compounds are the logical choice.
-
Inner Glove: A standard nitrile examination glove.
-
-
Protective Clothing:
Table 2: Recommended Glove Selection
| Glove Material | Protection Level | Rationale |
| Viton® or Butyl Rubber | Excellent (Outer Glove) | High resistance to chlorinated and aromatic compounds. Recommended for prolonged handling or immersion risk.[5] |
| Heavy-duty Nitrile | Good (Outer Glove) | Suitable for handling solids and incidental contact. Ensure adequate thickness (>8 mil). |
| Standard Nitrile | Fair (Inner Glove) | Provides a base layer of protection. Must be changed immediately if contamination is suspected. |
Causality Note: The effectiveness of a glove is a function of material, thickness, and exposure time. Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove gloves immediately following the proper procedure, wash your hands, and don a new pair.
Respiratory Protection
While the fume hood is the primary respiratory control, emergency preparedness is key.
-
Standard Operations: No respirator is required if all work is performed within a properly functioning chemical fume hood.
-
Emergency Use: In the event of a significant spill outside of the fume hood, a NIOSH-approved respirator is necessary. A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended to protect against organic vapors and particulates.[5]
Operational Plans: Safe Handling from Start to Finish
Adherence to a strict, step-by-step protocol is essential for safety.
Caption: Safe Handling Workflow for this compound.
Protocol 1: PPE Donning and Doffing
Donning (Putting On):
-
Lab Coat
-
Chemical Splash Goggles / Face Shield
-
Inner Gloves
-
Outer Gloves (pull cuffs over the lab coat sleeves)
Doffing (Taking Off) - Critical to Avoid Contamination:
-
Outer Gloves: Peel off the first glove by pinching the cuff and turning it inside out. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, inside out, over the first glove. Dispose of immediately in the designated waste container.
-
Lab Coat: Unbutton and remove by rolling it down the arms, ensuring the contaminated exterior is folded inward.
-
Goggles/Face Shield: Handle by the strap to remove.
-
Inner Gloves: Remove as described in step 1.
-
Wash Hands: Immediately and thoroughly wash hands with soap and water.
Protocol 2: Emergency Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. Evacuate the lab if the spill is large (>5g) or outside of a fume hood.
-
Secure Area: Prevent entry. If safe to do so, close the fume hood sash.
-
Don Emergency PPE: This includes the respiratory protection specified above, chemical-resistant boots, and a chemical-resistant apron or suit.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbed material into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan: Segregation is Key
This compound is a halogenated organic compound. It must never be disposed of down the drain.[7]
Caption: Chemical Waste Segregation Diagram.
Disposal Protocol
-
Waste Container: All solid waste, contaminated PPE, and solutions containing this compound must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8]
-
Labeling: The label must read: "Hazardous Waste: Halogenated Organic" and list "this compound" as a component.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office, which will use an approved waste disposal plant.[3]
By understanding the specific hazards of this compound and rigorously applying these engineering controls, PPE requirements, and operational protocols, researchers can handle this compound with a high degree of safety and confidence.
References
- 1. This compound | C15H9Cl2N | CID 4324619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10352-30-4 | Benchchem [benchchem.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
